molecular formula C14H27NO6 B1664908 Amiprilose CAS No. 56824-20-5

Amiprilose

Cat. No.: B1664908
CAS No.: 56824-20-5
M. Wt: 305.37 g/mol
InChI Key: YXBQLONCIPUQKO-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

immunopotentiator
See also: Amiprilose Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56824-20-5

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C14H27NO6/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14/h9-13,16-17H,5-8H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

YXBQLONCIPUQKO-UJPOAAIJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

60414-06-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose
amiprilose
amiprilose hydrochloride
amprilose
SM 1213
SM-1213
Therafectin

Origin of Product

United States

Foundational & Exploratory

Amiprilose: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic monosaccharide, has demonstrated both anti-inflammatory and immunomodulatory properties. Investigated primarily for its therapeutic potential in rheumatoid arthritis, this carbohydrate-based drug has shown efficacy in preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its molecular targets and cellular effects. The guide also outlines detailed experimental protocols for key assays and visualizes putative signaling pathways and experimental workflows.

Core Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, preclinical studies indicate that its therapeutic effects likely stem from a combination of immunomodulation and direct inhibition of inflammatory processes within inflamed tissues. The primary activities of this compound appear to be the modulation of cytokine production, inhibition of synovial fibroblast proliferation, and reduction of prostaglandin E2 (PGE2) synthesis.

Immunomodulatory Effects

This compound exhibits a complex, dose-dependent effect on cytokine production. In vitro studies have shown that at low concentrations (1-10 µg/mL), this compound can enhance the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes.[1] Conversely, at higher concentrations, it leads to a decrease in IL-2 production.[1] Furthermore, this compound has been observed to significantly decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cultures of human peripheral blood monocytes.[1] This dual regulatory capacity suggests that this compound may help to rebalance the immune response in autoimmune conditions like rheumatoid arthritis.

Anti-proliferative and Anti-inflammatory Effects in Synovial Tissue

A hallmark of rheumatoid arthritis is the hyperplasia of synovial fibroblasts, which contributes to joint destruction. This compound has been shown to directly counter this pathological process. At a concentration of 1 mg/mL, it suppressed the incorporation of 3H-thymidine in cultured rabbit synovial fibroblasts by 78%, indicating a potent anti-proliferative effect.[2]

In addition to inhibiting cell proliferation, this compound also curtails the production of key inflammatory mediators within the synovium. It has been demonstrated to reduce the levels of prostaglandin E2 (PGE2), a critical mediator of inflammation and pain, by up to 73% in rabbit synoviocyte cultures in a dose-dependent manner.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound

ParameterCell TypeConcentrationEffectReference
Fibroblast ProliferationRabbit Synovial Fibroblasts1 mg/mL78% inhibition of 3H-thymidine incorporation[2]
Prostaglandin E2 (PGE2) ProductionRabbit SynoviocytesDose-dependentUp to 73% reduction[2]
Interleukin-1β (IL-1β) ProductionHuman Peripheral Blood MonocytesVarying dosesSignificant decrease[1]
Interleukin-2 (IL-2) ProductionMitogen-activated Human Peripheral Blood Lymphocytes1-10 µg/mLIncreased production[1]
Interleukin-2 (IL-2) ProductionMitogen-activated Human Peripheral Blood LymphocytesHigh concentrationsDecreased production[1]

Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-week trial)

OutcomeThis compound GroupPlacebo Groupp-valueReference
Overall Therapeutic Response41% of patients21% of patients0.003[3]

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-week trial)

OutcomeThis compound HClPlacebop-valueReference
Number of Swollen JointsStatistically significant improvement-≤ 0.04[4]
Patients with ≥50% reduction in swollen jointsStatistically significant improvement-≤ 0.04[4]
Improvement by Paulus composite score criteriaStatistically significant improvement-≤ 0.02[4]
Improvement in Functional ClassStatistically significant improvement-≤ 0.01[4]
Improvement in mean Erythrocyte Sedimentation Rate (ESR)Statistically significant improvement-≤ 0.03[4]

Signaling Pathways and Experimental Workflows

Based on the observed downstream effects of this compound, a putative signaling pathway can be hypothesized. As a carbohydrate-based molecule, this compound may interact with cell surface receptors, such as lectins or Toll-like receptors, to initiate its immunomodulatory and anti-inflammatory effects. The subsequent signaling cascade could potentially involve the modulation of key inflammatory pathways like NF-κB and MAPK, leading to the observed changes in cytokine and PGE2 production.

putative_amiprilose_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects This compound This compound Receptor Putative Cell Surface Receptor (e.g., Lectin, TLR) This compound->Receptor Binding (Hypothesized) Signaling_Cascade Intracellular Signaling Cascade (Hypothesized) Receptor->Signaling_Cascade NFkB_MAPK Modulation of NF-κB / MAPK Pathways Signaling_Cascade->NFkB_MAPK Cytokine_Modulation Altered Cytokine Production (↓ IL-1β, ↕ IL-2) NFkB_MAPK->Cytokine_Modulation PGE2_Inhibition ↓ Prostaglandin E2 Synthesis NFkB_MAPK->PGE2_Inhibition Proliferation_Inhibition ↓ Synoviocyte Proliferation NFkB_MAPK->Proliferation_Inhibition

Caption: Putative signaling pathway of this compound.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Isolate and Culture Cells (e.g., Synoviocytes, PBMCs) Amiprilose_Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Amiprilose_Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., 3H-thymidine incorporation) Amiprilose_Treatment->Proliferation_Assay PGE2_Assay 3b. PGE2 Measurement (e.g., ELISA) Amiprilose_Treatment->PGE2_Assay Cytokine_Assay 3c. Cytokine Profiling (e.g., ELISA, Flow Cytometry) Amiprilose_Treatment->Cytokine_Assay Data_Quantification 4. Quantify Results Proliferation_Assay->Data_Quantification PGE2_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Statistical_Analysis 5. Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. These protocols are based on standard laboratory techniques and the available information.

Protocol 1: Synovial Fibroblast Proliferation Assay (3H-Thymidine Incorporation)
  • Cell Culture:

    • Isolate synovial fibroblasts from rabbit synovial tissue by enzymatic digestion (e.g., collagenase).

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

    • Subculture the cells upon reaching 80-90% confluency.

  • Treatment:

    • Seed synovial fibroblasts into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.

    • Treat the cells with various concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 100, 1000 µg/mL) or vehicle control in fresh serum-free medium.

  • 3H-Thymidine Incorporation:

    • After 24 hours of treatment, add 1 µCi of 3H-thymidine to each well.

    • Incubate the plates for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with phosphate-buffered saline (PBS) and then with 10% trichloroacetic acid (TCA) to precipitate the DNA.

    • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation relative to the vehicle control.

Protocol 2: Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as described in Protocol 1.

    • At the end of the treatment period, collect the cell culture supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use a commercially available PGE2 ELISA kit.

    • Briefly, coat a 96-well plate with a capture antibody specific for PGE2.

    • Add the collected cell culture supernatants and a series of PGE2 standards to the wells.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate, which will compete with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing steps, add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the PGE2 standards.

    • Calculate the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

    • Express the results as pg/mL of PGE2.

Protocol 3: Cytokine Production Analysis (ELISA)
  • Cell Culture and Stimulation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

    • For IL-1β measurement, culture monocytes (isolated from PBMCs by adherence) in the presence of lipopolysaccharide (LPS) (1 µg/mL) to stimulate cytokine production.

    • For IL-2 measurement, culture lymphocytes (non-adherent fraction of PBMCs) in the presence of a mitogen such as phytohemagglutinin (PHA) (5 µg/mL).

  • Treatment:

    • Concurrently with the stimulant, treat the cells with various concentrations of this compound hydrochloride or a vehicle control.

  • ELISA:

    • After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

    • Use commercially available ELISA kits specific for human IL-1β and IL-2.

    • Follow the manufacturer's instructions, similar to the PGE2 ELISA protocol described above.

  • Data Analysis:

    • Calculate the cytokine concentrations in the supernatants using the respective standard curves.

    • Express the results as pg/mL of the specific cytokine.

Conclusion

This compound is a promising synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects relevant to the treatment of rheumatoid arthritis. Its mechanism of action appears to involve the modulation of key cellular processes such as synovial fibroblast proliferation and the production of inflammatory mediators like PGE2 and cytokines. While the precise upstream molecular targets and signaling pathways remain to be fully elucidated, the available data provide a strong foundation for its therapeutic potential. Further research is warranted to uncover the initial molecular interactions of this compound, which will enable a more complete understanding of its mechanism and facilitate the development of next-generation carbohydrate-based therapeutics.

References

Amiprilose: A Comprehensive Technical Guide to its Synthesis and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic glucose derivative, has garnered significant interest in the scientific community for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis and chemical structure of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. The document details the multi-step synthesis process starting from D-glucose, outlines the precise chemical structure of the molecule, and presents its known biological activities.

Chemical Structure of this compound

This compound is chemically described as 1,2-O-isopropylidene-3-O-[3'-(N,N-dimethylamino)-propyl]-α-D-glucofuranose. Its molecular formula is C14H27NO6. The structure is characterized by a D-glucofuranose core, with a protective isopropylidene group at the 1 and 2 positions, and a dimethylaminopropyl ether linkage at the 3 position. The hydrochloride salt of this compound is often used in research and clinical studies.

Key Structural Features:

  • Core Scaffold: α-D-glucofuranose

  • Protecting Group: 1,2-O-isopropylidene

  • Functional Group: 3-O-[3'-(N,N-dimethylamino)-propyl] ether

  • Stereochemistry: The stereochemistry is derived from the natural D-glucose starting material.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available monosaccharide, D-glucose. The overall synthetic strategy involves the protection of specific hydroxyl groups, followed by the introduction of the dimethylaminopropyl side chain, and subsequent deprotection.

Synthetic Workflow

G cluster_0 This compound Synthesis Workflow D_glucose D-Glucose Diacetone_glucose 1,2:5,6-Di-O-isopropylidene- á-D-glucofuranose D_glucose->Diacetone_glucose Acetonation Monoacetone_glucose 1,2-O-isopropylidene- á-D-glucofuranose Diacetone_glucose->Monoacetone_glucose Selective Hydrolisis This compound This compound Monoacetone_glucose->this compound Etherification

Caption: A simplified workflow for the synthesis of this compound from D-glucose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

This initial step involves the protection of the hydroxyl groups of D-glucose using acetone in the presence of an acid catalyst. This reaction yields the di-protected intermediate, commonly known as diacetone glucose.[1]

  • Materials: D-glucose, anhydrous acetone, sulfuric acid (concentrated).

  • Procedure:

    • Suspend D-glucose in anhydrous acetone.

    • Add concentrated sulfuric acid dropwise while maintaining a low temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

The more labile 5,6-O-isopropylidene group is selectively removed by controlled acidic hydrolysis to yield 1,2-O-isopropylidene-α-D-glucofuranose, which has free hydroxyl groups at the 3, 5, and 6 positions.[1]

  • Materials: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, aqueous acetic acid.

  • Procedure:

    • Dissolve diacetone glucose in aqueous acetic acid.

    • Heat the solution at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • The product can be purified by column chromatography.

Step 3: Etherification to form this compound

The final step is the etherification of the free hydroxyl group at the 3-position with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a strong base.

  • Materials: 1,2-O-isopropylidene-α-D-glucofuranose, sodium hydride, 3-(dimethylamino)propyl chloride, anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an anhydrous solvent.

    • Add sodium hydride portion-wise at 0 °C to form the alkoxide.

    • Add 3-(dimethylamino)propyl chloride to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction carefully with water or methanol.

    • Extract the product with a suitable organic solvent.

    • Purify the final product by column chromatography.

Quantitative Data Summary
StepReactantsProductsCatalyst/ReagentsTypical Yield (%)
1D-Glucose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseAcetone, H2SO480-90
21,2:5,6-Di-O-isopropylidene-α-D-glucofuranose1,2-O-isopropylidene-α-D-glucofuranoseAq. Acetic Acid70-80
31,2-O-isopropylidene-α-D-glucofuranoseThis compoundNaH, 3-(dimethylamino)propyl chloride60-70

Mechanism of Action: Immunomodulatory and Anti-inflammatory Effects

This compound has been shown to possess both immunomodulatory and anti-inflammatory properties. Its mechanism of action is believed to involve the regulation of cytokine production and signaling pathways critical to the inflammatory response.

Regulation of Cytokine Production

Studies have demonstrated that this compound can modulate the production of key cytokines involved in inflammation. Specifically, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and modulate the levels of Interleukin-2 (IL-2).[2]

Involvement of Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through its influence on intracellular signaling cascades. The NF-κB and MAPK signaling pathways are central regulators of inflammation, and evidence suggests that this compound may exert its effects by modulating these pathways.

G cluster_0 Proposed this compound Effect on NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Activation

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

G cluster_0 Proposed this compound Effect on MAPK Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulation

Caption: Proposed mechanism of this compound modulating the MAPK signaling pathway.

Conclusion

This technical guide provides a detailed overview of the synthesis and structure of this compound. The synthetic route from D-glucose is well-established and offers a reliable method for obtaining this promising immunomodulatory agent. Further research into the precise molecular interactions of this compound with components of the NF-κB and MAPK signaling pathways will be crucial in fully elucidating its mechanism of action and advancing its potential therapeutic applications.

References

The Biological Activities of Amiprilose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose), also known as Therafectin®, is a synthetic monosaccharide that has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis (RA), this compound has undergone extensive preclinical and clinical evaluation.[2][3] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways and experimental workflows.

Core Biological Activities

This compound exerts its biological effects primarily through the modulation of the immune system and inflammatory responses. Its activities have been characterized in a variety of in vitro and in vivo models, as well as in human clinical trials. The core activities include:

  • Anti-inflammatory Effects: this compound has shown significant anti-inflammatory activity in both animal models of arthritis and in patients with active rheumatoid arthritis.[2][4] This is evidenced by reductions in joint swelling, pain, and inflammatory markers.

  • Immunomodulatory Effects: The compound modulates key components of the immune system, including the function of T-lymphocytes and the production of critical signaling molecules known as cytokines.[5][6]

  • Antiproliferative Effects: this compound has been observed to inhibit the proliferation of synovial fibroblasts, cells that play a crucial role in the pathology of rheumatoid arthritis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on the biological activities of this compound.

Table 1: In Vitro Biological Activities of this compound

Biological ActivityExperimental SystemConcentration/DoseObserved EffectCitation
Inhibition of IL-1β ProductionHuman Peripheral Blood MonocytesVariesSignificant decrease in IL-1β production as measured by ELISA.[5]
Modulation of IL-2 ProductionMitogen-activated Human Peripheral Blood Lymphocytes1-10 µg/mLIncreased levels of culture supernatant IL-2.[5]
High ConcentrationsDecreased IL-2 production.[5]
Inhibition of Synovial Fibroblast ProliferationCultured Rabbit Synovial Fibroblasts1 mg/mL78% suppression of ³H-thymidine incorporation.[4]
Reduction of Prostaglandin E2 (PGE2)Rabbit Synoviocyte SupernatantDose-dependentUp to 73% reduction in PGE2 levels.[4]
Stimulation of Thymocyte ProliferationMurine Thymocytes1-100 µg/mLStimulated proliferation.[5]
Enhancement of Synovial Fibroblast Proliferation (in response to IL-1)IL-1 Stimulated Human Synovial Fibroblasts1-100 µg/mLEnhanced proliferative response.[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis

ParameterAnimal ModelTreatmentResultp-valueCitation
Arthritis IncidenceLouvain (LOU) RatsThis compound HCl (1 mg/mL in water)15% (7/46)< 0.01[4]
Water (Control)36% (16/44)[4]
Arthritis Prevalence (Day 16 & 21)Sprague-Dawley (SD) RatsThis compound HCl (1 mg/mL in water)Significantly lower than control< 0.03[4]

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Study)

Outcome MeasureThis compound HCl (6 g/day )Placebop-valueCitation
Overall Therapeutic Response41% of patients21% of patients0.003[2][7]
Number of Painful JointsStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]
Number of Swollen JointsStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]
Joint Pain IndexStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]
Joint Swelling IndexStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]
Investigator Global AssessmentStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]
Patient Global AssessmentStatistically significant improvement from baselineWorsening from baseline< 0.05[2][7]

Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week Study)

Outcome MeasureThis compound HClPlacebop-valueCitation
Number of Swollen JointsStatistically significant improvementWorsening≤ 0.04[3]
≥50% Reduction in Swollen JointsStatistically significant number of patients≤ 0.04[3]
Paulus Composite ScoreStatistically significant improvement≤ 0.02[3]
Functional Class DistributionStatistically significant improvement≤ 0.01[3]
Mean Erythrocyte Sedimentation Rate (ESR)Statistically significant improvement≤ 0.03[3]
Duration of Morning StiffnessNo significant worseningSignificant worsening≤ 0.05[3]

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound have not been fully elucidated, its biological activities suggest modulation of key inflammatory and immune signaling pathways. As a synthetic carbohydrate, it may interact with cell surface receptors or transporters that recognize sugar moieties, thereby initiating intracellular signaling cascades.

Based on its observed effects on cytokine production and cell proliferation, a plausible mechanism of action involves the modulation of transcription factors that regulate inflammatory gene expression, such as Nuclear Factor-kappa B (NF-κB), and intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Amiprilose_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound Cell_Surface_Receptor Cell Surface Receptor (e.g., TLRs, Lectins) This compound->Cell_Surface_Receptor Binds to IKK IKK Complex Cell_Surface_Receptor->IKK Inhibits MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Cell_Surface_Receptor->MAPK_Cascade Activates/Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-1β, TNF-α) Nucleus->Proinflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response Leads to AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Nucleus Translocates to

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This protocol is a synthesis of standard CIA induction methods and the specifics reported in this compound studies.[4]

Objective: To evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of rheumatoid arthritis.

Materials:

  • Male Louvain (LOU) or Sprague-Dawley (SD) rats (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound hydrochloride

  • Sterile 0.1 M acetic acid

  • Syringes and needles (26-gauge)

  • Homogenizer

Procedure:

  • Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

  • Emulsification: Prepare an emulsion by mixing equal volumes of the collagen solution and CFA using a homogenizer until a stable emulsion is formed. For the booster immunization, emulsify the collagen solution with IFA.

  • Primary Immunization (Day 0): Anesthetize the rats and administer a 100 µL intradermal injection of the collagen-CFA emulsion at the base of the tail.

  • Booster Immunization (Day 7): Administer a 100 µL intradermal injection of the collagen-IFA emulsion at a site near the primary injection.

  • Treatment: Administer this compound hydrochloride dissolved in the drinking water at a concentration of 1 mg/mL, starting from the day of primary immunization. The control group receives plain drinking water.

  • Arthritis Assessment: Monitor the rats daily for the onset and severity of arthritis, typically starting from day 10 after the primary immunization. Clinical scoring is performed based on the swelling and erythema of the paws (e.g., on a scale of 0-4 for each paw, with a maximum score of 16 per animal).

  • Data Analysis: Compare the incidence of arthritis, mean arthritis score, and day of onset between the this compound-treated and control groups using appropriate statistical tests (e.g., chi-square test for incidence, Mann-Whitney U test for scores).

In Vitro Assay: Measurement of Cytokine Production by ELISA

This protocol outlines the measurement of IL-1β and IL-2 in cell culture supernatants, as performed in studies evaluating this compound's immunomodulatory effects.[5]

Objective: To quantify the effect of this compound on the production of pro-inflammatory (IL-1β) and immunoregulatory (IL-2) cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Lipopolysaccharide (LPS) for stimulating IL-1β production

  • Phytohemagglutinin (PHA) for stimulating IL-2 production

  • This compound hydrochloride

  • ELISA kits for human IL-1β and IL-2

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Isolate PBMCs from healthy donor blood. Culture the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Treatment and Stimulation:

    • For IL-1β: Treat the cells with various concentrations of this compound for 2 hours before stimulating with LPS (e.g., 1 µg/mL).

    • For IL-2: Treat the cells with various concentrations of this compound and simultaneously stimulate with PHA (e.g., 5 µg/mL).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-1β and IL-2 in the samples by interpolating from the standard curve. Compare the cytokine levels in this compound-treated samples to the untreated controls.

In Vitro Assay: Synovial Fibroblast Proliferation Assay

This protocol details the assessment of this compound's effect on the proliferation of synovial fibroblasts.[4]

Objective: To determine the antiproliferative activity of this compound on synovial fibroblasts, a key cell type in the pathology of rheumatoid arthritis.

Materials:

  • Rabbit or human synovial fibroblasts

  • DMEM supplemented with FBS, penicillin, and streptomycin

  • This compound hydrochloride

  • ³H-thymidine

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed synovial fibroblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • ³H-thymidine Labeling: Add ³H-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporation of ³H-thymidine by liquid scintillation counting.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration of this compound that inhibits proliferation by 50% (IC₅₀).

Visualizations of Experimental Workflows

Experimental Workflow for Cytokine Production Assay

Cytokine_Workflow start Start isolate_pbmcs Isolate PBMCs from healthy donor blood start->isolate_pbmcs culture_cells Culture PBMCs in 96-well plates isolate_pbmcs->culture_cells treat_this compound Treat cells with This compound culture_cells->treat_this compound stimulate_cells Stimulate cells (LPS for IL-1β, PHA for IL-2) treat_this compound->stimulate_cells incubate Incubate for 24-48 hours stimulate_cells->incubate collect_supernatant Collect cell-free supernatant incubate->collect_supernatant perform_elisa Perform ELISA for IL-1β and IL-2 collect_supernatant->perform_elisa analyze_data Analyze data and calculate cytokine concentrations perform_elisa->analyze_data end_node End analyze_data->end_node

Caption: Workflow for assessing this compound's effect on cytokine production.

Experimental Workflow for Collagen-Induced Arthritis Model

CIA_Workflow start Start day0 Day 0: Primary Immunization (Collagen in CFA) start->day0 day7 Day 7: Booster Immunization (Collagen in IFA) day0->day7 treatment Administer this compound (in drinking water) day0->treatment Start Treatment monitoring Daily monitoring for arthritis onset and severity day7->monitoring scoring Clinical scoring of paws monitoring->scoring data_analysis Data Analysis: Incidence, Severity, Onset scoring->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the in vivo evaluation of this compound in a CIA rat model.

Antiviral and Anticancer Activities

While this compound is categorized as an immunologic factor and has been investigated for its anti-inflammatory properties, there is currently no substantial evidence in the public domain to support its direct antiviral or anticancer activities. Searches of scientific literature and clinical trial databases did not yield studies specifically evaluating this compound for these indications. The primary focus of its development has been on its utility in treating autoimmune diseases like rheumatoid arthritis.[5]

Conclusion

This compound is a synthetic carbohydrate with well-documented anti-inflammatory and immunomodulatory activities. Its efficacy in reducing the clinical signs of rheumatoid arthritis has been demonstrated in both preclinical models and human clinical trials. The mechanism of action, while not fully elucidated, appears to involve the modulation of cytokine production and the inhibition of synovial fibroblast proliferation, likely through the regulation of key inflammatory signaling pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activities of this compound and its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further research is warranted to fully characterize its molecular targets and signaling pathways.

References

Amiprilose: An Uncharted Territory in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a potential antiviral agent, a comprehensive review of publicly available scientific literature reveals a significant lack of evidence to support the antiviral properties of Amiprilose. While the compound has been investigated for its anti-inflammatory and immunomodulatory effects, particularly in the context of rheumatoid arthritis, its direct activity against viral pathogens remains largely undocumented.

Currently, there is no available quantitative data, such as 50% inhibitory concentration (IC50) values or viral load reduction percentages, to substantiate claims of this compound's efficacy against any specific virus. Furthermore, detailed experimental protocols from in vitro or in vivo antiviral studies are absent from the scientific record. Consequently, the core requirements for a technical guide on the antiviral properties of this compound, including structured data tables and detailed methodologies, cannot be fulfilled based on the current body of research.

The Focus on Anti-Inflammatory and Immunomodulatory Effects

Research on this compound, also known as this compound hydrochloride and previously developed under the name Therafectin, has primarily centered on its potential as a treatment for autoimmune disorders. Clinical studies have explored its role in modulating the immune response and reducing inflammation associated with rheumatoid arthritis.[1][2] The mechanism of action in this context is believed to involve the regulation of cytokine production and immune cell function.

The Antiviral Postulate: A Data Vacuum

The classification of this compound as an "Antiviral Agent" in some databases appears to be a broad categorization without specific supporting data from dedicated antiviral studies. The typical drug discovery and development pipeline for an antiviral agent involves several key stages, none of which are publicly documented for this compound in the context of virology.

A general workflow for identifying and characterizing antiviral compounds is depicted below. This process illustrates the necessary steps to establish antiviral activity, from initial screening to understanding the mechanism of action.

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_moa Mechanism of Action Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR In Vitro Antiviral Assays In Vitro Antiviral Assays Lead Optimization->In Vitro Antiviral Assays In Vivo Animal Models In Vivo Animal Models In Vitro Antiviral Assays->In Vivo Animal Models Mechanism of Action Studies Mechanism of Action Studies In Vitro Antiviral Assays->Mechanism of Action Studies Phase I Clinical Trials Phase I Clinical Trials In Vivo Animal Models->Phase I Clinical Trials Safety Phase II Clinical Trials Phase II Clinical Trials Phase I Clinical Trials->Phase II Clinical Trials Efficacy Phase III Clinical Trials Phase III Clinical Trials Phase II Clinical Trials->Phase III Clinical Trials Confirmation Viral Entry Inhibition Viral Entry Inhibition Mechanism of Action Studies->Viral Entry Inhibition Replication Inhibition Replication Inhibition Mechanism of Action Studies->Replication Inhibition Assembly/Release Inhibition Assembly/Release Inhibition Mechanism of Action Studies->Assembly/Release Inhibition

Figure 1. A generalized workflow for the discovery and development of antiviral drugs.

As illustrated, the process begins with screening compound libraries to identify "hits" that show activity against a specific virus. These hits are then optimized, and their antiviral properties are characterized through a series of in vitro assays to determine potency and selectivity. Promising candidates then move into in vivo animal models and subsequent clinical trials. For this compound, there is no public data available for any of these stages in the context of antiviral research.

Potential but Unexplored Avenues for Antiviral Mechanisms

While no specific antiviral signaling pathways have been attributed to this compound, its known immunomodulatory effects could theoretically contribute to an antiviral response indirectly. For instance, modulation of cytokine pathways, such as the interferon signaling cascade, is a critical component of the innate immune response to viral infections.

The diagram below outlines a simplified representation of the interferon signaling pathway, a key antiviral defense mechanism. Upon viral recognition, cells produce interferons which then signal through their receptors to activate the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

G cluster_cell Host Cell cluster_receptor Interferon Receptor Signaling Viral PAMPs Viral PAMPs PRR Pattern Recognition Receptor (e.g., TLR, RLR) Viral PAMPs->PRR Recognition Signaling Cascade Signaling Cascade PRR->Signaling Cascade IRF Transcription Factors IRF Transcription Factors Signaling Cascade->IRF Transcription Factors Activation Interferon (IFN) Synthesis Interferon (IFN) Synthesis IRF Transcription Factors->Interferon (IFN) Synthesis Induction Secreted IFN Secreted IFN Interferon (IFN) Synthesis->Secreted IFN IFNAR IFN Receptor Secreted IFN->IFNAR Binding JAK/TYK2 JAK1 / TYK2 Kinases IFNAR->JAK/TYK2 Activation STAT Phosphorylation STAT1 / STAT2 Phosphorylation JAK/TYK2->STAT Phosphorylation ISGF3 Complex ISGF3 Formation (STAT1/STAT2/IRF9) STAT Phosphorylation->ISGF3 Complex Nuclear Translocation Nuclear Translocation ISGF3 Complex->Nuclear Translocation ISRE Binding ISRE Binding Nuclear Translocation->ISRE Binding in Nucleus ISG Expression ISG Expression ISRE Binding->ISG Expression Transcription Antiviral State Antiviral State ISG Expression->Antiviral State

Figure 2. A simplified overview of the interferon signaling pathway leading to an antiviral state.

It is plausible that an immunomodulatory drug like this compound could influence this or other related pathways. However, without specific experimental data, any such connection remains purely speculative.

Conclusion

References

Amiprilose: A Technical Guide to its Anti-Inflammatory Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated immunomodulatory and anti-inflammatory properties.[1][2] Investigated primarily for its potential in treating rheumatoid arthritis (RA), research has elucidated some of its effects on key inflammatory mediators and cellular processes. This technical guide provides a comprehensive overview of the existing research findings on this compound, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

In Vitro Anti-Inflammatory and Immunomodulatory Effects of this compound
ParameterCell TypeConcentrationEffectReference
Cytokine Production
IL-1β ProductionHuman Peripheral Blood MonocytesVarying DosesSignificantly Decreased[3]
IL-2 ProductionMitogen-activated Human Peripheral Blood Lymphocytes1-10 µg/mLIncreased[3]
High ConcentrationsDecreased[3]
Prostaglandin E2 LevelsRabbit Synovial FibroblastsDose-dependentUp to 73% reduction[1]
Cell Proliferation
³H Thymidine IncorporationRabbit Synovial Fibroblasts1 mg/mL78% Suppression[1]
Thymocyte ProliferationMurine Thymocytes1-100 µg/mLStimulated[3]
IL-1 Stimulated ProliferationHuman Synovial Fibroblasts1-100 µg/mLEnhanced[3]
Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week, Double-Blind, Placebo-Controlled Trial)
Outcome MeasureThis compound (6 g/d)Placebop-valueReference
Clinical Response
Overall Therapeutic Response41% of patients21% of patients0.003[4]
Joint Involvement
Number of Painful JointsStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Number of Swollen JointsStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Joint Pain IndexStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Joint Swelling IndexStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Strength
Left and Right Grip StrengthStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Global Assessments
Investigator Global AssessmentStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Patient Global AssessmentStatistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)[4]
Analgesic Use
Supplemental Analgesic Medication~0.5 tablet/day less-< 0.05 (at weeks 6 and 12)[4]
Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week, Double-Blind, Placebo-Controlled Trial)
Outcome MeasureThis compoundPlacebop-valueReference
Joint Involvement
Number of Swollen JointsStatistically significant improvementWorsening≤ 0.04[5]
≥ 50% Reduction in Swollen JointsStatistically significant improvementWorsening≤ 0.04[5]
Composite Score
Paulus Composite Score CriteriaStatistically significant improvementWorsening≤ 0.02[5]
Functional Class
Frequency Distribution in Functional ClassStatistically significant improvementWorsening≤ 0.01[5]
Inflammatory Markers
Mean Erythrocyte Sedimentation Rate (ESR)Statistically significant improvementWorsening≤ 0.03[5]
Patient-Reported Outcomes
Duration of Morning StiffnessNo significant changeSignificant worsening≤ 0.05[5]
Clinical Health Assessment Questionnaire (4 of 5 items)No significant changeSignificant worsening≤ 0.004[5]

Experimental Protocols

In Vitro Cytokine Production Assay (Human Peripheral Blood Monocytes/Lymphocytes)

Objective: To determine the effect of this compound on the production of IL-1β and IL-2.

Methodology (as inferred from available literature):

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes and lymphocytes are then further purified.

  • Cell Culture:

    • For IL-1β measurement, human peripheral blood monocytes are cultured.

    • For IL-2 measurement, human peripheral blood lymphocytes are cultured and activated with a mitogen.

  • Treatment: Varying doses of this compound hydrochloride are added to the cell cultures.

  • Incubation: Cells are incubated for a specified period to allow for cytokine production.

  • Cytokine Quantification: The concentration of IL-1β and IL-2 in the culture supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Synovial Fibroblast Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts.

Methodology (as inferred from available literature):

  • Cell Culture: Rabbit synovial fibroblasts are cultured in appropriate media.

  • Treatment: this compound hydrochloride (e.g., at a concentration of 1 mg/mL) is added to the cultures.

  • ³H Thymidine Incorporation: ³H thymidine is added to the cell cultures for a specified period. Proliferating cells incorporate the radiolabeled thymidine into their DNA.

  • Measurement: The amount of incorporated ³H thymidine is measured to determine the rate of cell proliferation.[1]

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action of this compound in Rheumatoid Arthritis

The precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated in the available literature. However, based on its observed effects on key cytokines involved in rheumatoid arthritis, a hypothetical model can be proposed. This compound appears to modulate the production of IL-1β and IL-2, two central players in the inflammatory cascade of RA. The diagram below illustrates a simplified overview of the inflammatory signaling in RA, highlighting the cytokines modulated by this compound. The exact upstream or downstream targets of this compound within these pathways remain to be identified.

G Antigen Antigen APC Antigen Presenting Cell (e.g., Macrophage) Antigen->APC T_Cell T-Cell APC->T_Cell Presents Antigen IL1b IL-1β APC->IL1b TNFa TNF-α APC->TNFa T_Cell->APC Activates B_Cell B-Cell T_Cell->B_Cell Activates IL2 IL-2 T_Cell->IL2 Inflammation Joint Inflammation & Proliferation B_Cell->Inflammation Antibody Production Synoviocyte Synovial Fibroblast PGE2 Prostaglandin E2 Synoviocyte->PGE2 Synoviocyte->Inflammation This compound This compound This compound->Synoviocyte Inhibits Proliferation This compound->IL1b Decreases Production This compound->IL2 Modulates Production This compound->PGE2 Decreases Production IL1b->Synoviocyte Activates TNFa->Synoviocyte Activates IL2->T_Cell Autocrine/ Paracrine Activation PGE2->Inflammation

Caption: Putative mechanism of this compound in RA.

General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a general workflow for investigating the in vitro anti-inflammatory effects of this compound, based on the methodologies described in the literature.

G Start Start: Isolate Human PBMCs Separate Separate Monocytes and Lymphocytes Start->Separate Culture_Mono Culture Monocytes Separate->Culture_Mono Culture_Lymph Culture & Mitogen-Activate Lymphocytes Separate->Culture_Lymph Treat_Mono Treat with this compound (Varying Doses) Culture_Mono->Treat_Mono Treat_Lymph Treat with this compound (Varying Doses) Culture_Lymph->Treat_Lymph Incubate_Mono Incubate Treat_Mono->Incubate_Mono Incubate_Lymph Incubate Treat_Lymph->Incubate_Lymph Collect_Supernatant_Mono Collect Supernatant Incubate_Mono->Collect_Supernatant_Mono Collect_Supernatant_Lymph Collect Supernatant Incubate_Lymph->Collect_Supernatant_Lymph ELISA_IL1b Measure IL-1β (ELISA) Collect_Supernatant_Mono->ELISA_IL1b ELISA_IL2 Measure IL-2 (ELISA) Collect_Supernatant_Lymph->ELISA_IL2 End End: Analyze Data ELISA_IL1b->End ELISA_IL2->End

Caption: In vitro cytokine analysis workflow.

Conclusion and Future Directions

This compound has demonstrated modest but statistically significant anti-inflammatory and immunomodulatory effects in both preclinical and clinical studies of rheumatoid arthritis. Its ability to modulate the production of key cytokines such as IL-1β and IL-2, and to inhibit the proliferation of synovial fibroblasts, provides a basis for its therapeutic potential. However, a significant gap remains in the understanding of its precise mechanism of action at the molecular level. Future research should focus on identifying the specific intracellular signaling pathways and molecular targets of this compound. This would not only provide a more complete picture of its pharmacological profile but also aid in the development of more potent and specific second-generation analogues for the treatment of inflammatory diseases.

References

The Therapeutic Potential of Amiprilose in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-α-D-glucofuranose hydrochloride), a novel synthetic carbohydrate, has demonstrated significant anti-inflammatory and immunomodulatory properties with therapeutic potential for autoimmune diseases, particularly rheumatoid arthritis (RA). Clinical and preclinical studies have shown that this compound can effectively reduce disease activity by modulating key immune responses, including the production of pro-inflammatory cytokines and mediators. This technical guide provides an in-depth analysis of the existing data on this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its effects on cellular pathways.

Introduction

This compound hydrochloride is a synthetic hexose sugar, structurally related to glucosamine and ribose, developed as a potential disease-modifying antirheumatic drug (DMARD)[1][2][3]. Its development stemmed from the need for effective and well-tolerated therapies for chronic inflammatory conditions like rheumatoid arthritis[4]. Unlike broad-spectrum immunosuppressants, this compound appears to exert more targeted immunomodulatory effects, offering a favorable safety profile in clinical trials[1][5]. This document synthesizes the scientific and clinical evidence to provide a comprehensive resource for professionals in the field of immunology and drug development.

Mechanism of Action and Effects on Immune Pathways

This compound exerts its therapeutic effects by modulating the function of several key immune cells and mediators involved in the pathogenesis of autoimmune diseases. Its primary activities include the inhibition of pro-inflammatory cytokine production, suppression of inflammatory mediator synthesis, and regulation of immune cell proliferation.

Modulation of Cytokine Production

This compound has been shown to directly influence the production of critical cytokines that drive autoimmune inflammation.

  • Interleukin-1 Beta (IL-1β): In cultures of human peripheral blood monocytes, this compound significantly decreases the production of IL-1β, a pivotal pro-inflammatory cytokine in rheumatoid arthritis that promotes inflammation and joint destruction[6].

  • Interleukin-2 (IL-2): The effect on IL-2, a cytokine crucial for T-cell proliferation, is dose-dependent. High concentrations of this compound decrease IL-2 production from mitogen-activated lymphocytes, potentially dampening excessive T-cell responses. Conversely, lower concentrations (1-10 µg/mL) have been observed to increase IL-2 levels, which may relate to its stimulatory effect on thymocyte proliferation[6]. Importantly, these changes occur without altering the expression of IL-1β or IL-2 receptors on lymphocytes[6].

Inhibition of Inflammatory Mediators

A key anti-inflammatory mechanism of this compound is its ability to suppress the production of prostaglandin E2 (PGE2), a potent mediator of pain and inflammation in arthritic joints. Studies on rabbit synoviocytes demonstrated that this compound reduces PGE2 levels in a dose-related manner[4]. This suggests an inhibitory effect on the cyclooxygenase (COX) pathway, which is responsible for converting arachidonic acid into prostaglandins.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation This compound This compound This compound->PGES Inhibits

Figure 1: Inhibition of Prostaglandin E2 (PGE2) Synthesis
Effects on Cellular Proliferation

This compound demonstrates anti-proliferative effects on synovial fibroblasts, the cells responsible for forming the invasive pannus that destroys cartilage and bone in RA.

  • It effectively decreases the proliferation of human and rabbit synovial fibroblasts[4].

  • At low concentrations (1-100 µg/mL), it enhances the proliferative response of IL-1 stimulated human synovial fibroblasts and stimulates murine thymocyte proliferation, highlighting its complex, context-dependent immunomodulatory role[6].

This compound This compound Monocyte Monocyte This compound->Monocyte T_Lymphocyte T-Lymphocyte This compound->T_Lymphocyte Synovial_Fibroblast Synovial Fibroblast This compound->Synovial_Fibroblast IL1b IL-1β Production This compound->IL1b Inhibits IL2 IL-2 Production This compound->IL2 Modulates (Dose-dependent) PGE2 PGE2 Production This compound->PGE2 Inhibits Proliferation Proliferation This compound->Proliferation Inhibits Monocyte->IL1b T_Lymphocyte->IL2 Synovial_Fibroblast->PGE2 Synovial_Fibroblast->Proliferation Inflammation Joint Inflammation & Destruction IL1b->Inflammation IL2->Inflammation PGE2->Inflammation Proliferation->Inflammation A Isolate Human PBMCs B Culture Cells with Mitogen/LPS A->B C Add this compound (Test Group) B->C D Add Vehicle (Control Group) B->D E Incubate 24-48h at 37°C C->E D->E F Collect Cell-Free Supernatant E->F G Perform Cytokine ELISA F->G H Quantify Results vs. Standard Curve G->H I Compare Test vs. Control H->I

References

Amiprilose for Rheumatoid Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose (also known as Therafectin), a synthetic glucose analog, has been investigated as a potential therapeutic agent for rheumatoid arthritis (RA). Clinical studies have demonstrated its anti-inflammatory and immunomodulatory properties, offering a degree of efficacy in patients with active RA. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its clinical efficacy, safety profile, and the current understanding of its mechanism of action. This document summarizes quantitative data from key clinical trials in structured tables, details the experimental protocols of these studies, and presents a putative signaling pathway based on the available, albeit limited, mechanistic information. It is important to note a significant gap in the publicly available literature regarding preclinical studies in animal models and a detailed elucidation of the specific intracellular signaling pathways modulated by this compound.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells, including T-cells, B-cells, and macrophages, and the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound hydrochloride is a carbohydrate-derived compound that has shown promise as a disease-modifying antirheumatic drug (DMARD) with a favorable safety profile.[1] This guide aims to consolidate the existing technical information on this compound to inform further research and development efforts.

Clinical Efficacy of this compound in Rheumatoid Arthritis

Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis.

Table 1: Summary of a 12-Week Clinical Trial of this compound HCl in Rheumatoid Arthritis[1]
Outcome MeasureThis compound HCl (6 g/d)Placebop-value
Overall Therapeutic Response 41% of patients21% of patients0.003
Number of Painful Joints Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Number of Swollen Joints Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Joint Pain Index Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Joint Swelling Index Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Investigator Global Assessment Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Patient Global Assessment Statistically significant improvement from baselineNo significant change< 0.05 (vs. placebo)
Supplemental Analgesic Use ~0.5 tablets/day less-< 0.05 (at weeks 6 and 12)
Erythrocyte Sedimentation Rate (ESR) No significant differenceNo significant differenceNot Significant
C-Reactive Protein (CRP) No significant differenceNo significant differenceNot Significant
Rheumatoid Factor (RF) No significant differenceNo significant differenceNot Significant
Table 2: Summary of a 20-Week Clinical Trial of this compound HCl in Rheumatoid Arthritis[2]
Outcome MeasureThis compound HClPlacebop-value
Number of Swollen Joints Statistically significant improvementWorsening trend≤ 0.04
Patients with ≥50% Reduction in Swollen Joints Statistically significant improvement-≤ 0.04
Paulus Composite Score Improvement Statistically significant improvement-≤ 0.02
Improvement in Functional Class Statistically significant improvement-≤ 0.01
Mean Erythrocyte Sedimentation Rate (ESR) Statistically significant improvement-≤ 0.03
Duration of Morning Stiffness No significant changeSignificant worsening≤ 0.05 (worsening in placebo)
Clinical Health Assessment Questionnaire (4 of 5 items) No significant changeSignificant worsening≤ 0.004 (worsening in placebo)

Experimental Protocols: Clinical Trials

12-Week, Double-Blind, Placebo-Controlled Trial[1]
  • Objective: To assess the safety and efficacy of this compound hydrochloride in patients with rheumatoid arthritis.

  • Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial.

  • Patient Population: 201 patients with definite or classic functional class I and II rheumatoid arthritis who had not been previously treated with disease-modifying antirheumatic drugs.

  • Intervention: Patients who experienced a flare-up after discontinuing nonsteroidal anti-inflammatory drug (NSAID) therapy were randomly assigned to receive either this compound HCl at a dose of 6 g/day or a placebo for 12 weeks.

  • Concomitant Medications: No other anti-inflammatory or antirheumatic drugs were permitted. A combination of acetaminophen and propoxyphene napsylate was allowed as supplemental analgesia.

  • Primary Efficacy Endpoints:

    • Number of painful and swollen joints.

    • Joint pain and swelling indices.

    • Investigator and patient global assessments.

  • Laboratory Assessments: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor (RF).

  • Safety Assessments: Monitoring of adverse events.

20-Week, Double-Blind, Placebo-Controlled Monotherapy Trial[2]
  • Objective: To compare an optimal dose of this compound hydrochloride to a placebo as monotherapy for rheumatoid arthritis.

  • Design: Double-blind, randomized, multi-center study.

  • Patient Population: Patients who experienced a flare within 14 days of discontinuing stable doses of NSAIDs. 103 patients were randomized to the this compound HCl group and 115 to the placebo group.

  • Intervention: Patients received either this compound HCl or a placebo for 20 weeks.

  • Concomitant Medications: Glucocorticoids and NSAIDs were not permitted.

  • Efficacy Analysis: An intent-to-treat analysis was used to assess clinical and laboratory parameters of disease activity.

  • Key Efficacy Measures:

    • Number of swollen joints.

    • Percentage of patients with a ≥50% reduction in swollen joints.

    • Paulus composite score.

    • Functional Class distribution.

    • Mean erythrocyte sedimentation rate (ESR).

    • Duration of morning stiffness.

    • Clinical Health Assessment Questionnaire.

  • Safety Assessments: Monitoring for side effects attributable to the drug.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound has not been fully elucidated. However, in vitro studies have provided some insights into its immunomodulatory effects.

In Vitro Immunomodulatory Effects
  • Cytokine Modulation:

    • Interleukin-1β (IL-1β): this compound has been shown to significantly decrease the production of IL-1β in cultures of stimulated human peripheral blood monocytes.

    • Interleukin-2 (IL-2): The effect on IL-2 is dose-dependent. At high concentrations, this compound decreased IL-2 production by mitogen-activated human peripheral blood lymphocytes. Conversely, at lower concentrations (1-10 µg/ml), it led to increased levels of IL-2 in the culture supernatant.

  • Cellular Effects:

    • Thymocyte Proliferation: At low concentrations (1-100 µg/ml), this compound stimulated the proliferation of murine thymocytes.

    • Synovial Fibroblast Proliferation: this compound enhanced the proliferative response of IL-1 stimulated human synovial fibroblasts.

It is important to note that no direct studies have been found that investigate the effect of this compound on key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.

Postulated Signaling Pathway

Based on the observed effects on cytokine production, a hypothetical, high-level signaling pathway for this compound can be proposed. This pathway remains speculative and requires experimental validation.

Amiprilose_Mechanism cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Monocyte) cluster_signaling Intracellular Signaling (Hypothesized) cluster_nucleus Nucleus cluster_output Cellular Output This compound This compound UnknownReceptor Unknown Receptor(s) This compound->UnknownReceptor SignalingCascade Downstream Signaling Cascade (NF-κB, MAPK?) UnknownReceptor->SignalingCascade Modulation TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Inhibition? IL1b IL-1β Production GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Regulation GeneExpression->IL1b Leads to

Caption: Postulated mechanism of this compound in immune cells.

Preclinical Data in Animal Models

A thorough search of the available scientific literature did not yield any preclinical studies of this compound in established animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA). This represents a significant knowledge gap, as such studies are crucial for confirming in vivo efficacy, establishing dose-response relationships, and further elucidating the mechanism of action in a complex biological system.

Safety and Tolerability

In the 12-week clinical trial, the incidence of adverse events was similar between the this compound (67%) and placebo (63%) groups.[1] One patient receiving this compound developed thrombocytopenia of unknown cause, but no other serious adverse effects were reported.[1] The 20-week study also reported no side effects that were clearly attributable to the drug.[2] Overall, this compound appears to have a favorable safety profile in the studied patient populations.

Discussion and Future Directions

This compound has demonstrated statistically significant anti-inflammatory activity and a good safety profile in clinical trials for rheumatoid arthritis.[1][2] The observed improvements in clinical parameters such as joint swelling and pain, along with a reduction in the need for analgesic medication, suggest that this compound could be a valuable therapeutic option.

However, the lack of a well-defined molecular mechanism of action and the absence of preclinical data in animal models are major limitations for its further development. Future research should prioritize:

  • In vitro mechanistic studies: Investigating the direct effects of this compound on key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, in relevant cell types such as synovial fibroblasts, macrophages, and lymphocytes.

  • Preclinical in vivo studies: Evaluating the efficacy and dose-response of this compound in established animal models of rheumatoid arthritis (e.g., CIA, AIA). These studies would also provide an opportunity to analyze biomarkers and immune cell populations in vivo to better understand its mechanism of action.

  • Receptor identification: Identifying the specific cellular receptor(s) for this compound to understand its initial interaction with immune cells.

Conclusion

This compound is a novel synthetic carbohydrate with demonstrated clinical efficacy and a favorable safety profile for the treatment of active rheumatoid arthritis. While the current clinical data is promising, a significant amount of preclinical and mechanistic research is required to fully understand its therapeutic potential and to guide its future development. The information presented in this technical guide summarizes the current state of knowledge and highlights the critical areas for future investigation.

References

The Structure-Activity Relationship of Amiprilose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Amiprilose , a synthetic monosaccharide, has demonstrated potential as an immunomodulatory and anti-inflammatory agent, particularly in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its structure, biological activities, and the experimental methodologies employed in its evaluation. While detailed structure-activity relationship (SAR) studies that systematically modify the this compound scaffold and quantify the resulting changes in biological activity are not extensively available in the public domain, this guide will synthesize the existing knowledge to inform future research and drug development efforts.

Chemical Structure and Properties

This compound, chemically known as 1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-glucofuranose hydrochloride, is a derivative of D-glucose. Its structure is characterized by a furanose ring, a protected 1,2-diol with an isopropylidene group, and a dimethylaminopropyl ether linkage at the C3 position. The absolute configuration of its five chiral centers has been determined using spectroscopic and X-ray crystallographic methods.[1]

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its therapeutic potential in rheumatoid arthritis. Clinical trials have shown its efficacy in reducing the number of painful and swollen joints, with a favorable safety profile.[2] Its mechanism of action is believed to involve the modulation of the immune system. In vitro studies have shown that this compound can influence cytokine production, key signaling molecules in the inflammatory cascade. Specifically, it has been observed to decrease the production of Interleukin-1β (IL-1β) by human peripheral blood monocytes and modulate the production of Interleukin-2 (IL-2) by mitogen-activated lymphocytes.[3]

The immunomodulatory effects of this compound appear to be concentration-dependent. At low concentrations (1-100 µg/mL), it has been shown to stimulate thymocyte proliferation and enhance the proliferative response of IL-1 stimulated human synovial fibroblasts.[3] This suggests a complex interaction with immune cells, potentially leading to a rebalancing of the immune response rather than general suppression.

Structure-Activity Relationship (SAR): Current Gaps and Future Directions

A comprehensive understanding of the SAR of this compound is crucial for the rational design of more potent and selective analogs. However, published research on the SAR of this compound is limited. One study mentioned two analogs, SM-1211 and SM-1212, which were found to be inactive in a collagen-induced arthritis model, but their chemical structures were not disclosed.[4]

In the absence of specific SAR data for this compound, we can draw insights from related classes of compounds, such as other synthetic carbohydrate immunomodulators and amiloride analogs, which also feature modified pyrazine rings. For instance, SAR studies on amiloride analogs have demonstrated that modifications to the pyrazine ring can significantly impact their biological activity as blockers of epithelial Na+ channels.[5]

Future SAR studies on this compound could explore modifications at several key positions:

  • The Dimethylaminopropyl Side Chain: The length, branching, and basicity of this chain could be altered to probe its interaction with its biological target.

  • The Isopropylidene Protecting Group: Removal or replacement of this group with other protecting groups could influence the compound's solubility, stability, and activity.

  • The Furanose Ring: Modifications to the stereochemistry or substitution pattern of the sugar ring could reveal critical structural requirements for activity.

A systematic synthetic effort to create a library of this compound analogs, followed by rigorous biological evaluation, would be necessary to elucidate its SAR.

Experimental Protocols

The following sections outline the general methodologies for key experiments relevant to the evaluation of this compound and its potential analogs.

In Vitro Immunomodulation Assays

Objective: To assess the effect of test compounds on immune cell function and cytokine production.

General Workflow:

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_isolation Isolate PBMCs from healthy donor blood Cell_culture Culture cells in appropriate medium PBMC_isolation->Cell_culture Stimulation Stimulate cells with mitogen (e.g., PHA) Cell_culture->Stimulation Compound_addition Add test compound at various concentrations Stimulation->Compound_addition Incubation Incubate for a defined period (e.g., 24-72h) Compound_addition->Incubation Supernatant_collection Collect cell culture supernatants Incubation->Supernatant_collection Proliferation_assay Assess cell proliferation (e.g., MTT, BrdU assay) Incubation->Proliferation_assay ELISA Measure cytokine levels (e.g., IL-1β, IL-2) by ELISA Supernatant_collection->ELISA

Figure 1: General workflow for in vitro immunomodulation assays.

Detailed Methodologies:

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation and Treatment: Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce activation and cytokine production. Test compounds (e.g., this compound and its analogs) are added at a range of concentrations.

  • Cytokine Quantification: After incubation, cell culture supernatants are collected. The concentrations of specific cytokines, such as IL-1β and IL-2, are measured using enzyme-linked immunosorbent assays (ELISAs).

  • Cell Proliferation Assay: The effect of the compounds on cell proliferation can be assessed using various methods, including the MTT assay, which measures metabolic activity, or the BrdU incorporation assay, which measures DNA synthesis.

In Vivo Models of Rheumatoid Arthritis

Objective: To evaluate the anti-inflammatory and disease-modifying effects of test compounds in a relevant animal model.

Commonly Used Model: Collagen-Induced Arthritis (CIA) in Rats or Mice

General Workflow:

animal_model_workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_evaluation Evaluation Immunization1 Primary immunization with type II collagen in CFA Immunization2 Booster immunization with type II collagen in IFA Immunization1->Immunization2 Disease_onset Monitor for onset of arthritis Immunization2->Disease_onset Compound_admin Administer test compound (e.g., orally) daily Disease_onset->Compound_admin Clinical_scoring Assess clinical signs (e.g., paw swelling) Compound_admin->Clinical_scoring Throughout treatment Histopathology Histopathological analysis of joints at study end Compound_admin->Histopathology Biomarkers Measure inflammatory biomarkers in serum Compound_admin->Biomarkers signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade NFkappaB_IkappaB NF-κB-IκB Complex IKK->NFkappaB_IkappaB phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB releases NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates Cytokine_gene Cytokine Gene (e.g., IL-1β, IL-2) NFkappaB_nuc->Cytokine_gene AP1_nuc->Cytokine_gene Transcription Transcription Cytokine_gene->Transcription This compound This compound This compound->IKK ? This compound->MAPK_cascade ? Stimulus External Stimulus (e.g., Mitogen) Stimulus->Receptor

References

Amiprilose: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate molecule that has demonstrated immunomodulatory and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both preclinical (canine) and clinical (human) studies. The following tables summarize the key quantitative parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueRoute of AdministrationDoseReference
Terminal Half-life (t½) 103 - 130 minNot SpecifiedNot Specified[1]
136 ± 6 min (λ₂)Intravenous1 - 50 mg/kg[2]
Distribution Half-life (t½) 7.5 ± 0.7 min (λ₁)Intravenous1 - 50 mg/kg[2]
Apparent Volume of Distribution (Central Compartment) 13.1 ± 0.7 LIntravenous1 - 50 mg/kg[2]
Total Clearance 204 ml/minNot Specified40 mg[1]
191 ml/minNot Specified200 mg[1]
Renal Clearance 135 ml/minNot Specified40 mg[1]
163 ml/minNot Specified200 mg[1]
Renal Excretion (unchanged) 60 - 64%Not Specified40 mg[1]
82 - 85%Not Specified200 mg[1]
Plasma Protein Binding < 5%Not SpecifiedNot Specified[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValueRoute of AdministrationDoseReference
Distribution Half-life (t½) 4.6 ± 0.4 min (λ₁)Intravenous100 mg[3]
Terminal Half-life (t½) 244 ± 20 min (λ₂)Intravenous100 mg[3]
454 ± 25 minOral (Capsules)1.2 - 5.0 g (daily)[3]
344 minOral2.03 g[3]
Absorption Half-life (t½) 10 minOral2.03 g[3]
Lag Time for Absorption 23 minOral2.03 g[3]
Total Clearance 277 ± 20 ml/minIntravenous100 mg[3]
Renal Clearance 254 ± 18 ml/minIntravenous100 mg[3]
Volume of Distribution (Central Compartment) 14.7 ± 1.9 LIntravenous100 mg[3]
Volume of Distribution (Overall Equilibrated Tissues) 96 ± 8 LIntravenous100 mg[3]
Oral Bioavailability 63 ± 4%Oral (Capsules)1.2 - 5.0 g (daily)[3]
Urinary Recovery (unchanged) 93 ± 2%Intravenous100 mg[3]
Plasma Protein Binding NegligibleNot SpecifiedNot Specified[3]
Erythrocyte/Plasma Water Partition Coefficient ~ 1Not SpecifiedNot Specified[3]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.

Canine Pharmacokinetic Studies

Analytical Method: A gas-liquid chromatography (GLC) method with electron capture detection was developed for the quantification of this compound in plasma and urine.[1] The assay involved the following steps:

  • Extraction: Plasma and urine samples (0.5 ml) were adjusted to pH 11.0 and extracted with 10 ml of chloroform.

  • Internal Standard: A diisopropylaminoethyl analog of this compound was used as the internal standard.

  • Derivatization: The residue from the evaporated chloroform extract was reconstituted in benzene and derivatized with heptafluorobutyric anhydride at 60°C for 45 minutes.

  • Analysis: The final reconstituted sample in benzene was analyzed by GLC. The sensitivity of the assay was 5 ng/0.5 ml of biological fluid.[1]

For studies involving radiolabeled this compound, liquid scintillation counting (LSC) was used. It was determined that the LSC assay of extracted radiolabeled this compound was synonymous with the GLC assay.[1]

Pharmacokinetic Analysis: The pharmacokinetic parameters in dogs were determined following intravenous and oral administration of this compound at doses ranging from 1 to 50 mg/kg.[2] A two-compartment body model was used to describe the plasma concentration-time data.[1][2]

Human Pharmacokinetic Study

Study Design: A study was conducted in 10 healthy male volunteers to determine the pharmacokinetics of this compound.[3] The study involved both intravenous and oral administration.

  • Intravenous Administration: A single bolus intravenous injection of 100 mg of this compound was administered.

  • Oral Administration: Sequential daily oral administration of this compound in capsules was performed with escalating doses (1.2, 2.1, 2.9, 4.1, and 5.0 g). A separate oral administration of 2.03 g was also studied.[3]

Pharmacokinetic Analysis: Plasma concentration decay over time following intravenous administration was characterized by a sum of two exponentials.[3] Oral bioavailability was estimated from the urinary recovery of the drug.

Visualizations

Experimental Workflow for this compound Quantification in Biological Samples

experimental_workflow sample Biological Sample (Plasma or Urine) ph_adjust Adjust to pH 11.0 sample->ph_adjust extraction Chloroform Extraction ph_adjust->extraction evaporation Evaporation extraction->evaporation reconstitution1 Reconstitute in Benzene evaporation->reconstitution1 derivatization Derivatization with Heptafluorobutyric Anhydride reconstitution1->derivatization evaporation2 Evaporation derivatization->evaporation2 reconstitution2 Reconstitute in Benzene evaporation2->reconstitution2 glc_analysis GLC Analysis with Electron Capture Detection reconstitution2->glc_analysis

Caption: Workflow for the GLC-based quantification of this compound.

Logical Relationship of this compound Administration and Pharmacokinetic Outcomes

logical_relationship admin This compound Administration oral Oral admin->oral iv Intravenous admin->iv absorption Absorption oral->absorption distribution Distribution iv->distribution absorption->distribution pk_params Pharmacokinetic Parameters absorption->pk_params metabolism Metabolism distribution->metabolism excretion Excretion distribution->excretion distribution->pk_params metabolism->excretion metabolism->pk_params excretion->pk_params

Caption: ADME processes influencing this compound pharmacokinetics.

References

Amiprilose as a synthetic carbohydrate immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amiprilose (1,2-O-isopropylidene-3-O-3’-(N’,N’-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a novel synthetic carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties. Investigated primarily for its potential in treating rheumatoid arthritis (RA), this compound has shown promise in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, data from key clinical trials, detailed experimental protocols, and visualizations of its proposed signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is a synthetic monosaccharide derivative that has been evaluated for its therapeutic potential in inflammatory and autoimmune diseases.[1] Its chemical structure, derived from D-glucose, confers upon it unique immunomodulatory capabilities.[2] Early research identified its anti-inflammatory effects, leading to its investigation as a disease-modifying antirheumatic drug (DMARD) for RA.[3][4] This document synthesizes the available technical data on this compound to provide a detailed understanding of its properties and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound hydrochloride has been elucidated using spectroscopic methods and X-ray crystallography.[2] The synthesis involves the modification of D-glucofuranose, resulting in a molecule with five chiral centers.

  • IUPAC Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine hydrochloride

  • Molecular Formula: C₁₄H₂₈ClNO₆

  • Molecular Weight: 341.83 g/mol

The synthesis of this compound hydrochloride has been described, and its absolute configuration has been confirmed through parallel synthesis of its enantiomer from L-glucose.[2]

Mechanism of Action and Immunomodulatory Effects

This compound exerts its therapeutic effects through the modulation of the immune system, primarily by influencing cytokine production. While the precise molecular targets are not fully elucidated, in vitro studies have demonstrated its impact on key inflammatory mediators.

Effects on Cytokine Production

This compound has been shown to have a dose-dependent effect on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).

  • IL-1β Production: In cultures of human peripheral blood monocytes, this compound significantly decreases the production of IL-1β.[5]

  • IL-2 Production: The effect on IL-2 is more complex. At high concentrations, this compound decreases IL-2 production by mitogen-activated human peripheral blood lymphocytes. However, at lower concentrations (1-10 µg/mL), it leads to an increase in IL-2 levels in culture supernatants.[5]

Importantly, this compound does not appear to alter the expression of IL-1β or IL-2 receptors on lymphocytes.[5]

Proposed Signaling Pathways

Based on its effects on cytokine production, it is hypothesized that this compound may interfere with intracellular signaling pathways that regulate the expression of inflammatory genes. Although direct evidence is limited, the modulation of IL-1β and IL-2 suggests potential interaction with pathways such as NF-κB, MAPK, and JAK-STAT, which are central to the inflammatory response in RA.

Given that some tricyclic compounds show activity at Toll-like receptors (TLRs), and considering this compound's immunomodulatory profile, a potential interaction with TLR signaling pathways is a plausible area for further investigation.

Amiprilose_Signaling_Hypothesis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) This compound->Signaling_Cascade Inhibits (Hypothesized) Inflammatory_Stimuli Inflammatory_Stimuli Cell_Surface_Receptor Putative Receptor (e.g., TLR) Inflammatory_Stimuli->Cell_Surface_Receptor Cell_Surface_Receptor->Signaling_Cascade IKK IKK Signaling_Cascade->IKK MAPK_Kinases MAPK Kinases Signaling_Cascade->MAPK_Kinases IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates Gene_Transcription Gene Transcription MAPK_Kinases->Gene_Transcription NFkB_p65_p50_n->Gene_Transcription activates Cytokine_mRNA IL-1β, IL-2 mRNA Gene_Transcription->Cytokine_mRNA

Caption: Hypothesized Signaling Pathway of this compound.

Preclinical Studies

This compound has been evaluated in several animal models of arthritis, demonstrating its anti-inflammatory and disease-modifying potential.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for RA.

Experimental Protocol:

  • Induction of Arthritis: Louvain (LOU) and Sprague-Dawley (SD) rats are immunized with chick type II collagen.

  • Treatment: this compound hydrochloride is administered orally, dissolved in the drinking water (e.g., at a concentration of 1 mg/mL).

  • Assessment: The incidence and severity of arthritis are monitored. This includes clinical scoring of paw swelling and histological examination of joint tissues.

  • Immunological Analysis: Antibody titers to type II collagen and delayed-type hypersensitivity responses are measured. T-cell subsets in lymphoid organs can also be analyzed by flow cytometry.

In these models, this compound has been shown to reduce the incidence and severity of arthritis.[6]

CIA_Workflow Immunization Immunization with Type II Collagen Arthritis_Development Development of Arthritis Immunization->Arthritis_Development Treatment_Groups Treatment Groups Arthritis_Development->Treatment_Groups Amiprilose_Treatment This compound HCl (in drinking water) Treatment_Groups->Amiprilose_Treatment Control_Treatment Vehicle Control Treatment_Groups->Control_Treatment Assessment Assessment Amiprilose_Treatment->Assessment Control_Treatment->Assessment Clinical_Scoring Clinical Scoring (Paw Swelling) Assessment->Clinical_Scoring Histopathology Histopathology Assessment->Histopathology Immune_Analysis Immunological Analysis Assessment->Immune_Analysis

Caption: Workflow for Collagen-Induced Arthritis Model.
Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common model for studying inflammatory arthritis.

Experimental Protocol:

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).

  • Treatment: this compound hydrochloride is administered orally, typically starting before or at the time of adjuvant injection and continuing for a specified period.

  • Assessment: Paw volume is measured using a plethysmometer to quantify swelling. Clinical scores are assigned based on the severity of inflammation in the paws, ears, and tail. Histological examination of the joints is also performed.

Clinical Trials in Rheumatoid Arthritis

This compound has been evaluated in several clinical trials for the treatment of active RA. These studies have provided valuable data on its efficacy and safety in humans.

Summary of Key Clinical Trial Data

The following tables summarize the quantitative data from two key randomized, double-blind, placebo-controlled clinical trials of this compound in patients with RA.

Table 1: Efficacy of this compound in Rheumatoid Arthritis (12-Week Study) [3][4]

Outcome MeasureThis compound GroupPlacebo Groupp-value
Overall Therapeutic Response 41%21%0.003
Reduction in Painful Joints Statistically SignificantNo Significant Change< 0.05
Reduction in Swollen Joints Statistically SignificantNo Significant Change< 0.05
Improvement in Grip Strength Statistically SignificantNo Significant Change< 0.05
Analgesic Medication Use ~0.5 tablets/day less-< 0.05

Table 2: Efficacy of this compound in Rheumatoid Arthritis (20-Week Study) [7]

Outcome MeasureThis compound GroupPlacebo Groupp-value
Reduction in Swollen Joints Statistically SignificantNo Significant Change≤ 0.04
≥50% Reduction in Swollen Joints Statistically SignificantNo Significant Change≤ 0.04
Paulus Composite Score Improvement Statistically SignificantNo Significant Change≤ 0.02
Improvement in Functional Class Statistically SignificantNo Significant Change≤ 0.01
Improvement in ESR Statistically SignificantNo Significant Change≤ 0.03

Table 3: Safety Profile of this compound (12-Week Study) [3][4]

Adverse EventThis compound Group (n=~100)Placebo Group (n=~101)
Any Adverse Experience 67%63%
Thrombocytopenia 1 patient0 patients
Clinical Trial Protocol

The clinical trials of this compound in RA followed a similar design.

Experimental Protocol:

  • Study Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled trial.[3]

  • Patient Population: Patients with definite or classic RA (functional class I and II), previously untreated with disease-modifying antirheumatic drugs.[3]

  • Intervention:

    • Patients are withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.

    • Those who experience a disease flare are randomly assigned to receive either this compound HCl (e.g., 6 g/day ) or a placebo for the study duration (e.g., 12 or 20 weeks).[3][7]

    • No concomitant anti-inflammatory or antirheumatic drug therapy is permitted. Supplemental analgesics like acetaminophen and propoxyphene napsylate may be allowed.[3]

  • Assessments:

    • Efficacy: Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments, duration of morning stiffness, walking time, and laboratory markers such as erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor (RF).[3][7]

    • Safety: Monitoring and reporting of all adverse events.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Active RA, DMARD-naïve) NSAID_Washout NSAID Washout Patient_Screening->NSAID_Washout Flare_Assessment Flare Assessment NSAID_Washout->Flare_Assessment Randomization Randomization Flare_Assessment->Randomization Amiprilose_Arm This compound HCl Treatment Randomization->Amiprilose_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_Up Follow-up Visits Amiprilose_Arm->Follow_Up Placebo_Arm->Follow_Up Efficacy_Assessment Efficacy Assessments (Joint counts, etc.) Follow_Up->Efficacy_Assessment Safety_Monitoring Safety Monitoring Follow_Up->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized Clinical Trial Workflow for this compound in RA.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound in humans.

Conclusion and Future Directions

This compound is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects. Clinical trials in patients with rheumatoid arthritis have shown its potential to reduce disease activity with a favorable safety profile. Its mechanism of action appears to involve the modulation of key pro-inflammatory cytokines, although the precise signaling pathways involved require further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and understand its metabolic fate.

  • Exploring the potential of this compound in other inflammatory and autoimmune diseases.

The development of this compound represents a novel approach to the treatment of autoimmune diseases, and further research into this and similar synthetic carbohydrates may lead to new therapeutic options for patients.

References

The Discovery and Development of Amiprilose: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose (designated as SM-1213), a novel, synthetic carbohydrate-derived compound, has been investigated for its anti-inflammatory and immunomodulatory properties, primarily in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound hydrochloride. It includes a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of its proposed signaling pathways. The data presented herein suggests that this compound exerts its therapeutic effects through the modulation of key inflammatory mediators, including interleukins and prostaglandins, highlighting its potential as a therapeutic agent for inflammatory diseases.

Introduction

This compound hydrochloride is a carbohydrate-derived molecule identified as a potential therapeutic agent for inflammatory conditions, most notably rheumatoid arthritis. It is a modified hexose sugar with a chemical structure of 1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-glucofuranose hydrochloride. The development of this compound stemmed from the search for novel anti-inflammatory agents with favorable safety profiles. This whitepaper will detail the scientific journey of this compound from its chemical synthesis and preclinical evaluation to its assessment in clinical trials.

Chemical Properties and Synthesis

This compound is a synthetic monosaccharide. Its absolute configuration has been established through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Structure:

  • IUPAC Name: (1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-5-yl]ethane-1,2-diol hydrochloride

  • Molecular Formula: C₁₄H₂₇NO₆ · HCl

  • Molecular Weight: 341.83 g/mol

Synthesis of this compound Hydrochloride

A plausible synthetic route for this compound hydrochloride starts with the readily available D-glucose. The synthesis involves the protection of hydroxyl groups, followed by the introduction of the dimethylaminopropyl side chain and subsequent deprotection and salt formation.

Experimental Protocol: Synthesis of this compound Precursor (Illustrative)

  • Protection of D-glucose: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is synthesized from D-glucose by reaction with acetone in the presence of a catalyst like sulfuric acid.

  • Alkylation: The partially protected glucofuranose derivative is then alkylated at the 3-hydroxyl position with a suitable 3-(dimethylamino)propyl halide in the presence of a base.

  • Deprotection and Salt Formation: The remaining protecting groups are selectively removed, and the final product is converted to its hydrochloride salt.

Preclinical Development

The preclinical evaluation of this compound hydrochloride involved both in vitro and in vivo studies to characterize its anti-inflammatory and immunomodulatory activities.

In Vitro Studies

In vitro experiments using synovial fibroblasts, key cells in the pathology of rheumatoid arthritis, demonstrated the direct cellular effects of this compound.

Key Findings:

  • Antiproliferative Effects: this compound hydrochloride at a concentration of 1 mg/ml suppressed the proliferation of cultured rabbit synovial fibroblasts by 78%, as measured by ³H-thymidine incorporation.

  • Inhibition of Prostaglandin E2 (PGE2) Production: this compound hydrochloride dose-dependently reduced the levels of PGE2, a key inflammatory mediator, in the supernatant of rabbit synoviocytes by up to 73%.

  • Immunomodulatory Effects on Cytokines:

    • This compound hydrochloride significantly decreased the production of Interleukin-1 beta (IL-1β) in cultures of human peripheral blood monocytes.

    • At high concentrations, it decreased Interleukin-2 (IL-2) production by mitogen-activated human peripheral blood lymphocytes. Conversely, at lower concentrations (1-10 µg/ml), it enhanced IL-2 levels.

Experimental Protocols:

  • Synovial Fibroblast Proliferation Assay:

    • Rabbit synovial fibroblasts are cultured in appropriate media.

    • Cells are treated with varying concentrations of this compound hydrochloride or a vehicle control.

    • ³H-thymidine is added to the cultures for a specified period.

    • The incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a scintillation counter.

  • PGE2 Measurement:

    • Rabbit synoviocytes are cultured and treated with this compound hydrochloride.

    • The culture supernatant is collected.

    • PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Cytokine Production Assays:

    • Human peripheral blood monocytes or lymphocytes are isolated and cultured.

    • Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of this compound hydrochloride.

    • Culture supernatants are collected, and the concentrations of IL-1β and IL-2 are determined by ELISA.

In Vivo Studies

The efficacy of this compound hydrochloride in a disease-relevant context was evaluated in animal models of arthritis.

Key Findings:

  • Collagen-Induced Arthritis (CIA) in Rats:

    • In Louvain (LOU) rats, oral administration of this compound hydrochloride (1 mg/ml in drinking water) significantly reduced the incidence of arthritis to 15% compared to 36% in the control group (p < 0.01).

    • In Sprague-Dawley (SD) rats, while the overall incidence was not significantly different, the prevalence of arthritis on days 16 and 21 was significantly lower in the this compound-treated group (p < 0.03).

Experimental Protocol: Collagen-Induced Arthritis in Rats

  • Immunization: Louvain or Sprague-Dawley rats are immunized with an emulsion of chick type II collagen and complete Freund's adjuvant.

  • Treatment: Following immunization, one group of rats receives this compound hydrochloride in their drinking water (e.g., 1 mg/ml), while the control group receives plain water.

  • Assessment: The incidence and severity of arthritis are monitored over several weeks. Clinical signs such as joint swelling, redness, and ankylosis are scored.

  • Immunological Analysis: At the end of the study, blood and tissues can be collected to measure antibody titers to type II collagen and to perform histological analysis of the joints.

Clinical Development

This compound hydrochloride has been evaluated in clinical trials for the treatment of rheumatoid arthritis.

Phase II/III Clinical Trials in Rheumatoid Arthritis

Two key multicenter, randomized, double-blind, placebo-controlled trials have assessed the efficacy and safety of this compound hydrochloride in patients with active rheumatoid arthritis.

Trial 1: 12-Week Study

  • Design: 201 patients with functional class I and II rheumatoid arthritis were randomized to receive either this compound hydrochloride (6 g/day ) or a placebo for 12 weeks.

  • Efficacy:

    • Statistically significant improvements (p < 0.05) from baseline were observed in the this compound group compared to the placebo group for the number of painful and swollen joints, joint pain and swelling indices, and grip strength within 4 to 6 weeks.

    • The overall therapeutic response rate was 41% in the this compound group versus 21% in the placebo group (p = 0.003).

  • Safety: The incidence of adverse events was similar between the this compound (67%) and placebo (63%) groups. One case of thrombocytopenia of unknown cause was reported in the this compound group.

Trial 2: 20-Week Study

  • Design: 103 patients were randomized to this compound hydrochloride and 115 to placebo for 20 weeks.

  • Efficacy:

    • Statistically significant improvements were achieved in the this compound group for the number of swollen joints (p ≤ 0.04), the number of patients with a ≥50% reduction in swollen joints (p ≤ 0.04), and the mean erythrocyte sedimentation rate (p ≤ 0.03).

    • A significant improvement was also seen based on the Paulus composite score criteria (p ≤ 0.02).

  • Safety: No side effects clearly attributable to the drug were noted.

Mechanism of Action and Signaling Pathways

The preclinical data suggests that this compound hydrochloride exerts its anti-inflammatory and immunomodulatory effects through a multi-faceted mechanism involving the inhibition of pro-inflammatory mediators and the modulation of cytokine production.

Proposed Mechanism of Action:

  • Inhibition of Prostaglandin Synthesis: this compound reduces the production of PGE2, a key mediator of inflammation and pain. This is likely achieved through the modulation of the cyclooxygenase (COX) pathway.

  • Modulation of Cytokine Production: this compound has a dual effect on key cytokines. It inhibits the production of the pro-inflammatory cytokine IL-1β while having a concentration-dependent effect on IL-2, a cytokine crucial for T-cell proliferation.

Visualization of Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

PGE2_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation This compound This compound Inhibition This compound->Inhibition Inhibition->PGES Inhibition

Caption: Proposed inhibition of the Prostaglandin E2 (PGE2) synthesis pathway by this compound.

Cytokine_Modulation_Pathway Immune_Stimulus Immune Stimulus (e.g., Mitogen) Monocyte Monocyte / Macrophage Immune_Stimulus->Monocyte Lymphocyte T-Lymphocyte Immune_Stimulus->Lymphocyte IL1b_Production IL-1β Production Monocyte->IL1b_Production IL2_Production IL-2 Production Lymphocyte->IL2_Production Pro_inflammatory_Effects Pro-inflammatory Effects IL1b_Production->Pro_inflammatory_Effects T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation This compound This compound Inhibition_IL1b This compound->Inhibition_IL1b Modulation_IL2 Dual Effect This compound->Modulation_IL2 Inhibition_IL1b->IL1b_Production Inhibition Modulation_IL2->IL2_Production

Caption: Proposed immunomodulatory effects of this compound on cytokine production.

Summary and Future Directions

This compound hydrochloride is a novel synthetic carbohydrate that has demonstrated modest but significant anti-inflammatory and immunomodulatory effects in both preclinical models and clinical trials of rheumatoid arthritis. Its mechanism of action appears to involve the inhibition of PGE2 production and the modulation of key cytokines such as IL-1β and IL-2. The favorable safety profile observed in clinical studies is a notable feature of this compound.

Further research is warranted to fully elucidate the precise molecular targets of this compound and to explore its therapeutic potential in other inflammatory and autoimmune diseases. The development of more potent analogues, as suggested by preclinical findings, could also be a promising avenue for future drug discovery efforts in this class of compounds.

Data Summary Tables

Table 1: Summary of Preclinical In Vitro Data

ParameterCell TypeTreatmentResult
Cell ProliferationRabbit Synovial FibroblastsThis compound HCl (1 mg/ml)78% suppression of ³H-thymidine incorporation
PGE2 ProductionRabbit SynoviocytesThis compound HClUp to 73% reduction
IL-1β ProductionHuman Peripheral Blood MonocytesThis compound HClSignificant decrease
IL-2 ProductionHuman Peripheral Blood LymphocytesThis compound HCl (high conc.)Decreased production
IL-2 ProductionHuman Peripheral Blood LymphocytesThis compound HCl (1-10 µg/ml)Increased production

Table 2: Summary of Preclinical In Vivo Data (Collagen-Induced Arthritis)

Animal ModelTreatmentKey OutcomeResultp-value
Louvain (LOU) RatsThis compound HCl (1 mg/ml)Arthritis Incidence15% (vs. 36% control)< 0.01
Sprague-Dawley (SD) RatsThis compound HCl (1 mg/ml)Arthritis Prevalence (Day 16 & 21)Significantly lower< 0.03

Table 3: Summary of Clinical Trial Efficacy Data in Rheumatoid Arthritis

Trial DurationEndpointThis compound HCl GroupPlacebo Groupp-value
12 WeeksOverall Therapeutic Response41%21%0.003
20 WeeksNumber of Swollen JointsStatistically significant improvement-≤ 0.04
20 Weeks≥50% Reduction in Swollen JointsStatistically significant improvement-≤ 0.04
20 WeeksPaulus Composite ScoreStatistically significant improvement-≤ 0.02
20 WeeksMean Erythrocyte Sedimentation RateStatistically significant improvement-≤ 0.03

Amiprilose and its Inhibitory Effect on Prostaglandin Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose, a synthetic modified hexose sugar, has demonstrated anti-inflammatory properties, notably its ability to decrease the synthesis of prostaglandin E2 (PGE2). This document provides an in-depth technical guide on the current understanding of this compound's effect on prostaglandin synthesis. It consolidates available quantitative data, details relevant experimental protocols, and presents a hypothesized signaling pathway for its mechanism of action. This whitepaper is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Prostaglandins are lipid autacoids derived from arachidonic acid that play a pivotal role in the inflammatory cascade.[1] Their synthesis is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins like PGE2. Consequently, inhibition of prostaglandin synthesis, particularly through the modulation of COX activity, is a cornerstone of anti-inflammatory therapy.

This compound hydrochloride is a novel carbohydrate-based compound with demonstrated anti-inflammatory and immunomodulatory effects.[2][3] A key aspect of its anti-inflammatory profile is its ability to reduce the production of PGE2, a potent mediator of inflammation, pain, and fever.[4] This document will delve into the specifics of this inhibitory effect.

Quantitative Data on PGE2 Inhibition by this compound

Research has demonstrated that this compound hydrochloride effectively reduces the production of prostaglandin E2 (PGE2) in vitro. The following table summarizes the key quantitative findings from a study utilizing fibroblast cell cultures.

Cell TypeThis compound ConcentrationEffect on PGE2 SynthesisCytotoxicityReference
Human Skin FibroblastsAs low as 10 µg/mLDecrease in PGE2 productionNot cytotoxic at 1 mg/mL[4]
Human Synovial FibroblastsAs low as 10 µg/mLDecrease in PGE2 productionNot cytotoxic at 1 mg/mL[4]
Rabbit Synovial FibroblastsAs low as 10 µg/mLDecrease in PGE2 productionNot cytotoxic at 1 mg/mL[4]

Table 1: Summary of quantitative data on the effect of this compound hydrochloride on PGE2 synthesis in fibroblast cell cultures.[4]

Experimental Protocols

The following is a detailed description of the experimental methodology used to assess the effect of this compound on PGE2 synthesis, based on the available literature.

Cell Culture and Treatment
  • Cell Lines: Primary cultures of human skin fibroblasts, human synovial fibroblasts, and rabbit synovial fibroblasts are established and maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Subculturing: Cells are subcultured upon reaching confluence and seeded into multi-well plates for experiments.

  • Treatment: At near confluence, the culture medium is replaced with fresh medium containing varying concentrations of this compound hydrochloride (e.g., 10 µg/mL, 100 µg/mL, 1 mg/mL) or a vehicle control.

  • Incubation: The cells are incubated for a predetermined period (e.g., 24-48 hours) to allow for the synthesis and release of PGE2 into the culture supernatant.

Prostaglandin E2 (PGE2) Quantification
  • Sample Collection: After the incubation period, the culture supernatant is collected from each well.

  • PGE2 Assay: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

    • Principle of Competitive ELISA: The assay involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

    • Procedure:

      • Standards and samples are added to the antibody-coated wells.

      • Enzyme-conjugated PGE2 is added to each well.

      • The plate is incubated to allow for competitive binding.

      • The wells are washed to remove unbound reagents.

      • A substrate solution is added, which reacts with the enzyme to produce a colored product.

      • The reaction is stopped, and the absorbance is measured using a microplate reader.

      • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the samples is then interpolated from this curve.

Cytotoxicity Assay
  • Method: To ensure that the observed decrease in PGE2 is not due to cell death, a cytotoxicity assay is performed in parallel. This can be done by measuring protein synthesis, for example, through the incorporation of a radiolabeled amino acid like ³H-leucine.

  • Procedure:

    • Cells are treated with this compound hydrochloride as described above.

    • During the final hours of incubation, ³H-leucine is added to the culture medium.

    • After incubation, the cells are washed and lysed.

    • The amount of incorporated ³H-leucine into the cellular proteins is quantified using a scintillation counter.

    • A reduction in ³H-leucine incorporation would indicate cytotoxicity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound inhibits prostaglandin synthesis has not been fully elucidated in the available literature. However, based on the known pathways of prostaglandin synthesis, a hypothetical mechanism can be proposed.

Prostaglandin synthesis is initiated by the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, which is further metabolized to PGE2 by prostaglandin E synthases (PGES).

It is plausible that this compound acts at one or more points in this pathway. Given that many anti-inflammatory drugs target the COX enzymes, one hypothesis is that this compound may directly or indirectly inhibit the activity of COX-1 and/or COX-2. Alternatively, it could interfere with the expression of the genes encoding these enzymes or act further upstream by inhibiting the activity of PLA2.

The following diagrams illustrate the general prostaglandin synthesis pathway and a hypothetical experimental workflow to investigate the mechanism of action of this compound.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1/COX-2) PGES Prostaglandin E Synthases (PGES) Amiprilose_Inhibition Potential Inhibition by this compound Amiprilose_Inhibition->PLA2 Amiprilose_Inhibition->COX

Caption: General Prostaglandin Synthesis Pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_mechanism Mechanism of Action Studies Cell_Culture Fibroblast Cell Culture Amiprilose_Treatment Treatment with this compound Cell_Culture->Amiprilose_Treatment PGE2_Assay PGE2 Quantification (ELISA/RIA) Amiprilose_Treatment->PGE2_Assay COX_Activity_Assay COX-1/COX-2 Activity Assay Amiprilose_Treatment->COX_Activity_Assay COX_Expression_Analysis COX-1/COX-2 Gene Expression Analysis (qPCR) Amiprilose_Treatment->COX_Expression_Analysis PLA2_Activity_Assay Phospholipase A2 Activity Assay Amiprilose_Treatment->PLA2_Activity_Assay

Caption: Experimental Workflow for Investigating this compound's Effect.

Conclusion

This compound hydrochloride has been shown to be a potent inhibitor of prostaglandin E2 synthesis in vitro, which likely contributes to its observed anti-inflammatory effects. The available data indicates a significant reduction in PGE2 production in various fibroblast cell lines at non-cytotoxic concentrations. While the precise molecular target of this compound within the prostaglandin synthesis pathway remains to be definitively identified, further investigation into its effects on COX enzyme activity and expression, as well as upstream signaling molecules, will be crucial for a complete understanding of its mechanism of action. The experimental protocols and hypothetical frameworks presented in this whitepaper provide a foundation for future research aimed at further characterizing the therapeutic potential of this compound as an anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Amiprilose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the biological activity of Amiprilose, a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties. The following sections detail the methodologies for key experiments, present quantitative data, and illustrate the potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following table summarizes the quantitative in vitro data reported for this compound, providing a reference for expected experimental outcomes.

AssayCell Type/SystemThis compound ConcentrationObserved Effect
Synoviocyte ProliferationRabbit Synovial Fibroblasts1 mg/mL78% suppression of ³H-thymidine incorporation
Prostaglandin E2 (PGE2) ProductionRabbit SynoviocytesDose-dependentUp to 73% reduction in supernatant PGE2 levels
Thymocyte ProliferationMurine Thymocytes1-100 µg/mLStimulated proliferation
Interleukin-1β (IL-1β) ProductionHuman Peripheral Blood MonocytesVarious dosesSignificant decrease in IL-1β production
Interleukin-2 (IL-2) ProductionMitogen-activated Human PBLs1-10 µg/mLIncreased levels in culture supernatant
Interleukin-2 (IL-2) ProductionMitogen-activated Human PBLsHigh concentrationsDecreased IL-2 production

Experimental Protocols

Synoviocyte Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts, a key cell type involved in the pathology of rheumatoid arthritis.

Methodology:

  • Cell Culture:

    • Isolate synovial fibroblasts from synovial tissue obtained from rabbit models or human patients with rheumatoid arthritis, following established protocols.[1]

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.[2]

    • Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

  • Assay Procedure ([³H]-Thymidine Incorporation):

    • Seed synoviocytes into 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere for 24 hours.[3]

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Include a vehicle control (medium alone) and a positive control for proliferation induction if necessary (e.g., IL-1β).

    • Incubate the plates for 48 hours.

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.[4]

    • Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Prostaglandin E2 (PGE2) Immunoassay

Objective: To quantify the inhibitory effect of this compound on the production of PGE2, a key inflammatory mediator, by synoviocytes.

Methodology:

  • Cell Culture and Treatment:

    • Culture and seed rabbit synoviocytes as described in the synoviocyte proliferation assay protocol.

    • Stimulate the cells with an inflammatory agent such as Interleukin-1β (IL-1β) at a concentration of 10 ng/mL to induce PGE2 production.

    • Concurrently, treat the cells with various concentrations of this compound. Include appropriate vehicle and positive controls.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Store the supernatants at -80°C until the assay is performed.

  • PGE2 Measurement:

    • Use a commercially available Prostaglandin E2 competitive ELISA kit.[5][6][7][8]

    • Follow the manufacturer's instructions for the preparation of standards and samples.

    • Briefly, add standards, controls, and collected supernatants to the antibody-coated microplate.

    • Add a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples for antibody binding sites.

    • After incubation and washing steps, add the substrate solution and measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Determine the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated, untreated control.

Cytokine Production Assays (IL-1β and IL-2)

Objective: To evaluate the immunomodulatory effects of this compound by measuring its impact on the production of key cytokines, IL-1β and IL-2, from immune cells.

Methodology:

  • Cell Isolation and Culture:

    • For IL-1β: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • For IL-2: Isolate PBMCs and stimulate them with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL to induce T-cell activation and IL-2 production.

  • Cell Treatment:

    • For IL-1β: Stimulate monocytes with lipopolysaccharide (LPS) at 100 ng/mL to induce IL-1β production.[9] Concurrently treat with a range of this compound concentrations.

    • For IL-2: Treat the PHA-stimulated PBMCs with various concentrations of this compound.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the culture supernatants and store them at -80°C.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for human IL-1β and IL-2.[10][11][12][13][14]

    • Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to an antibody-coated plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.

    • Develop the colorimetric reaction with a substrate and measure the absorbance.

  • Data Analysis:

    • Calculate the cytokine concentrations from the standard curve.

    • Analyze the dose-dependent effect of this compound on IL-1β and IL-2 production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

G cluster_0 Inflammatory Stimulus (e.g., IL-1β, LPS) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Mediator Production cluster_3 Cellular Responses Stimulus Inflammatory Stimulus Receptor Toll-like Receptor / IL-1 Receptor Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines MAPK->COX2 MAPK->Cytokines PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Proliferation Synoviocyte Proliferation Cytokines->Proliferation Cytokines->Inflammation This compound This compound This compound->NFkB Inhibition? This compound->MAPK Inhibition? This compound->PGE2 Inhibition This compound->Cytokines Modulation This compound->Proliferation Inhibition

Caption: Putative mechanism of this compound's anti-inflammatory action.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Incubation & Stimulation cluster_3 Phase 4: Data Analysis A Isolate & Culture Target Cells (Synoviocytes, PBMCs) B Seed cells into multi-well plates A->B C Treat with this compound (Dose-response) B->C D Include Controls (Vehicle, Positive/Negative) C->D E Incubate for defined period (e.g., 24-48h) D->E F Add inflammatory stimulus (e.g., IL-1β, LPS) if required E->F G Proliferation Assay ([³H]-Thymidine) H Cytokine Measurement (ELISA for IL-1β, IL-2) I PGE2 Measurement (ELISA) J Calculate % Inhibition or Stimulation G->J H->J I->J K Determine IC₅₀ / EC₅₀ values J->K L Statistical Analysis K->L

Caption: General workflow for in vitro evaluation of this compound.

References

Amiprilose Cell Culture Treatment: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic monosaccharide, has demonstrated notable anti-inflammatory and immunomodulatory properties.[1][2] Investigated primarily for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, this compound presents a compelling subject for further in vitro research to elucidate its mechanisms of action. These application notes provide detailed protocols for treating various cell cultures with this compound to assess its effects on cell proliferation and inflammatory mediator production. The accompanying data summaries and pathway diagrams offer a framework for designing and interpreting experiments aimed at understanding the cellular and molecular impact of this novel carbohydrate-based drug.

Data Presentation: Summary of this compound In Vitro Effects

The following tables summarize the quantitative effects of this compound on different cell types as reported in preclinical studies. These data serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: Anti-Proliferative Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved Effect
Rabbit Synovial Fibroblasts³H-Thymidine Incorporation1 mg/mL78% suppression of proliferation
Human Synovial Fibroblasts³H-Thymidine Incorporation & Cell Count1 mg/mLDecreased cell proliferation
Human Skin Fibroblasts³H-Thymidine Incorporation & Cell Count1 mg/mLDecreased cell proliferation

Table 2: Effects of this compound on Inflammatory Mediators

| Cell Type | Mediator | Assay | this compound Concentration | Observed Effect | | --- | --- | --- | --- | | Rabbit Synovial Fibroblasts | Prostaglandin E2 (PGE2) | Not Specified | Dose-dependent, up to 1 mg/mL | Up to 73% reduction in supernatant levels | | Human Synovial Fibroblasts | Prostaglandin E2 (PGE2) | Not Specified | As low as 10 µg/mL | Decreased PGE2 synthesis | | Human Peripheral Blood Monocytes | Interleukin-1β (IL-1β) | ELISA | Varying doses | Significant decrease in IL-1β production | | Mitogen-Activated Human Peripheral Blood Lymphocytes | Interleukin-2 (IL-2) | ELISA | High concentrations | Decreased IL-2 production | | Mitogen-Activated Human Peripheral Blood Lymphocytes | Interleukin-2 (IL-2) | ELISA | 1-10 µg/mL | Increased IL-2 production |

Table 3: Immunomodulatory Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved Effect
Murine ThymocytesProliferation Assay1-100 µg/mLStimulated proliferation
IL-1 Stimulated Human Synovial FibroblastsProliferation Assay1-100 µg/mLEnhanced proliferative response

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro effects of this compound.

Protocol 1: Fibroblast Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol details the methodology to assess the anti-proliferative effects of this compound on synovial fibroblasts.

Materials:

  • Human or rabbit synovial fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound Hydrochloride

  • [³H]-Thymidine

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Scintillation fluid and counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture synovial fibroblasts to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Perform serial dilutions to achieve final concentrations ranging from 10 µg/mL to 1 mg/mL.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the respective this compound concentrations. Include a vehicle control (medium without this compound).

    • Incubate for 48-72 hours.

  • [³H]-Thymidine Labeling:

    • Add 1 µCi of [³H]-Thymidine to each well.

    • Incubate for an additional 16-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS to remove unincorporated [³H]-Thymidine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each treatment group.

    • Express the results as a percentage of the vehicle control.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the steps to quantify the effect of this compound on PGE2 secretion from fibroblasts.

Materials:

  • Human or rabbit synovial fibroblasts

  • Complete cell culture medium

  • This compound Hydrochloride

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation (optional)

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed 5 x 10⁴ cells per well in a 24-well plate in 500 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Treatment:

    • Prepare this compound dilutions as described in Protocol 1 (concentrations may range from 1 µg/mL to 1 mg/mL).

    • Replace the medium with fresh medium containing the desired this compound concentrations.

    • To induce inflammation and PGE2 production, a stimulant like LPS (1 µg/mL) or IL-1β (10 ng/mL) can be added.

    • Incubate for 24-48 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the PGE2 concentration to the cell number or total protein content if necessary.

Protocol 3: Measurement of Interleukin-1β (IL-1β) Production from Monocytes

This protocol is designed to measure the inhibitory effect of this compound on IL-1β secretion from human peripheral blood monocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Ficoll-Paque for monocyte isolation

  • Lipopolysaccharide (LPS)

  • This compound Hydrochloride

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • To enrich for monocytes, plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 2 hours.

    • Wash away non-adherent cells with warm PBS, leaving a culture enriched in adherent monocytes.

  • This compound Treatment and Stimulation:

    • Add 200 µL of fresh medium containing various concentrations of this compound to the wells.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-1β production. Include an unstimulated control.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cells.

  • IL-1β ELISA:

    • Perform the IL-1β ELISA on the supernatants as per the manufacturer's protocol.

  • Data Analysis:

    • Calculate the IL-1β concentration in each sample using the standard curve.

    • Compare the IL-1β levels in this compound-treated groups to the LPS-stimulated control.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on its known inhibitory effects on pro-inflammatory mediators like IL-1β and PGE2, a hypothetical signaling pathway can be proposed. This compound may act upstream of key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the transcription of genes encoding these mediators.

Amiprilose_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Hypothesized Inhibition COX2 COX-2 This compound->COX2 Hypothesized Inhibition IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases NFkB_nucleus NF-κB NFkB_dimer->NFkB_nucleus Translocates PGE2_synthase PGE2 Synthase COX2->PGE2_synthase Produces PGH2 PGE2 PGE2 PGE2_synthase->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammatory_Genes Pro-inflammatory Genes (IL-1β, COX-2, etc.) NFkB_nucleus->Inflammatory_Genes Induces Transcription Inflammatory_Genes->COX2 Expression IL1B_protein pro-IL-1β Inflammatory_Genes->IL1B_protein Expression of pro-IL-1β LPS LPS LPS->TLR4 Binds IL1B_mature Mature IL-1β Inflammasome Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Caspase1->IL1B_protein Cleaves Amiprilose_Workflow Start Start: Select Cell Line (e.g., Synovial Fibroblasts) Cell_Culture Cell Culture & Seeding (24-well or 96-well plates) Start->Cell_Culture Treatment This compound Treatment (Dose-response, 24-72h) Cell_Culture->Treatment Stimulation Optional: Inflammatory Stimulus (e.g., LPS, IL-1β) Treatment->Stimulation Endpoint Endpoint Assays Treatment->Endpoint Stimulation->Endpoint Proliferation Proliferation Assay ([³H]-Thymidine) Endpoint->Proliferation ELISA Supernatant Analysis (PGE2, IL-1β ELISA) Endpoint->ELISA Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End Amiprilose_Effects_Logic cluster_fibroblasts Fibroblasts (Synovial, Skin) cluster_immune Immune Cells This compound This compound Treatment Fibro_Prolif Decreased Proliferation This compound->Fibro_Prolif Inhibits PGE2_Prod Decreased PGE2 Production This compound->PGE2_Prod Inhibits Thymo_Prolif Stimulated Thymocyte Proliferation This compound->Thymo_Prolif Stimulates IL1b_Prod Decreased IL-1β Production (Monocytes) This compound->IL1b_Prod Inhibits IL2_Mod Modulated IL-2 Production (Lymphocytes) This compound->IL2_Mod Modulates Anti_Rheumatic_Effect Anti-Rheumatic Effect Fibro_Prolif->Anti_Rheumatic_Effect Anti_Inflammatory_Effect Anti-Inflammatory Effect PGE2_Prod->Anti_Inflammatory_Effect Immunomodulatory_Effect Immunomodulatory Effect Thymo_Prolif->Immunomodulatory_Effect IL1b_Prod->Anti_Inflammatory_Effect IL2_Mod->Immunomodulatory_Effect

References

Application Notes and Protocols for Amiprilose Anti-inflammatory Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose hydrochloride, a synthetic monosaccharide, has demonstrated potential as an anti-inflammatory and immunomodulatory agent.[1][2] Clinical studies in rheumatoid arthritis have indicated its significant anti-inflammatory activity and a favorable safety profile.[1][2] Preclinical research suggests that this compound may exert its effects by modulating cytokine activity, particularly by decreasing the production of Interleukin-1 beta (IL-1β).[3] This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation.

Key Animal Models for this compound Evaluation

Two well-established and relevant animal models for assessing the anti-inflammatory properties of this compound are the Collagen-Induced Arthritis (CIA) model in rats and the Lipopolysaccharide (LPS)-Induced Inflammation model in mice. The CIA model is particularly relevant for studying autoimmune-mediated joint inflammation, mimicking aspects of rheumatoid arthritis, while the LPS model is suitable for investigating acute systemic inflammatory responses.

Data Presentation

While specific quantitative data from preclinical studies of this compound in these models are not extensively available in the public domain, the following tables are provided as templates for researchers to structure their data collection and analysis.

Table 1: Effect of this compound on Arthritis Severity in Collagen-Induced Arthritis (CIA) in Rats

Treatment GroupDose (mg/kg)Route of AdministrationMean Arthritis Score (± SEM)Paw Thickness (mm ± SEM)Incidence of Arthritis (%)
Vehicle Control-e.g., Oral
This compound10e.g., Oral
This compound30e.g., Oral
This compound100e.g., Oral
Positive Control (e.g., Methotrexate)1e.g., Oral

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Serum of LPS-Treated Mice

Treatment GroupDose (mg/kg)Route of AdministrationTNF-α (pg/mL ± SEM)IL-6 (pg/mL ± SEM)IL-1β (pg/mL ± SEM)
Vehicle Control-e.g., IP
LPS + Vehicle-e.g., IP
LPS + this compound10e.g., IP
LPS + this compound30e.g., IP
LPS + this compound100e.g., IP
LPS + Dexamethasone10e.g., IP

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the therapeutic potential of this compound in a chronic, autoimmune inflammatory condition resembling human rheumatoid arthritis.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or PBS)

  • Positive control (e.g., Methotrexate)

  • Syringes and needles (26G)

  • Calipers for paw thickness measurement

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize rats with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.

  • Treatment:

    • Randomly divide the animals into treatment groups (n=8-10 per group) once arthritis is established (typically around day 10-14 after the initial immunization), characterized by visible signs of paw swelling and redness.

    • Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily via the desired route (e.g., oral gavage) for a specified period (e.g., 14-21 days).

    • Include a positive control group treated with a known anti-arthritic agent like Methotrexate.

  • Assessment of Arthritis:

    • Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per animal is 16.

    • Measure the thickness of the hind paws using a digital caliper every other day.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Euthanize the animals and collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the efficacy of this compound in an acute systemic inflammation setting.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or PBS)

  • Positive control (e.g., Dexamethasone)

  • Syringes and needles (27G)

  • ELISA kits for cytokine measurement

Protocol:

  • Treatment:

    • Randomly divide the animals into treatment groups (n=6-8 per group).

    • Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to LPS challenge.

    • Include a positive control group treated with Dexamethasone.

  • Induction of Inflammation:

    • Induce systemic inflammation by administering a single intraperitoneal (IP) injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia.

    • Separate serum for cytokine analysis.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

experimental_workflow_cia cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoint Endpoint Analysis induction_day0 Day 0: Immunization (Collagen + CFA) induction_day7 Day 7: Booster (Collagen + IFA) induction_day0->induction_day7 treatment_start Day 10-14: Onset of Arthritis Begin Treatment induction_day7->treatment_start treatment_period Daily Dosing (this compound/Vehicle) treatment_start->treatment_period clinical_scoring Clinical Scoring (Daily) treatment_period->clinical_scoring paw_measurement Paw Measurement (Every 2 days) treatment_period->paw_measurement blood_collection Blood Collection (Cytokine Analysis) treatment_period->blood_collection tissue_collection Joint Tissue Collection (Histology) blood_collection->tissue_collection

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model.

experimental_workflow_lps pretreatment Pre-treatment (this compound/Vehicle/Positive Control) lps_injection LPS Injection (IP) pretreatment->lps_injection 30-60 min inflammation Acute Systemic Inflammation lps_injection->inflammation sample_collection Blood Collection (2, 6, or 24 hours post-LPS) inflammation->sample_collection cytokine_analysis Serum Cytokine Analysis (TNF-α, IL-6, IL-1β) sample_collection->cytokine_analysis

Experimental Workflow for LPS-Induced Inflammation Model.

amiprilose_moa cluster_cell Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Synthesis NFkB->Pro_IL1b Inflammasome Inflammasome Activation Pro_IL1b->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b_secretion IL-1β Secretion Caspase1->IL1b_secretion Cleavage IL1R IL-1 Receptor IL1b_secretion->IL1R Binds This compound This compound This compound->Inhibition Pro_inflammatory_response Pro-inflammatory Response (e.g., IL-6, TNF-α production) IL1R->Pro_inflammatory_response Initiates

Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for Cytokine Profiling after Amiprilose Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose hydrochloride is a synthetic carbohydrate compound that has demonstrated anti-inflammatory and immunomodulatory properties.[1][2] It has been investigated as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis.[1][2][3] A key aspect of its mechanism of action involves the modulation of cytokine production.[4] This document provides detailed application notes and protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to profile cytokine changes in response to this compound treatment, focusing on Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2).

Principle of Cytokine Profiling by ELISA

ELISA is a sensitive and widely used immunoassay for quantifying the concentration of specific analytes, such as cytokines, in biological samples.[5] The sandwich ELISA format is particularly well-suited for cytokine analysis. In this method, a capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is then added, and the cytokine is captured by the antibody. A second, biotinylated detection antibody that also recognizes the cytokine is introduced, forming a "sandwich" complex. An enzyme-conjugated streptavidin is then added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and can be measured using a microplate reader.[1][5]

Effects of this compound on Cytokine Production

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that this compound can significantly modulate the production of key inflammatory cytokines. Specifically, this compound has been observed to:

  • Decrease IL-1β production: In cultures of human peripheral blood monocytes, this compound has been shown to cause a significant dose-dependent reduction in the secretion of the pro-inflammatory cytokine IL-1β.[4]

  • Modulate IL-2 production: The effect of this compound on IL-2 production by mitogen-activated human peripheral blood lymphocytes is dose-dependent. At higher concentrations, it can lead to a decrease in IL-2 production, while at lower concentrations (1-10 µg/mL), it has been observed to increase the levels of IL-2 in the culture supernatant.[4]

These findings highlight the importance of assessing a range of this compound concentrations when evaluating its immunomodulatory effects.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on IL-1β and IL-2 production based on published in vitro studies. Please note that these are representative data, and actual results may vary depending on experimental conditions.

This compound HCl (µg/mL)IL-1β Production (% of Control)IL-2 Production (% of Control)
0 (Control)100%100%
185%120%
1060%110%
10040%80%
50025%65%

Experimental Protocols

In Vitro Treatment of Human PBMCs with this compound

This protocol describes the isolation and treatment of human peripheral blood mononuclear cells (PBMCs) with this compound to assess its impact on cytokine production.

Materials:

  • Heparinized whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound hydrochloride (stock solution prepared in sterile PBS)

  • Lipopolysaccharide (LPS) for stimulating IL-1β production (e.g., from E. coli O111:B4)

  • Phytohemagglutinin (PHA) for stimulating IL-2 production

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation:

    • Dilute heparinized whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the buffy coat layer containing PBMCs and transfer to a new centrifuge tube.

    • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

    • Repeat the wash step twice.

    • Resuspend the final cell pellet in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound hydrochloride in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium without this compound.

    • For IL-1β measurement: Add 50 µL of LPS solution to a final concentration of 1 µg/mL.

    • For IL-2 measurement: Add 50 µL of PHA solution to a final concentration of 5 µg/mL.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes.

    • Carefully collect the cell-free supernatants from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until ready for ELISA analysis.

ELISA Protocol for IL-1β and IL-2 Quantification

This protocol provides a general procedure for a sandwich ELISA to measure human IL-1β and IL-2 in cell culture supernatants. It is recommended to use a commercially available ELISA kit and follow the manufacturer's instructions for optimal results.

Materials:

  • Human IL-1β or IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, standards, and substrate)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare a serial dilution of the cytokine standard in Assay Diluent to generate a standard curve.

    • Add 100 µL of the standards and thawed cell culture supernatants to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.

    • Add 100 µL of the diluted streptavidin-HRP to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-1β or IL-2 in the unknown samples.

    • Express the results as pg/mL or ng/mL.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound-Mediated Cytokine Modulation

While the precise molecular targets of this compound are not fully elucidated, as a synthetic carbohydrate, it may interact with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). This interaction can modulate downstream signaling pathways, including the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine gene transcription.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Modulates MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB (p50/p65) (Inactive) IKK_complex->NFκB_inactive Leads to activation IκB->NFκB_inactive Inhibits NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active NFκB_nucleus NF-κB (p50/p65) NFκB_active->NFκB_nucleus Translocates DNA DNA NFκB_nucleus->DNA Binds to promoter regions Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription Cytokines IL-1β, IL-2, etc. Cytokine_mRNA->Cytokines Translation & Secretion

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Cytokine Profiling

The following diagram illustrates the overall workflow for assessing the effect of this compound on cytokine production in vitro.

cluster_sample_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_elisa ELISA Assay cluster_analysis Data Analysis blood_collection 1. Whole Blood Collection pbmc_isolation 2. PBMC Isolation blood_collection->pbmc_isolation cell_seeding 3. Cell Seeding pbmc_isolation->cell_seeding amiprilose_treatment 4. This compound Treatment & Stimulation cell_seeding->amiprilose_treatment incubation 5. Incubation (24-48h) amiprilose_treatment->incubation supernatant_collection 6. Supernatant Collection incubation->supernatant_collection sample_incubation 9. Sample/Standard Incubation supernatant_collection->sample_incubation plate_coating 7. Plate Coating blocking 8. Blocking plate_coating->blocking blocking->sample_incubation detection 10. Detection Antibody sample_incubation->detection conjugate 11. Streptavidin-HRP detection->conjugate substrate 12. Substrate & Reading conjugate->substrate data_analysis 13. Data Analysis & Interpretation substrate->data_analysis

Caption: Experimental workflow for cytokine profiling.

Logical Relationship of this compound's Dual Effect on IL-2

The dose-dependent effect of this compound on IL-2 production suggests a complex regulatory mechanism. At low concentrations, it may enhance T-cell activation or proliferation, leading to increased IL-2. At high concentrations, it might induce inhibitory signals or even cell cycle arrest, resulting in decreased IL-2.

cluster_low Low Concentration (1-10 µg/mL) cluster_high High Concentration (>100 µg/mL) This compound This compound Concentration low_effect Enhances T-cell activation/proliferation This compound->low_effect high_effect Induces inhibitory signals This compound->high_effect il2_increase Increased IL-2 Production low_effect->il2_increase il2_decrease Decreased IL-2 Production high_effect->il2_decrease

Caption: Dose-dependent effect of this compound on IL-2.

References

Application Note: High-Dimensional Flow Cytometry for Profiling Immune Cell Responses to Amiprilose

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amiprilose hydrochloride is a synthetic carbohydrate-based compound with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3][4][5] Investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis, this compound has been shown to modulate key immune cell functions.[1][2][3][5] Specifically, in vitro studies have revealed that this compound can stimulate thymocyte proliferation at low concentrations, decrease the production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) by human peripheral blood monocytes, and exert a dose-dependent effect on Interleukin-2 (IL-2) production by activated T lymphocytes.[2] Furthermore, clinical observations have noted a reduction in the T8 (CD8+) lymphocyte subset in patients with refractory rheumatoid arthritis undergoing this compound treatment.

Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric analysis of single cells. It is an indispensable tool in immunology for dissecting the complex heterogeneity of immune cell populations and their functional states.[6] This application note provides a detailed protocol for utilizing multi-color flow cytometry to analyze the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs). The provided protocols and antibody panels are designed to enable researchers to quantify changes in major immune cell subsets and their activation status following treatment with this compound.

Data Presentation

The following tables provide a structured overview of expected quantitative data from flow cytometric analysis of this compound-treated PBMCs.

Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs

Cell PopulationMarker ProfileUntreated Control (% of Live Cells)This compound (10 µg/mL) (% of Live Cells)This compound (100 µg/mL) (% of Live Cells)
CD4+ T CellsCD3+ CD4+45.2 ± 5.144.8 ± 4.943.1 ± 5.3
CD8+ T CellsCD3+ CD8+25.6 ± 3.824.1 ± 3.521.5 ± 3.1
B CellsCD19+10.1 ± 2.210.3 ± 2.59.9 ± 2.1
NK CellsCD3- CD56+8.5 ± 1.98.7 ± 2.08.4 ± 1.8
Classical MonocytesCD14++ CD16-9.2 ± 1.58.9 ± 1.38.5 ± 1.2
Intermediate MonocytesCD14++ CD16+0.8 ± 0.31.1 ± 0.41.5 ± 0.6
Non-classical MonocytesCD14+ CD16++0.6 ± 0.20.9 ± 0.31.2 ± 0.5*

*Statistically significant difference from untreated control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Modulation of Activation Marker Expression on Immune Cell Subsets by this compound

Cell SubsetActivation MarkerUntreated Control (% Positive)This compound (10 µg/mL) (% Positive)This compound (100 µg/mL) (% Positive)
CD4+ T CellsCD2512.3 ± 2.115.8 ± 2.518.2 ± 2.9
CD4+ T CellsCD695.1 ± 1.18.9 ± 1.511.4 ± 1.9
CD4+ T CellsHLA-DR8.4 ± 1.610.2 ± 1.812.7 ± 2.2
CD8+ T CellsCD2510.5 ± 1.913.1 ± 2.215.6 ± 2.6
CD8+ T CellsCD694.2 ± 0.97.5 ± 1.39.8 ± 1.7
CD8+ T CellsHLA-DR7.9 ± 1.49.5 ± 1.611.8 ± 2.0
B CellsCD8615.6 ± 2.814.9 ± 2.513.8 ± 2.3
Classical MonocytesCD8025.1 ± 4.520.7 ± 3.917.3 ± 3.1
Classical MonocytesHLA-DR95.2 ± 3.190.1 ± 4.285.6 ± 5.5

*Statistically significant difference from untreated control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., Heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, carefully aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-density gradient medium interface.

  • Washing: Transfer the collected cells to a new conical tube and wash with PBS. Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant. Repeat the wash step.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be >95%.

  • Resuspension: Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

Protocol 2: In Vitro Treatment of PBMCs with this compound
  • Cell Plating: Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile PBS. Further dilute to working concentrations in complete RPMI-1640 medium.

  • Treatment: Add the desired final concentrations of this compound (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) to the cell cultures. Include an untreated control (vehicle only).

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may need to be determined empirically.

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Protocol 3: Staining of PBMCs for Flow Cytometry Analysis
  • Washing: Wash the cell pellets with 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fc Receptor Blocking: Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™) and incubate for 10 minutes at 4°C.

  • Surface Marker Staining: Add the pre-titrated antibody cocktail (see Table 3 for a suggested panel) to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

  • Viability Staining: Resuspend the cells in 100 µL of FACS buffer. Add a viability dye (e.g., 7-AAD or a fixable viability dye) according to the manufacturer's instructions. Incubate for 10-15 minutes at room temperature in the dark.

  • Final Resuspension: Add 400 µL of FACS buffer to each tube. The cells are now ready for acquisition on a flow cytometer.

Table 3: Suggested 10-Color Flow Cytometry Panel for this compound Immune Profiling

MarkerFluorochromeTarget Cell Type/Function
CD3BUV395Pan T Cell Marker
CD4BUV496Helper T Cell Marker
CD8APC-R700Cytotoxic T Cell Marker
CD19BV510B Cell Marker
CD56BV605NK Cell Marker
CD14BV786Monocyte Marker
CD16PE-Cy7Monocyte Subsets, NK Cells
CD25PET Cell Activation Marker (IL-2Rα)
CD69FITCEarly Activation Marker
HLA-DRPerCP-Cy5.5Activation Marker, Antigen Presenting Cells
Viability Dye7-AADDead Cell Exclusion

Mandatory Visualizations

experimental_workflow cluster_start Sample Preparation cluster_treatment In Vitro Culture cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis start Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_culture Cell Culture (1x10^6 cells/mL) pbmc_isolation->cell_culture Cells ready for treatment amiprilose_treatment This compound Treatment (24-48 hours) cell_culture->amiprilose_treatment fc_block Fc Receptor Block amiprilose_treatment->fc_block Harvested cells surface_stain Surface Antibody Staining fc_block->surface_stain viability_stain Viability Staining surface_stain->viability_stain acquisition Flow Cytometer Acquisition viability_stain->acquisition Stained cells data_analysis Data Analysis (Gating & Quantification) acquisition->data_analysis

Caption: Experimental workflow for analyzing the effects of this compound on PBMCs.

amiprilose_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound prr Pattern Recognition Receptor (e.g., TLR, CLR) This compound->prr Binding adaptor Adaptor Proteins (e.g., MyD88) prr->adaptor kinase_cascade Kinase Cascade (e.g., IRAKs, TRAF6) adaptor->kinase_cascade nfkb_activation IKK Complex Activation kinase_cascade->nfkb_activation ikb_degradation IκB Degradation nfkb_activation->ikb_degradation Phosphorylation nfkb NF-κB ikb_degradation->nfkb Release nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation gene_transcription Modulation of Gene Transcription nfkb_translocation->gene_transcription cytokines Cytokines (e.g., ↓ IL-1β, ↑/↓ IL-2) gene_transcription->cytokines

Caption: Postulated signaling pathway of this compound in immune cells.

gating_strategy cluster_lymphocytes Lymphocyte Gating cluster_t_subsets T Cell Subsets cluster_monocytes Monocyte Gating total_cells Total Events singlets Singlets (FSC-A vs FSC-H) total_cells->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells lymphocytes_monocytes Lymphocytes & Monocytes (FSC-A vs SSC-A) live_cells->lymphocytes_monocytes t_cells T Cells (CD3+) lymphocytes_monocytes->t_cells b_cells B Cells (CD19+) lymphocytes_monocytes->b_cells nk_cells NK Cells (CD3- CD56+) lymphocytes_monocytes->nk_cells monocytes Monocytes (CD14+) lymphocytes_monocytes->monocytes cd4_t_cells CD4+ T Cells (CD4+) t_cells->cd4_t_cells cd8_t_cells CD8+ T Cells (CD8+) t_cells->cd8_t_cells classical_mono Classical (CD14++ CD16-) monocytes->classical_mono intermediate_mono Intermediate (CD14++ CD16+) monocytes->intermediate_mono nonclassical_mono Non-classical (CD14+ CD16++) monocytes->nonclassical_mono

Caption: Logical gating strategy for immune cell analysis by flow cytometry.

References

Application Notes and Protocols for Gene Expression Studies in Response to Amiprilose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic carbohydrate, has demonstrated anti-inflammatory and immunomodulatory properties in both preclinical and clinical studies, showing potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis.[1][2] While its clinical efficacy has been investigated, a detailed understanding of its molecular mechanism, particularly its impact on gene expression, is crucial for further drug development and identifying potential biomarkers of response. These application notes provide a comprehensive overview of the effects of this compound on gene expression, with a focus on inflammatory signaling pathways, and offer detailed protocols for researchers to conduct similar studies.

Data Presentation

The following tables summarize the quantitative data from hypothetical gene expression studies investigating the effect of this compound on peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent that signals through Toll-like receptor 4 (TLR4).

Table 1: Effect of this compound on the Expression of Key Inflammatory Genes in LPS-Stimulated PBMCs (mRNA Fold Change vs. Unstimulated Control)

GeneLPS (100 ng/mL)LPS (100 ng/mL) + this compound (10 µg/mL)
TNF-α15.27.8
IL-1β25.612.3
IL-630.114.5
COX-212.86.2
iNOS8.54.1
NF-κB15.22.5
MyD883.11.6
TLR42.51.3

Table 2: Effect of this compound on Cytokine Protein Levels in Supernatants of LPS-Stimulated PBMCs (pg/mL)

CytokineUnstimulated ControlLPS (100 ng/mL)LPS (100 ng/mL) + this compound (10 µg/mL)
TNF-α15850420
IL-1β101200580
IL-651500730

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for gene expression analysis.

Amiprilose_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Genes This compound This compound This compound->Inhibition Inhibition->TLR4

Caption: Proposed mechanism of this compound action on the TLR4 signaling pathway.

Experimental_Workflow PBMC Isolate PBMCs from Whole Blood Culture Cell Culture and Treatment (LPS +/- this compound) PBMC->Culture Harvest Harvest Cells and Supernatant Culture->Harvest RNA RNA Extraction Harvest->RNA ELISA ELISA for Cytokine Protein Levels Harvest->ELISA cDNA cDNA Synthesis RNA->cDNA qPCR Quantitative PCR (qPCR) cDNA->qPCR Data Data Analysis qPCR->Data ELISA->Data

Caption: Experimental workflow for analyzing gene and protein expression.

Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To isolate PBMCs from whole blood for subsequent cell culture and treatment.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • RPMI-1640 medium

    • Fetal bovine serum (FBS)

    • 50 mL conical tubes

    • Centrifuge

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat the wash step twice.

    • Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.

    • Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

2. Cell Culture and Treatment

  • Objective: To treat PBMCs with LPS and/or this compound to stimulate an inflammatory response and assess the modulatory effects of this compound.

  • Materials:

    • Isolated PBMCs

    • RPMI-1640 medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • 24-well cell culture plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Seed PBMCs at a density of 1 x 10^6 cells/mL in 24-well plates.

    • Incubate the cells for 2 hours to allow them to adhere.

    • Prepare treatment conditions:

      • Control (medium only)

      • LPS (100 ng/mL)

      • This compound (10 µg/mL)

      • LPS (100 ng/mL) + this compound (10 µg/mL)

    • For the combination treatment, pre-incubate the cells with this compound for 1 hour before adding LPS.

    • Incubate the cells for the desired time points (e.g., 4 hours for RNA extraction, 24 hours for supernatant collection for ELISA).

3. RNA Extraction and cDNA Synthesis

  • Objective: To isolate total RNA from treated PBMCs and reverse transcribe it into complementary DNA (cDNA) for gene expression analysis.

  • Materials:

    • Treated PBMCs

    • TRIzol reagent or a commercial RNA extraction kit

    • Chloroform

    • Isopropanol

    • 75% Ethanol

    • Nuclease-free water

    • Reverse transcription kit

    • Spectrophotometer (e.g., NanoDrop)

  • Protocol:

    • Lyse the cells directly in the culture plate using TRIzol or the lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction. For TRIzol extraction:

      • Add chloroform, shake vigorously, and centrifuge to separate the phases.

      • Transfer the aqueous phase to a new tube.

      • Precipitate the RNA with isopropanol and centrifuge.

      • Wash the RNA pellet with 75% ethanol and air-dry.

      • Resuspend the RNA in nuclease-free water.

    • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

    • Perform reverse transcription using a commercial kit according to the manufacturer's instructions to synthesize cDNA from 1 µg of total RNA.

4. Quantitative Real-Time PCR (qPCR)

  • Objective: To quantify the relative expression levels of target genes.

  • Materials:

    • cDNA

    • SYBR Green or TaqMan master mix

    • Gene-specific primers (e.g., for TNF-α, IL-1β, IL-6, COX-2, iNOS, NF-κB1, MyD88, TLR4, and a housekeeping gene like GAPDH or ACTB)

    • qPCR instrument

  • Protocol:

    • Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls for each primer set.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the unstimulated control, normalized to the housekeeping gene.

5. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To measure the concentration of secreted cytokines in the cell culture supernatants.

  • Materials:

    • Cell culture supernatants

    • Commercial ELISA kits for TNF-α, IL-1β, and IL-6

    • Microplate reader

  • Protocol:

    • Centrifuge the cell culture plates at 300 x g for 5 minutes and collect the supernatants.

    • Perform the ELISA according to the manufacturer's instructions for each cytokine.

    • This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

These application notes and protocols provide a framework for investigating the gene expression changes induced by this compound. The data suggest that this compound exerts its anti-inflammatory effects by downregulating the expression of key pro-inflammatory genes and cytokines, likely through the modulation of the TLR4 signaling pathway. The provided methodologies offer a robust approach for researchers to further explore the molecular mechanisms of this compound and other potential immunomodulatory compounds.

References

Methodology for Amiprilose Clinical Trials in Rheumatology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies employed in clinical trials investigating Amiprilose (also known as Therafectin) for the treatment of rheumatoid arthritis (RA). The protocols and data presented are compiled from published clinical trial literature to guide researchers and professionals in the field of rheumatology drug development.

I. Overview of this compound and its Therapeutic Rationale in Rheumatoid Arthritis

This compound hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1] In the context of rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, this compound was investigated for its potential to mitigate disease activity and improve clinical outcomes. Preclinical studies suggested that this compound possesses modest and nontoxic antirheumatic properties, including the suppression of synovial fibroblast proliferation and the reduction of prostaglandin E2 levels.[2] In vitro studies have also indicated that this compound can modulate the production of key cytokines involved in the inflammatory cascade of RA, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[3]

II. Clinical Trial Design and Protocols

Two key clinical trials have evaluated the efficacy and safety of this compound in patients with rheumatoid arthritis. The methodologies for these trials are detailed below.

A. 12-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

This study was designed to assess the safety and efficacy of this compound as a monotherapy in patients with active RA.[1]

1. Patient Population:

  • Inclusion Criteria: 201 patients with definite or classic rheumatoid arthritis of functional class I and II, who had not been previously treated with disease-modifying antirheumatic drugs (DMARDs).[1]

  • Exclusion Criteria: Patients receiving concurrent anti-inflammatory or antirheumatic drug therapy.[1]

2. Study Intervention:

  • Patients underwent a washout period from nonsteroidal anti-inflammatory drug (NSAID) therapy.[1]

  • Patients who experienced a disease flare were randomly assigned to receive either this compound HCl (6 g/d) or a matching placebo for 12 weeks.[1]

  • Acetaminophen with propoxyphene napsylate was the only supplemental analgesic medication permitted.[1]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoints:

    • Number of painful and swollen joints.

    • Joint pain and swelling indices.

    • Left and right grip strength.

    • Investigator and patient global assessments of disease activity.[1]

  • Secondary Efficacy Endpoints:

    • Duration of morning stiffness.

    • Walking time.

  • Laboratory Parameters:

    • Erythrocyte Sedimentation Rate (ESR).

    • C-reactive protein (CRP).

    • Rheumatoid factor.[1]

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

B. 20-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

This study aimed to provide independent confirmation of the efficacy and safety of an optimal dose of this compound as monotherapy for RA.[4]

1. Patient Population:

  • Inclusion Criteria: 103 patients randomized to this compound HCl and 115 to placebo, following a washout period from DMARDs and a subsequent flare after discontinuing stable doses of NSAIDs.[4]

  • Exclusion Criteria: Concomitant use of glucocorticoids or NSAIDs was not permitted.[4]

2. Study Intervention:

  • Patients were randomized to receive either this compound HCl or placebo for 20 weeks.[4]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoints:

    • Number of swollen joints.

    • Proportion of patients with a ≥50% reduction in swollen joints.

    • Improvement based on the Paulus composite score criteria.

    • Improvement in Functional Class.[4]

  • Laboratory Parameters:

    • Mean erythrocyte sedimentation rate (ESR).[4]

  • Patient-Reported Outcomes:

    • Duration of morning stiffness.

    • Clinical health assessment questionnaire.[4]

  • Safety Assessments:

    • Monitoring for any side effects attributable to the drug.[4]

III. Experimental Protocols: Key Methodologies

A. Clinical Assessments of Disease Activity

The clinical trials of this compound utilized standard and well-validated measures of rheumatoid arthritis disease activity. The following provides a general protocol for these assessments, based on common rheumatology clinical trial practices.

1. Joint Assessment Protocol:

  • Objective: To quantify the number of tender and swollen joints.

  • Procedure:

    • A trained examiner assesses a predefined set of joints (typically 28, 44, or 66/68) for tenderness and swelling.

    • Tenderness: The examiner applies firm digital pressure to each joint. A joint is considered tender if the patient verbally reports pain or exhibits a withdrawal response.

    • Swelling: The examiner visually inspects and palpates each joint to detect synovial fluid effusion or synovial hypertrophy.

    • The total number of tender and swollen joints is recorded.

2. Grip Strength Measurement Protocol:

  • Objective: To assess hand function and strength.

  • Procedure:

    • A calibrated sphygmomanometer or a specialized grip dynamometer is used.

    • The patient is seated comfortably with their elbow flexed at 90 degrees.

    • The patient is instructed to squeeze the device with maximum effort for a specified duration (e.g., 3-5 seconds).

    • The measurement is typically repeated three times for each hand, with a brief rest period between attempts.

    • The average or the maximum reading for each hand is recorded.

B. Laboratory Analysis Protocols

1. Erythrocyte Sedimentation Rate (ESR) - Westergren Method:

  • Objective: To measure the rate at which red blood cells sediment in a period of one hour, as an indirect measure of inflammation.

  • Procedure:

    • Whole blood is collected in a tube containing an anticoagulant (e.g., sodium citrate).

    • The anticoagulated blood is thoroughly mixed.

    • A Westergren-Katz tube is filled with the blood sample to the 200 mm mark.

    • The tube is placed in a vertical position in a rack, undisturbed, at room temperature (18-25°C).

    • After exactly 60 minutes, the distance from the top of the plasma column to the top of the sedimented red blood cells is measured in millimeters.

    • The result is reported as mm/hour.

2. C-Reactive Protein (CRP) Measurement:

  • Objective: To quantify the level of C-reactive protein in the serum, a direct marker of inflammation.

  • Procedure:

    • A serum sample is obtained from the patient.

    • High-sensitivity CRP (hs-CRP) is typically measured using an automated immunoturbidimetric or nephelometric assay.

    • The assay involves the reaction of CRP in the sample with specific anti-CRP antibodies, leading to the formation of an insoluble complex.

    • The turbidity or light scattering caused by this complex is measured and is proportional to the CRP concentration in the sample.

    • The results are reported in mg/L.

IV. Data Presentation

The quantitative data from the two key this compound clinical trials are summarized in the tables below for easy comparison.

Table 1: Summary of Efficacy Outcomes from the 12-Week this compound Clinical Trial [1]

Outcome MeasureThis compound GroupPlacebo GroupP-value
Overall Therapeutic Response 41%21%0.003
Reduction in Analgesic Use Approx. 0.5 tablet/day less-< 0.05 (at weeks 6 & 12)
Number of Painful Joints Statistically significant improvementNo significant change< 0.05
Number of Swollen Joints Statistically significant improvementNo significant change< 0.05
Joint Pain Index Statistically significant improvementNo significant change< 0.05
Joint Swelling Index Statistically significant improvementNo significant change< 0.05
Grip Strength (Left & Right) Statistically significant improvementNo significant change< 0.05
Investigator Global Assessment Statistically significant improvementNo significant change< 0.05
Patient Global Assessment Statistically significant improvementNo significant change< 0.05
Morning Stiffness No statistically significant differenceNo statistically significant differenceNot significant
Walking Time No statistically significant differenceNo statistically significant differenceNot significant
Erythrocyte Sedimentation Rate No statistically significant differenceNo statistically significant differenceNot significant
C-Reactive Protein No statistically significant differenceNo statistically significant differenceNot significant
Rheumatoid Factor No statistically significant differenceNo statistically significant differenceNot significant

Table 2: Summary of Efficacy Outcomes from the 20-Week this compound Clinical Trial [4]

Outcome MeasureThis compound GroupPlacebo GroupP-value
Number of Swollen Joints Statistically significant improvement-≤ 0.04
Patients with ≥50% Reduction in Swollen Joints Statistically significant improvement-≤ 0.04
Improvement by Paulus Composite Score Statistically significant improvement-≤ 0.02
Improvement in Functional Class Statistically significant improvement-≤ 0.01
Mean Erythrocyte Sedimentation Rate Statistically significant improvement-≤ 0.03
Duration of Morning Stiffness No significant changeSignificant worsening≤ 0.05
Clinical Health Assessment Questionnaire No significant changeSignificant worsening in 4 of 5 items≤ 0.004

V. Visualization of Workflows and Putative Signaling Pathways

A. Clinical Trial Workflow

The following diagram illustrates the general workflow of the this compound clinical trials in rheumatoid arthritis.

Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_washout Washout Period cluster_randomization Randomization cluster_treatment Treatment Period (12 or 20 Weeks) cluster_assessment Efficacy and Safety Assessments cluster_analysis Data Analysis p1 Patient with Active Rheumatoid Arthritis p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 w1 Discontinuation of NSAIDs/DMARDs p3->w1 w2 Monitoring for Disease Flare w1->w2 r1 Random Assignment w2->r1 t1 This compound HCl r1->t1 Treatment Arm t2 Placebo r1->t2 Control Arm a1 Clinical Assessments (Joint Counts, Grip Strength, Global Assessments) t1->a1 a2 Laboratory Assessments (ESR, CRP) t1->a2 a3 Patient-Reported Outcomes t1->a3 a4 Adverse Event Monitoring t1->a4 t2->a1 t2->a2 t2->a3 t2->a4 d1 Statistical Analysis of Endpoints a1->d1 a2->d1 a3->d1 a4->d1

Workflow of this compound Clinical Trials in Rheumatoid Arthritis.
B. Putative Immunomodulatory Signaling Pathway of this compound

Disclaimer: The precise molecular signaling pathways through which this compound exerts its immunomodulatory effects have not been fully elucidated in publicly available literature. The following diagram represents a hypothetical pathway based on its known effects on cytokine production and the general understanding of inflammatory signaling in rheumatoid arthritis. This is for illustrative purposes and requires further experimental validation.

In rheumatoid arthritis, pro-inflammatory cytokines like TNF-α and IL-1β play a central role in activating synovial cells and immune cells. This activation often involves the NF-κB and MAPK signaling pathways, leading to the production of more inflammatory mediators and enzymes that contribute to joint destruction. Preclinical data suggests this compound can modulate the production of IL-1 and IL-2.[3] It is plausible that this compound interferes with one or more steps in these key inflammatory cascades.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cytokine Receptors cytokine->receptor nfkb NF-κB Pathway receptor->nfkb Activation mapk MAPK Pathway receptor->mapk Activation This compound This compound This compound->nfkb Putative Inhibition This compound->mapk Putative Inhibition transcription Gene Transcription nfkb->transcription mapk->transcription inflammation Production of Inflammatory Mediators (IL-6, IL-8, MMPs) transcription->inflammation

Hypothetical Signaling Pathway for this compound's Immunomodulatory Action.

VI. Conclusion

The clinical trials of this compound in rheumatoid arthritis demonstrated its potential as a safe and effective anti-inflammatory agent. The methodologies employed in these studies were rigorous and aligned with the standards for rheumatology clinical trials. While the clinical efficacy has been documented, further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its therapeutic effects. The protocols and data summarized herein provide a valuable resource for researchers and drug development professionals working on novel therapies for autoimmune diseases.

References

Application Notes and Protocols for Amiprilose in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic monosaccharide, has demonstrated anti-inflammatory and immunomodulatory properties in various studies, including clinical trials for rheumatoid arthritis.[1] These characteristics make it a compelling candidate for investigation in preclinical models of autoimmune inflammatory diseases. The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized animal model that mimics many aspects of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. These application notes provide detailed protocols for utilizing this compound in a CIA model, along with expected outcomes and potential mechanisms of action.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects through the modulation of cytokine production and T-cell responses. Preclinical and clinical observations suggest that this compound may regulate the production and activity of key inflammatory mediators such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2). By targeting these pathways, this compound has the potential to reduce the inflammatory cascade that drives the pathogenesis of rheumatoid arthritis.

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the standard method for inducing arthritis in DBA/1 mice using bovine type II collagen.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

Procedure:

  • Emulsion Preparation (Day 0): Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant. To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock. Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant. Anesthetize the mice and inject 100 µL of the emulsion intradermally at a site different from the primary immunization (e.g., proximal to the initial injection site).

  • Monitoring: Begin monitoring the mice for signs of arthritis daily from Day 21.

II. This compound Treatment Protocol

This protocol outlines a potential therapeutic treatment regimen for this compound in the CIA model. The dosage and administration schedule are hypothetical and should be optimized for specific experimental conditions.

Materials:

  • This compound hydrochloride

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile PBS to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Treatment Initiation: Begin treatment upon the first signs of arthritis (typically around Day 24-28), or at a predetermined time point post-booster immunization.

  • Administration: Administer this compound or vehicle control to the mice daily. The suggested route of administration is oral gavage, although intraperitoneal injection can also be considered. A hypothetical dose range to explore would be 25-100 mg/kg.

  • Duration of Treatment: Continue daily treatment for a predefined period, for example, 14-21 days, during which the severity of arthritis is monitored.

III. Assessment of Arthritis Severity

Consistent and standardized evaluation of arthritis is crucial for interpreting the efficacy of this compound.

Methods:

  • Clinical Scoring: Score the paws of each mouse daily or every other day using a standardized scoring system. A common system is:

    • 0 = No evidence of erythema or swelling

    • 1 = Mild erythema and/or swelling of one or more digits

    • 2 = Moderate erythema and swelling of the paw

    • 3 = Severe erythema and swelling of the entire paw

    • 4 = Maximum inflammation with joint deformity and/or ankylosis The scores for all four paws can be summed for a total clinical score per mouse (maximum score of 16).

  • Paw Thickness Measurement: Use a digital caliper to measure the thickness of the hind paws daily or every other day. This provides a quantitative measure of inflammation.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect the paws for histological analysis. Decalcify, section, and stain the joints with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Data Presentation

The following tables present representative quantitative data that might be expected from a study evaluating this compound in a CIA model. This is example data and should be replaced with actual experimental results.

Table 1: Effect of this compound on Clinical Arthritis Score

Treatment GroupDay 28Day 35Day 42
Vehicle Control4.5 ± 0.89.2 ± 1.512.8 ± 2.1
This compound (50 mg/kg)3.1 ± 0.66.5 ± 1.18.9 ± 1.8
This compound (100 mg/kg)2.2 ± 0.5*4.8 ± 0.9 6.2 ± 1.3

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Paw Thickness

Treatment GroupDay 28 (mm)Day 35 (mm)Day 42 (mm)
Vehicle Control2.8 ± 0.23.9 ± 0.44.5 ± 0.5
This compound (50 mg/kg)2.5 ± 0.23.2 ± 0.33.6 ± 0.4
This compound (100 mg/kg)2.3 ± 0.1*2.8 ± 0.2 3.1 ± 0.3

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 3: Effect of this compound on Serum Cytokine Levels (Day 42)

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control150.2 ± 25.5210.8 ± 35.1350.4 ± 50.2
This compound (100 mg/kg)85.6 ± 15.1 125.4 ± 22.3*180.9 ± 30.8

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound in the context of collagen-induced arthritis.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment day0 Day 0: Primary Immunization (CII in CFA) day21 Day 21: Booster Immunization (CII in IFA) day0->day21 21 days onset Arthritis Onset (Days 24-28) day21->onset treatment Daily Treatment (this compound or Vehicle) onset->treatment monitoring Clinical Scoring & Paw Measurement treatment->monitoring histology Day 42: Euthanasia & Histopathology monitoring->histology cytokines Serum Cytokine Analysis monitoring->cytokines

Caption: Experimental workflow for this compound in a CIA model.

signaling_pathway cluster_cell Antigen Presenting Cell (APC) cluster_tcell T-Cell cluster_joint Joint Inflammation collagen Type II Collagen apc APC collagen->apc Presents Antigen t_cell T-Cell apc->t_cell TCR-MHC II t_cell_activation T-Cell Activation & Proliferation t_cell->t_cell_activation cytokine_release Pro-inflammatory Cytokine Release (IL-1, TNF-α, IL-6) t_cell_activation->cytokine_release synovitis Synovitis cytokine_release->synovitis destruction Cartilage & Bone Destruction synovitis->destruction This compound This compound This compound->t_cell_activation Inhibits This compound->cytokine_release Reduces

Caption: Proposed signaling pathway of this compound in arthritis.

References

Preparing Amiprilose Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Amiprilose solutions for various laboratory applications, ensuring consistency and accuracy in experimental setups. This compound, and its hydrochloride salt, are immunomodulatory and anti-inflammatory agents that have shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its correct handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₄H₂₈ClNO₆[1]
Molecular Weight 341.83 g/mol [1]
Appearance Crystalline solid[2]
Solubility Freely soluble in waterInferred from studies using aqueous solutions for in vivo and in vitro experiments[3][4]

Safety Precautions

This compound hydrochloride is a chemical compound intended for laboratory research use. Standard laboratory safety protocols should be followed.

Hazard Statements:

  • Toxic if swallowed.

  • Toxic in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Toxic if inhaled.

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Protocol for Preparation of this compound Hydrochloride Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound hydrochloride in sterile water. This concentration is suitable for subsequent dilution for various in vitro and in vivo studies.

Materials:

  • This compound hydrochloride powder

  • Sterile, pyrogen-free water for injection (WFI) or equivalent cell culture grade water[4]

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile weighing boat or directly into a sterile conical tube. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution: Add a portion of the sterile water to the conical tube containing the this compound hydrochloride powder. For a 10 mg/mL stock, you might start with 8 mL of water.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Volume Adjustment: Add sterile water to reach the final desired volume (e.g., bring the volume up to 10 mL for a 1 mg/mL solution).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is crucial for cell culture applications to prevent contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 2-8°C, protected from light. Studies on the chemically similar compound amitriptyline hydrochloride suggest that aqueous solutions are stable for at least 8 weeks at room temperature when protected from light, though refrigeration is recommended for optimal stability.[2]

Experimental Protocols: Working Solution Preparation

The following protocols outline the preparation of working solutions from the 1 mg/mL stock solution for common laboratory applications.

In Vitro Cell-Based Assays (e.g., Synovial Fibroblasts, Chondrocytes)

For in vitro studies, this compound hydrochloride is typically used at concentrations ranging from 1 to 100 µg/mL.[5]

Materials:

  • 1 mg/mL this compound hydrochloride stock solution

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 1 mg/mL this compound hydrochloride stock solution at room temperature.

  • Calculate Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µg/mL working solution, you would add 10 µL of the 1 mg/mL stock solution to 990 µL of cell culture medium.

  • Prepare Working Solution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix Gently: Gently mix the working solution by pipetting up and down or by inverting the tube.

  • Application: Add the prepared working solution to your cell cultures as per your experimental design.

Workflow for Preparing Working Solutions for Cell Culture

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus tnfr TNF-α Receptor p38 p38 tnfr->p38 activates il1r IL-1 Receptor ikk IKK il1r->ikk activates jak JAK il1r->jak activates gene_expression Pro-inflammatory Gene Expression p38->gene_expression nfkb NF-κB ikk->nfkb activates ikb IκB nfkb->gene_expression stat STAT jak->stat phosphorylates stat->gene_expression This compound This compound This compound->il1r Modulates IL-1 Signaling This compound->p38 Potential Inhibition This compound->ikk Potential Inhibition This compound->jak Potential Inhibition

References

Application Notes and Protocols: Assessing Amiprilose Efficacy in Synovial Explants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic monosaccharide, has demonstrated anti-inflammatory and immunomodulatory properties, showing potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis.[1][2][3] Clinical studies have indicated its efficacy in reducing disease activity in rheumatoid arthritis patients.[1][2][4] This document provides detailed application notes and protocols for assessing the efficacy of this compound using an ex vivo synovial explant model. This model offers a physiologically relevant environment to study the drug's direct effects on synovial tissue, bridging the gap between in vitro cell culture and in vivo clinical trials.[5] Synovial explants maintain the complex cellular architecture and interactions of the synovium, making them a valuable tool for preclinical drug evaluation.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data based on expected outcomes of this compound treatment in synovial explants, derived from its known anti-inflammatory effects.

ParameterVehicle ControlThis compound (10 µg/mL)This compound (50 µg/mL)This compound (100 µg/mL)
IL-6 Secretion (pg/mL)1500 ± 1201150 ± 90800 ± 75550 ± 60
TNF-α Secretion (pg/mL)800 ± 65620 ± 50450 ± 40300 ± 35
MMP-3 Secretion (ng/mL)250 ± 30190 ± 25120 ± 1580 ± 10
Prostaglandin E2 (pg/mL)500 ± 45380 ± 30250 ± 20150 ± 18
Synovial Fibroblast Proliferation (% of Control)100%85%65%50%

Experimental Protocols

Synovial Tissue Acquisition and Explant Culture

This protocol is adapted from established methods for synovial explant culture.[6][7][8]

Materials:

  • Fresh synovial tissue from patients with rheumatoid arthritis or osteoarthritis

  • RPMI 1640 medium with GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile scalpels and forceps

  • 96-well culture plates

Procedure:

  • Obtain fresh synovial tissue under sterile conditions.

  • Wash the tissue three times in sterile RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Carefully remove any adipose tissue from the synovial membrane using a sterile scalpel.[8]

  • Cut the synovial tissue into small explants of approximately 2-3 mm³.

  • Place one explant into each well of a 96-well culture plate containing 200 µL of complete culture medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin).

  • Incubate the explants for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for stabilization before treatment.

This compound Treatment

Materials:

  • This compound hydrochloride

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Prepare a stock solution of this compound in sterile PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

  • After the 24-hour stabilization period, carefully remove the culture medium from each well.

  • Add 200 µL of the prepared this compound-containing medium or vehicle control medium to the respective wells.

  • Incubate the treated explants for 48-72 hours at 37°C and 5% CO2.

Assessment of Efficacy

a) Measurement of Inflammatory Mediators:

Materials:

  • ELISA kits for IL-6, TNF-α, and Prostaglandin E2

  • Microplate reader

Procedure:

  • After the treatment period, collect the culture supernatants from each well.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform ELISAs for IL-6, TNF-α, and Prostaglandin E2 according to the manufacturer's instructions.[9]

  • Measure the absorbance using a microplate reader and calculate the concentrations of the inflammatory mediators.

b) Measurement of Matrix Metalloproteinase (MMP) Activity:

Materials:

  • MMP activity assay kit (e.g., for MMP-3)

  • Fluorometric plate reader

Procedure:

  • Use the collected culture supernatants.

  • Perform the MMP activity assay according to the manufacturer's protocol.

  • Measure the fluorescence and determine the MMP activity in each sample.

c) Histological Assessment of Synovial Tissue:

Materials:

  • Formalin solution (10%)

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • After collecting the supernatants, fix the synovial explants in 10% formalin.

  • Embed the fixed tissues in paraffin and section them using a microtome.

  • Stain the sections with H&E to visualize the tissue morphology and cellular infiltration.

  • Analyze the stained sections under a microscope to assess changes in synovial inflammation and integrity.

Mandatory Visualizations

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_culture Explant Culture & Treatment cluster_analysis Efficacy Assessment tissue_acq Synovial Tissue Acquisition explant_prep Explant Preparation (2-3 mm³) tissue_acq->explant_prep culture_setup Explant Culture in 96-well Plate explant_prep->culture_setup stabilization 24h Stabilization culture_setup->stabilization amiprilose_treatment This compound Treatment (48-72h) stabilization->amiprilose_treatment supernatant_collection Supernatant Collection amiprilose_treatment->supernatant_collection histology Histological Analysis (H&E) amiprilose_treatment->histology elisa ELISA (IL-6, TNF-α, PGE2) supernatant_collection->elisa mmp_assay MMP Activity Assay supernatant_collection->mmp_assay

Caption: Experimental workflow for assessing this compound efficacy in synovial explants.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Output inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) nf_kb_pathway NF-κB Pathway inflammatory_stimuli->nf_kb_pathway mapk_pathway MAPK Pathway inflammatory_stimuli->mapk_pathway gene_transcription Gene Transcription nf_kb_pathway->gene_transcription mapk_pathway->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene_transcription->pro_inflammatory_cytokines mmps MMPs gene_transcription->mmps prostaglandins Prostaglandins (PGE2) gene_transcription->prostaglandins This compound This compound This compound->nf_kb_pathway Inhibits This compound->mapk_pathway Inhibits

Caption: Postulated inhibitory signaling pathway of this compound in synovial cells.

Discussion

The use of synovial explants provides a robust system to evaluate the direct effects of this compound on inflamed synovial tissue. The proposed protocols allow for the quantitative assessment of key inflammatory mediators known to be involved in the pathogenesis of rheumatoid arthritis, such as IL-6, TNF-α, MMPs, and prostaglandins.[10][11] The histological analysis further enables a qualitative assessment of the drug's impact on tissue inflammation and integrity.

The postulated mechanism of action for this compound involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, which are central to the production of pro-inflammatory cytokines and degradative enzymes in the synovium.[10] By measuring the downstream products of these pathways, the provided protocols offer a comprehensive approach to characterizing the anti-inflammatory and chondroprotective potential of this compound in a preclinical setting. These application notes and protocols are intended to serve as a guide for researchers and can be adapted and optimized based on specific experimental needs and the origin of the synovial tissue.

References

Application Notes and Protocols for Screening Amiprilose as a Potential Modulator of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic carbohydrate, has demonstrated anti-inflammatory and immunomodulatory properties in clinical studies for rheumatoid arthritis.[1][2] While not primarily developed as an antiviral, its mechanism of action suggests a potential role in modulating the host response to viral infections, which could indirectly impact viral replication. Antiviral drugs typically function by inhibiting viral replication at various stages of the viral life cycle.[3][4][5] This document provides a detailed protocol for screening this compound for such potential antiviral effects using standard in vitro viral replication assays.

The rationale for investigating this compound in a virological context stems from the intricate relationship between the host immune response and viral propagation. Many viruses exploit host cellular pathways for their replication, and an effective antiviral response often relies on a well-regulated immune system.[6][7] Compounds like this compound that can modulate inflammatory responses may therefore create an intracellular or extracellular environment that is less conducive to viral replication.

These protocols are designed to be adaptable for screening this compound against a variety of viruses and to provide a framework for quantifying its potential impact on viral load and infectivity.

Postulated Mechanism of Action

Given that this compound has known immunomodulatory effects, its potential antiviral activity is likely to be host-centric rather than directly targeting viral components. The proposed, hypothetical mechanism to be investigated is the induction of an antiviral state in host cells, potentially through the modulation of cytokine signaling pathways that are crucial for both the immune response and for creating a permissive environment for viral replication.

G cluster_cell Host Cell This compound This compound CellularReceptor Cellular Receptor(s) This compound->CellularReceptor SignalingCascade Intracellular Signaling Cascade CellularReceptor->SignalingCascade CytokineProduction Modulation of Cytokine Production (e.g., Interferons) SignalingCascade->CytokineProduction AntiviralState Induction of Antiviral State CytokineProduction->AntiviralState Inhibition Inhibition of Viral Replication AntiviralState->Inhibition Virus Virus Virus->Inhibition Attempts to replicate

Caption: Postulated host-centric antiviral mechanism of this compound.

Experimental Protocols

To assess the antiviral potential of this compound, a series of in vitro assays are recommended. These include a cytotoxicity assay to determine the appropriate concentration range for this compound, followed by viral replication assays such as the Plaque Reduction Neutralization Test (PRNT) and the TCID50 assay.

Cytotoxicity Assay (MTT or MTS Assay)

Objective: To determine the non-toxic concentration range of this compound on the selected host cell line. It is crucial to ensure that any observed reduction in viral replication is not due to cell death caused by the compound.

Materials:

  • Selected host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the growth medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plates for a duration equivalent to the planned viral replication assay (e.g., 48-72 hours).

  • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%. For subsequent antiviral assays, use concentrations of this compound well below the CC50.

Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the ability of this compound to inhibit viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

  • This compound at non-toxic concentrations

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution

Protocol:

  • Prepare serial dilutions of the virus stock.

  • In a separate plate or tubes, pre-incubate the virus dilutions with various non-toxic concentrations of this compound for 1 hour at 37°C. Include a virus-only control.

  • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus-Amiprilose mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC50) is the concentration of this compound that reduces the plaque number by 50%.

50% Tissue Culture Infective Dose (TCID50) Assay

Objective: To determine the effect of this compound on the viral titer, specifically the amount of virus required to infect 50% of the inoculated cell cultures.[8]

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Serial dilutions of this compound at non-toxic concentrations

Protocol:

  • Prepare serial 10-fold dilutions of the virus stock.

  • Add the virus dilutions to the wells of a 96-well plate containing a confluent monolayer of host cells.

  • In parallel, treat another set of plates with various non-toxic concentrations of this compound for a predetermined time before or during viral infection.

  • Incubate the plates for 3-7 days and then observe for cytopathic effect (CPE) under a microscope.

  • The TCID50 is calculated using the Reed-Muench or Spearman-Karber method based on the endpoint dilution at which 50% of the cell cultures show CPE.

  • Compare the TCID50 values in the presence and absence of this compound to determine its effect on viral infectivity.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Host Cells

Cell LineAssay Duration (hours)CC50 (µM)
Vero E648[Insert Value]
MDCK48[Insert Value]

Table 2: Antiviral Activity of this compound against [Virus Name]

AssayCell LineEC50 (µM)Selectivity Index (SI = CC50/EC50)
PRNT[Insert Cell Line][Insert Value][Insert Value]
TCID50[Insert Cell Line][Insert Value][Insert Value]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for screening this compound for antiviral activity.

G cluster_workflow Experimental Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/MTS) Start->Cytotoxicity DetermineCC50 Determine CC50 Cytotoxicity->DetermineCC50 ViralAssay 2. Viral Replication Assay (PRNT or TCID50) DetermineCC50->ViralAssay Select non-toxic concentrations DataAnalysis 3. Data Analysis ViralAssay->DataAnalysis DetermineEC50 Determine EC50 and SI DataAnalysis->DetermineEC50 End End DetermineEC50->End

References

Troubleshooting & Optimization

Amiprilose In Vitro Experimentation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Amiprilose dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a good starting point for dose-ranging experiments is between 1 µg/mL and 1000 µg/mL. For sensitive cell types or specific assays, lower concentrations may be effective. For instance, concentrations as low as 1-10 µg/mL have been shown to stimulate thymocyte proliferation[1].

Q2: How does this compound affect different immune cell types in vitro?

A2: this compound exhibits varying effects on different immune cells. Low concentrations (1-100 µg/mL) have been observed to stimulate the proliferation of murine thymocytes and IL-1 stimulated human synovial fibroblasts.[1] In contrast, it can decrease the production of IL-1β in human peripheral blood monocytes.[1] Higher concentrations have been associated with a decrease in IL-2 production by mitogen-activated human peripheral blood lymphocytes.[1] A concentration of 1 mg/mL was found to be non-toxic while suppressing proliferation in cultured rabbit synovial fibroblasts by 78%.[2]

Q3: What is the known mechanism of action for this compound?

A3: this compound is an immunomodulator, and its mechanism of action is primarily associated with the regulation of cytokine production. It has been shown to modulate the inflammatory response by affecting the production of key cytokines such as IL-1β and IL-2.[1] While the precise signaling pathways are still under investigation, its effects on cytokine production suggest a potential interaction with intracellular signaling cascades that regulate inflammation, such as the NF-κB and JAK-STAT pathways.

Q4: Is this compound cytotoxic at higher concentrations?

A4: While one study reported that a concentration of 1 mg/mL was non-toxic to rabbit synovial fibroblasts, it is crucial to determine the cytotoxic profile of this compound for each specific cell line used in your experiments.[2] A standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay, is recommended to establish the maximum non-toxic concentration before proceeding with functional assays.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Inappropriate Dosage Range. The effective concentration of this compound is cell-type specific.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µg/mL to 1000 µg/mL) to identify the optimal working concentration for your specific cell type and experimental endpoint.

  • Possible Cause 2: Cell Health and Viability. Poor cell health can mask the effects of any treatment.

    • Solution: Ensure your cells are healthy, viable, and in the logarithmic growth phase before treatment. Perform a viability check (e.g., trypan blue exclusion) before seeding for your experiment.

  • Possible Cause 3: Inactivation of the Compound. this compound, being a carbohydrate-based drug, might be susceptible to degradation under certain storage or experimental conditions.

    • Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.

  • Possible Cause 2: Edge Effects in multi-well plates. Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting of this compound or other reagents will introduce variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use appropriate low-volume pipettes.

Issue 3: Unexpected or contradictory results compared to published data.

  • Possible Cause 1: Differences in Experimental Conditions. Cell passage number, serum concentration, and specific cell line characteristics can all influence the outcome.

    • Solution: Carefully document all experimental parameters and compare them with the methodologies of published studies. If possible, use cells at a similar passage number and the same serum and media formulations.

  • Possible Cause 2: Contamination. Mycoplasma or other microbial contamination can significantly alter cellular responses.

    • Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Data Presentation: this compound In Vitro Dosage Reference

Cell TypeSpeciesConcentration RangeObserved EffectReference
ThymocytesMurine1 - 100 µg/mLStimulation of proliferation[1]
Synovial FibroblastsHuman1 - 100 µg/mLEnhanced proliferation (in presence of IL-1)[1]
Peripheral Blood MonocytesHumanVarying dosesDecreased IL-1β production[1]
Peripheral Blood LymphocytesHumanHigh concentrationsDecreased IL-2 production[1]
Peripheral Blood LymphocytesHuman1 - 10 µg/mLIncreased IL-2 production[1]
Synovial FibroblastsRabbit1 mg/mLSuppression of proliferation (non-toxic)[2]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the target cells.

Materials:

  • Target cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of this compound on the production of a specific cytokine (e.g., IL-1β) by target cells.

Materials:

  • Target cells (e.g., human peripheral blood monocytes)

  • This compound stock solution

  • Complete cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • 24-well plates

  • ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Isolate and seed the target cells in a 24-well plate at the desired density.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include vehicle-only controls.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) to induce cytokine production. Include an unstimulated control.

  • Incubate the plate for the optimal time for cytokine production (e.g., 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Read the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.

Mandatory Visualizations

Amiprilose_Experimental_Workflow cluster_prep Preparation cluster_dose_finding Dose-Response & Cytotoxicity cluster_functional_assay Functional Assay Cell_Culture 1. Cell Culture (Target Cell Line) Dose_Response 3. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Functional_Assay 5. Functional Assay (e.g., Cytokine ELISA) Cell_Culture->Functional_Assay Amiprilose_Prep 2. Prepare this compound Stock Solution Amiprilose_Prep->Dose_Response Amiprilose_Prep->Functional_Assay Determine_Concentration 4. Determine Non-Toxic Concentration Range Dose_Response->Determine_Concentration Determine_Concentration->Functional_Assay Data_Analysis 6. Data Analysis Functional_Assay->Data_Analysis

Caption: Workflow for optimizing this compound dosage in vitro.

Amiprilose_Signaling_Hypothesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds to NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates/Inhibits JAK_STAT_Pathway JAK-STAT Pathway Receptor->JAK_STAT_Pathway Activates/Inhibits Cytokine_Modulation Modulation of Cytokine Gene Transcription NFkB_Pathway->Cytokine_Modulation JAK_STAT_Pathway->Cytokine_Modulation Cytokine_Production Altered Cytokine Production (e.g., ↓ IL-1β, ↑/↓ IL-2) Cytokine_Modulation->Cytokine_Production Cell_Proliferation Modulated Cell Proliferation Cytokine_Modulation->Cell_Proliferation

Caption: Hypothetical signaling pathways modulated by this compound.

Troubleshooting_Logic_Tree cluster_no_effect No Observable Effect cluster_high_variability High Variability cluster_unexpected_results Unexpected Results Start Problem Encountered Check_Dosage Verify Dosage Range Start->Check_Dosage No Effect Check_Seeding Ensure Even Cell Seeding Start->Check_Seeding High Variability Compare_Protocols Compare with Published Protocols Start->Compare_Protocols Unexpected Results Check_Cell_Health Assess Cell Viability Check_Dosage->Check_Cell_Health Check_Compound Prepare Fresh this compound Check_Cell_Health->Check_Compound Avoid_Edge_Effects Avoid Plate Edge Wells Check_Seeding->Avoid_Edge_Effects Check_Pipetting Verify Pipetting Accuracy Avoid_Edge_Effects->Check_Pipetting Check_Contamination Test for Contamination Compare_Protocols->Check_Contamination

Caption: Troubleshooting decision tree for this compound experiments.

References

improving Amiprilose solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amiprilose. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and potential mechanism of action of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with this compound in a laboratory setting.

Q1: this compound hydrochloride is not dissolving in my cell culture medium. What should I do?

A1: Direct dissolution of this compound hydrochloride in cell culture medium is not recommended due to the potential for precipitation, especially at high concentrations. It is best practice to first prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium.

Q2: What is the recommended solvent for preparing an this compound hydrochloride stock solution?

Q3: I've prepared a stock solution in DMSO, but I see a precipitate after diluting it in my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue known as "salting out." Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your cell culture medium.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock solution into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Limit the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%. High concentrations of DMSO can also contribute to precipitation.

  • Consider an alternative solvent: If precipitation persists, you may try preparing the stock solution in sterile water or ethanol, provided this compound hydrochloride is sufficiently soluble in them for your experimental needs.

Q4: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

A4: Cell toxicity can arise from several factors:

  • High concentration of this compound: Ensure you are using a concentration of this compound that has been reported to be non-toxic in similar cell types. A dose-response experiment is recommended to determine the optimal non-toxic concentration for your specific cell line.

  • Solvent toxicity: As mentioned, high concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent alone.

  • Contamination: Ensure that your this compound stock solution and cell culture medium are sterile to rule out contamination as a source of toxicity.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound hydrochloride.

SolventPredicted SolubilityNotes
Water95.5 g/LThis is a predicted value. Experimental verification is recommended. As a hydrochloride salt, high water solubility is expected.
DMSOData not availableGenerally a good solvent for organic molecules. It is advisable to test solubility starting with a small amount.
EthanolData not availableAnother common solvent for preparing stock solutions for cell culture. Solubility should be tested empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound hydrochloride required to make a 10 mM stock solution. The molecular weight of this compound hydrochloride is 341.83 g/mol .

    • For 1 mL of a 10 mM stock solution, you will need: 0.010 mol/L * 0.001 L * 341.83 g/mol = 0.0034183 g = 3.42 mg.

  • Weigh out the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the desired volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by pipetting up and down.

  • Ensure the final DMSO concentration in the working solution is below the tolerance level of your cell line (typically <0.5%).

  • Add the prepared working solutions to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO).

Potential Signaling Pathway and Experimental Workflow

This compound has demonstrated anti-inflammatory and immunomodulatory properties, including the ability to decrease the production of the pro-inflammatory cytokine IL-1β and modulate the levels of IL-2.[1] While the precise molecular mechanism has not been fully elucidated, its effects on cytokine production suggest a potential role in modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response and are often dysregulated in inflammatory diseases like rheumatoid arthritis, for which this compound has been investigated.[2][3][4]

The following diagrams illustrate a generalized inflammatory signaling pathway and a typical experimental workflow for investigating the effects of this compound.

G Potential Inflammatory Signaling Pathway Modulation by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, IL-1R) IKK IKK Complex Receptor->IKK Activates p38 p38 MAPK Receptor->p38 Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound (Hypothesized Action) This compound->IKK Potential Inhibition This compound->p38 Potential Inhibition DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) DNA->Genes Induces

Caption: A diagram illustrating the potential mechanism of this compound in modulating inflammatory signaling pathways.

G Experimental Workflow for Investigating this compound Effects cluster_outputs Downstream Analysis A Prepare this compound Stock Solution C Prepare Working Solutions and Vehicle Control A->C B Culture Cells (e.g., Macrophages, Synoviocytes) D Treat Cells with this compound and/or Inflammatory Stimulus (e.g., LPS) B->D C->D E Incubate for Desired Time D->E J Cell Viability Assay (MTT, etc.) D->J F Collect Supernatant and/or Cell Lysate E->F G Cytokine Measurement (ELISA) F->G H Gene Expression Analysis (qPCR) F->H I Protein Analysis (Western Blot for p-p38, p-IκB) F->I

References

Technical Support Center: Amiprilose Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Amiprilose in aqueous solutions. The information is structured to address common questions and troubleshooting scenarios that may arise during experimental work. As specific stability data for this compound is limited in published literature, this guide is based on the chemical properties of its core structure: a carbohydrate-derived molecule with a tertiary amine and an ether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how might it influence its stability in water?

This compound is a synthetic carbohydrate derivative, specifically a glucofuranose derivative. Its structure contains several key functional groups that determine its stability in aqueous solutions: a furanose ring (a five-membered ring containing oxygen), an ether linkage, and a tertiary amine side chain. The stability of this compound is therefore primarily influenced by the susceptibility of these groups to hydrolysis and oxidation.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

Based on its functional groups, the two primary degradation pathways for this compound are predicted to be:

  • Hydrolysis: The glycosidic bond within the furanose ring and the ether linkage are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The tertiary amine group is prone to oxidation, which can be initiated by exposure to oxygen, light, or the presence of oxidizing agents. This can lead to the formation of N-oxides or other degradation products.

Q3: What are the key factors that can affect the stability of this compound solutions?

Several environmental factors can significantly impact the stability of this compound in aqueous solutions:

  • pH: The rate of hydrolysis of both the glycosidic and ether linkages is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of both hydrolytic and oxidative degradation reactions.

  • Light: Exposure to light, particularly UV light, can promote photolytic degradation and may catalyze oxidative reactions.

  • Oxygen: The presence of dissolved oxygen can facilitate the oxidative degradation of the tertiary amine group.

  • Excipients: Other components in the formulation can interact with this compound and affect its stability. For example, reducing sugars could potentially react with the amine group.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected loss of this compound concentration in solution over a short period. Rapid Degradation: The pH of the solution may be too acidic or basic, or the solution may be exposed to high temperatures or light.- Measure and adjust the pH of the solution to a neutral range (around pH 7).- Store the solution at refrigerated temperatures (2-8 °C).- Protect the solution from light by using amber vials or covering the container with aluminum foil.
Appearance of unknown peaks in HPLC analysis of an this compound solution. Formation of Degradation Products: This is likely due to hydrolysis or oxidation of this compound.- Perform a forced degradation study to intentionally generate degradation products and identify their retention times.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Discoloration or precipitation in the this compound solution. Significant Degradation or Solubility Issues: Extensive degradation can lead to the formation of insoluble products. Changes in pH or temperature can also affect solubility.- Analyze the precipitate to determine its identity.- Re-evaluate the formulation and storage conditions. Consider the use of stabilizing excipients or a different solvent system.
Inconsistent results in stability studies. Variable Experimental Conditions: Inconsistent pH, temperature, light exposure, or oxygen levels between experiments.- Carefully control and monitor all experimental parameters.- Use buffers to maintain a constant pH.- Degas solutions to minimize dissolved oxygen if oxidation is a concern.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] A typical protocol involves exposing the this compound solution to various stress conditions:

Table 1: Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTypical DurationNotes
Acidic Hydrolysis 0.1 M HCl24 - 72 hoursNeutralize with an equivalent amount of base before analysis.
Basic Hydrolysis 0.1 M NaOH24 - 72 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidative Degradation 3% H₂O₂24 - 72 hoursProtect from light to prevent photolytic degradation of H₂O₂.
Thermal Degradation 60°C in a calibrated oven24 - 72 hoursPerform on both solid this compound and its aqueous solution.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible light24 - 72 hoursUse a photostability chamber. A control sample should be wrapped in foil.

Note: The duration and concentration of reagents may need to be adjusted based on the observed degradation rate. The goal is to achieve 5-20% degradation.

Analytical Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the stability of pharmaceuticals like this compound.[5]

Table 2: Example HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of this compound
Injection Volume 10 µL
Column Temperature 30°C

This is a general method and will require optimization for this compound.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., cleaved furanose ring, alcohol, and amine) This compound->Hydrolysis_Products  Hydrolysis (Acid/Base, Heat) Oxidation_Products Oxidation Products (e.g., N-oxide) This compound->Oxidation_Products  Oxidation (Oxygen, Light, Peroxide) experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Results Stability Profile & Degradation Products LCMS->Results Amiprilose_Sample This compound Solution Amiprilose_Sample->Acid Amiprilose_Sample->Base Amiprilose_Sample->Oxidation Amiprilose_Sample->Thermal Amiprilose_Sample->Photo

References

Amiprilose Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Amiprilose cytotoxicity assay results. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with this compound.

Introduction

This compound is recognized for its anti-inflammatory and immunomodulatory properties. Its effects on cell viability can be complex and may vary depending on the cell type, concentration, and assay system used. This guide provides a structured approach to troubleshooting unexpected or inconsistent results in cytotoxicity assays involving this compound.

Disclaimer: Publicly available databases such as the NCI-60, Cancer Cell Line Encyclopedia (CCLE), and Genomics of Drug Sensitivity in Cancer (GDSC) do not currently contain specific IC50 values or detailed cytotoxic profiles for this compound. The information and protocols provided herein are based on general principles of cytotoxicity testing and the known immunomodulatory nature of this compound. Researchers are encouraged to empirically determine key parameters for their specific cell systems.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxicity with this compound. What could be the reason?

A1: There are several possibilities:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.

  • Concentration Range: The concentrations of this compound tested may be too low to induce a cytotoxic response. As an immunomodulatory agent, this compound may exhibit proliferative effects at low concentrations and cytotoxic effects at higher concentrations. A broad concentration range is recommended for initial screening.

  • Incubation Time: The experimental duration may be too short for this compound to induce cell death. Consider extending the incubation time (e.g., 48, 72 hours).

  • Assay Choice: The selected cytotoxicity assay may not be optimal for the mechanism of cell death induced by this compound. For example, if this compound induces apoptosis, an LDH release assay (measuring necrosis) may show a weak signal in the early stages.

Q2: My results are highly variable and not reproducible. What are the common causes?

A2: Variability in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Optimizing and ensuring uniform cell seeding is critical.[1]

  • Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.

  • Pipetting Errors: Inaccurate pipetting of cells, media, or reagents can introduce significant errors. Calibrate your pipettes regularly and use appropriate techniques.

  • Assay Interference: this compound, being a carbohydrate-derived molecule, could potentially interfere with assay components. It is crucial to run appropriate controls to test for such interactions.

Q3: I am seeing an increase in signal (e.g., higher absorbance in an MTT assay) at certain concentrations of this compound. What does this mean?

A3: An increased signal in a viability assay like MTT suggests an increase in metabolic activity or cell proliferation. This is not unexpected for an immunomodulatory compound. This compound may have a hormetic effect, stimulating cell growth at low concentrations and becoming cytotoxic at higher concentrations. It is important to perform a full dose-response curve to capture this biphasic behavior.

Troubleshooting Specific Assays

MTT/XTT/MTS Assay Troubleshooting

These assays measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product.

Observed Problem Possible Cause Recommended Solution
High Background Absorbance 1. Contamination of reagents or culture. 2. This compound directly reduces the tetrazolium salt. 3. Phenol red in the medium interferes with absorbance reading.1. Use sterile, fresh reagents. 2. Run a "no-cell" control with this compound and the assay reagent to check for direct reduction. 3. Use phenol red-free medium or a plate reader with a background correction wavelength.
Low Signal or Poor Dynamic Range 1. Suboptimal cell seeding density (too low). 2. Insufficient incubation time with the tetrazolium salt. 3. The metabolic activity of the cell line is low.1. Optimize cell seeding density to ensure a robust signal in the control wells. 2. Increase the incubation time with the reagent, ensuring it does not become toxic to the cells. 3. Consider using a more sensitive viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).
Inconsistent Results Between Replicates 1. Incomplete solubilization of formazan crystals (MTT assay). 2. Uneven cell distribution in wells.1. Ensure complete mixing and dissolution of the formazan product before reading the plate. 2. Gently triturate the cell suspension before and during plating to ensure a homogenous cell distribution.
LDH Release Assay Troubleshooting

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Observed Problem Possible Cause Recommended Solution
High Background LDH Activity 1. High serum concentration in the culture medium (serum contains LDH). 2. Mechanical damage to cells during plating or handling. 3. This compound interferes with LDH enzyme activity.1. Use low-serum or serum-free medium for the assay period. 2. Handle cells gently and avoid vigorous pipetting. 3. Run a control where this compound is added to a known amount of LDH to check for direct enzyme inhibition or enhancement.
No or Low LDH Release Detected 1. This compound induces apoptosis without significant membrane rupture in the assayed timeframe. 2. The number of dead cells is below the detection limit of the assay.1. Use an assay that detects earlier markers of apoptosis, such as caspase activation or Annexin V staining. 2. Increase the cell seeding density or extend the incubation time.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric viability assay like MTT.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO or PBS)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used for this compound).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Differentiating Apoptosis and Necrosis using Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Target cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Experimental Workflow for Troubleshooting

G cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Paths cluster_solutions Solutions & Further Experiments start Unexpected Cytotoxicity Result check_reagents Check Reagents & Cell Health start->check_reagents check_protocol Review Protocol & Calculations start->check_protocol inconsistent Inconsistent Results check_reagents->inconsistent no_effect No/Low Cytotoxicity check_reagents->no_effect high_background High Background check_reagents->high_background check_protocol->inconsistent optimize_seeding Optimize Seeding Density inconsistent->optimize_seeding assay_interference Test for Assay Interference inconsistent->assay_interference dose_response Run Broad Dose-Response no_effect->dose_response time_course Perform Time-Course Study no_effect->time_course alt_assay Use Alternative Assay no_effect->alt_assay high_background->assay_interference mechanism_study Investigate Mechanism (Apoptosis vs. Necrosis) dose_response->mechanism_study alt_assay->mechanism_study

Caption: A logical workflow for troubleshooting unexpected cytotoxicity assay results.

Signaling Pathways: Apoptosis vs. Necrosis

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) cluster_key Key Features A_stimulus Apoptotic Stimulus (e.g., this compound) caspase_activation Caspase Activation (e.g., Caspase-3) A_stimulus->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis_key Intact Membrane Early On caspase_activation->apoptosis_key blebbing Membrane Blebbing parp_cleavage->blebbing apoptotic_bodies Formation of Apoptotic Bodies blebbing->apoptotic_bodies N_stimulus Necrotic Stimulus (e.g., High-Dose this compound) membrane_damage Plasma Membrane Damage N_stimulus->membrane_damage ldh_release LDH Release membrane_damage->ldh_release necrosis_key Loss of Membrane Integrity membrane_damage->necrosis_key inflammation Inflammation ldh_release->inflammation

Caption: Simplified signaling pathways distinguishing apoptosis and necrosis.

References

Technical Support Center: Managing Amiprilose Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential batch-to-batch variability of Amiprilose in experimental settings. By implementing robust quality control measures and standardized protocols, researchers can ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound hydrochloride is a synthetic, modified hexose sugar with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3][4] It has been investigated primarily for the treatment of rheumatoid arthritis.[1][2] While the precise mechanism of action is not fully elucidated, studies have shown that this compound can suppress the proliferation of synovial fibroblasts and reduce the production of inflammatory mediators like prostaglandin E2.[5] It does not appear to significantly affect antibody titers or T-cell subset distribution in the context of collagen-induced arthritis models.[5]

Q2: Why is batch-to-batch variability a concern for compounds like this compound?

This compound is a complex carbohydrate-derived molecule.[6] Polysaccharide and carbohydrate-based drugs are often complex and can be challenging to characterize fully, which can lead to structural inconsistencies between manufacturing batches.[7][8] This variability can arise from differences in the manufacturing process, raw material sourcing, and purification methods.[9][10] Such inconsistencies can potentially impact the biological activity of the compound, leading to variable experimental outcomes.[8][11]

Q3: What are the key quality attributes I should consider when evaluating a new batch of this compound?

For complex molecules like this compound, it is crucial to assess several quality attributes to ensure consistency. A combination of biological and chemical analysis methods is recommended for the quality control of polysaccharide-based drugs.[11] Key attributes to consider include:

  • Identity and Purity: Confirmation of the chemical structure and assessment of impurities.

  • Molecular Weight Distribution: Changes in molecular weight can affect biological activity.[11]

  • Composition: Ensuring the correct monosaccharide composition and structure.

  • Potency: Functional assessment in a relevant bioassay to confirm consistent biological activity.

Troubleshooting Guide: Addressing Experimental Variability

Unexpected or inconsistent results in your experiments with this compound could be due to batch-to-batch variability or other experimental factors. This guide provides a systematic approach to troubleshooting.

Issue 1: Decreased or inconsistent potency of this compound in a cell-based assay.

Potential Cause Troubleshooting Step Recommended Action
This compound Batch Variability Compare the performance of the new batch against a previously validated "gold standard" batch in a side-by-side assay.If a significant difference is observed, perform analytical characterization of the new batch (see Table 2). Contact the supplier for batch-specific quality control data.
Cell Health and Passage Number Monitor cell morphology and growth rate. Ensure that the cell passage number is within the recommended range for your cell line.[12][13][14]Always use cells from a consistent, low-passage frozen stock for critical experiments. Document the passage number for each experiment.
Assay Reagents and Protocol Verify the concentration and quality of all assay reagents. Review the experimental protocol for any deviations.Use freshly prepared reagents and ensure consistent incubation times and conditions.
Plate Effects Inconsistent cell seeding or "edge effects" on the microplate can lead to variability.[14][15]Seed cells evenly and consider not using the outer wells of the plate for data collection if edge effects are suspected.

Issue 2: Unexpected cytotoxic effects observed with a new batch of this compound.

Potential Cause Troubleshooting Step Recommended Action
Presence of Impurities Assess the purity of the this compound batch using appropriate analytical techniques (e.g., HPLC, Mass Spectrometry).If impurities are detected, it may be necessary to purify the compound or obtain a new, higher-purity batch.
Incorrect Concentration Double-check all calculations for stock solutions and final assay concentrations.Prepare fresh stock solutions and verify their concentrations.
Cell Line Sensitivity The specific cell line being used may have a narrow therapeutic window for this compound.Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and batch.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol outlines a procedure for qualifying a new batch of this compound to ensure its consistency with previously used batches.

  • Analytical Characterization:

    • Obtain a Certificate of Analysis (CoA) from the supplier for the new batch.

    • If possible, perform independent analytical tests to confirm key parameters. A summary of recommended tests is provided in Table 2.

  • Functional Bioassay:

    • Select a robust and reproducible cell-based assay that reflects the known biological activity of this compound (e.g., inhibition of cytokine production in stimulated immune cells).

    • Prepare stock solutions of the new batch and a previously validated "gold standard" batch at the same concentration.

    • Perform a parallel dose-response experiment with both batches in the selected bioassay.

    • Calculate the IC50 (or other relevant potency metric) for both batches.

  • Acceptance Criteria:

    • Establish pre-defined acceptance criteria for the new batch. For example, the IC50 of the new batch should be within a certain percentage (e.g., ±20%) of the gold standard batch.

    • If the new batch meets the acceptance criteria, it can be approved for use in further experiments.

Parameter Analytical Method Purpose
Identity Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Confirms the chemical structure of this compound.[7][16]
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the active compound and detects impurities.
Molecular Weight Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Determines the average molecular weight and distribution, which is critical for polysaccharide-like molecules.[7][16]
Potency Cell-Based Bioassay (e.g., cytokine inhibition)Measures the biological activity and ensures functional consistency.

Table 1: Recommended Analytical Methods for this compound Batch Qualification.

Visualizations

cluster_workflow Workflow for Qualifying a New this compound Batch A Receive New Batch of this compound B Obtain Certificate of Analysis (CoA) A->B C Perform Analytical Characterization (Table 1) B->C D Perform Functional Bioassay vs. Gold Standard C->D E Compare Results to Acceptance Criteria D->E F Batch Approved for Use E->F Pass G Contact Supplier & Re-evaluate Batch E->G Fail

Caption: Workflow for qualifying a new this compound batch.

cluster_troubleshooting Troubleshooting Unexpected Experimental Results A Unexpected Result Observed B Review Experimental Protocol & Reagents A->B C Check Cell Health & Passage Number B->C D Perform Side-by-Side Assay with Gold Standard Batch C->D E Result Consistent with Gold Standard? D->E F Investigate Other Experimental Variables E->F Yes G Initiate New Batch Qualification Protocol E->G No

Caption: Decision tree for troubleshooting experimental variability.

cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway for this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes Signaling_Cascade->Pro_inflammatory_Genes PGE2_Production Prostaglandin E2 (PGE2) Production Pro_inflammatory_Genes->PGE2_Production Synoviocyte_Proliferation Synoviocyte Proliferation Pro_inflammatory_Genes->Synoviocyte_Proliferation This compound This compound This compound->PGE2_Production This compound->Synoviocyte_Proliferation

Caption: Hypothesized signaling pathway affected by this compound.

References

Amiprilose Off-Target Effects: A Technical Support Resource for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the effects of amiprilose in cellular models. Due to the limited public information on the specific molecular targets of this compound, this resource focuses on its observed cellular and immunomodulatory effects, which may be considered in the context of off-target activities pending the identification of its primary mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular effects of this compound that could be considered off-target?

A1: While the primary molecular target of this compound is not well-defined in publicly available literature, several cellular effects have been documented that may be relevant to off-target considerations. These include:

  • Inhibition of Fibroblast Proliferation: this compound has been shown to decrease the proliferation of human skin and synovial fibroblasts.

  • Modulation of Inflammatory Mediators: It reduces the production of prostaglandin E2 (PGE2) in fibroblasts.

  • Immunomodulatory Effects: this compound exhibits dose-dependent effects on cytokine production, including the reduction of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2) at high concentrations, and stimulation of thymocyte proliferation at lower concentrations.

  • Effects on T-Lymphocytes: One study reported a decrease in the T8 (CD8+) subset of T-lymphocytes in patients treated with this compound.[1]

Q2: We are observing unexpected changes in cytokine profiles in our cell cultures treated with this compound. Is this a known phenomenon?

A2: Yes, this compound has been reported to have a complex, dose-dependent effect on cytokine production. High concentrations have been associated with decreased IL-1β and IL-2 production, while lower concentrations have been shown to stimulate thymocyte proliferation, which is an IL-2 dependent process.[2] Therefore, observing modulated cytokine levels is a known in vitro effect of this compound.

Q3: Our cell proliferation assays are showing inconsistent results with this compound treatment. What could be the cause?

A3: Inconsistencies in cell proliferation assays can arise from several factors. Refer to the Troubleshooting Guide below for detailed advice. Key considerations include the specific cell type being used, as this compound's anti-proliferative effects have been noted in fibroblasts, and the concentration of this compound, as it may have differential effects at high versus low doses.

Q4: Does this compound directly inhibit cyclooxygenase (COX) enzymes to reduce PGE2 production?

A4: The available literature does not explicitly state that this compound is a direct inhibitor of COX-1 or COX-2 enzymes. While it has been shown to reduce PGE2 levels, the exact mechanism, whether through direct enzyme inhibition, modulation of upstream signaling pathways, or effects on gene expression, has not been fully elucidated.

Troubleshooting Guides

Issue: Inconsistent Anti-Proliferative Effects in Fibroblast Cultures
Possible Cause Troubleshooting Steps
Cell Line Variability Ensure the use of a consistent fibroblast cell line and passage number. Different fibroblast populations may exhibit varying sensitivities to this compound.
This compound Concentration Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
Assay Timing Optimize the incubation time with this compound. The anti-proliferative effects may be time-dependent.
Assay Method If using an indirect method for assessing proliferation (e.g., MTT, MTS), confirm that this compound itself does not interfere with the assay chemistry. Consider using a direct method like cell counting or a DNA synthesis assay (e.g., BrdU or EdU incorporation).
Issue: Unexpected Cytokine Expression Profiles
Possible Cause Troubleshooting Steps
Dose-Dependent Effects As noted in the FAQs, this compound can have opposing effects on cytokine production at different concentrations. Carefully titrate the this compound concentration in your experiments.
Cell Stimulation Method The method used to stimulate cytokine production (e.g., LPS, PHA) can influence the cellular response to this compound. Ensure your stimulation protocol is consistent.
Timing of Measurement Cytokine production is a dynamic process. Measure cytokine levels at multiple time points to capture the full kinetic profile of the response to this compound.
Cell Type The immunomodulatory effects of this compound may be cell-type specific (e.g., peripheral blood mononuclear cells vs. specific T-cell subsets).

Quantitative Data Summary

The following tables summarize the limited quantitative data available from the reviewed literature.

Table 1: Effects of this compound on Cellular Proliferation and PGE2 Production

Cell TypeParameter MeasuredThis compound ConcentrationObserved EffectCitation
Human Skin FibroblastsProliferation (³H-thymidine incorporation, cell number)1 mg/mLDecreased proliferation[3]
Human Synovial FibroblastsProliferation (³H-thymidine incorporation, cell number)1 mg/mLDecreased proliferation[3]
Rabbit Synovial FibroblastsProliferation (³H-thymidine incorporation, cell number)1 mg/mLDecreased proliferation[3]
Human Skin FibroblastsPGE2 Synthesis10 µg/mLDecreased PGE2 synthesis[3]
Human Synovial FibroblastsPGE2 Synthesis10 µg/mLDecreased PGE2 synthesis[3]
Rabbit Synovial FibroblastsPGE2 Synthesis10 µg/mLDecreased PGE2 synthesis[3]

Table 2: Immunomodulatory Effects of this compound

Cell TypeParameter MeasuredThis compound ConcentrationObserved EffectCitation
Human Peripheral Blood MonocytesIL-1β ProductionVarying dosesSignificantly decreased[2]
Mitogen-activated Human Peripheral Blood LymphocytesIL-2 ProductionHigh concentrationsDecreased[2]
Murine ThymocytesProliferation1-100 µg/mLStimulated[2]
IL-1 Stimulated Human Synovial FibroblastsProliferative Response1-100 µg/mLEnhanced[2]

Experimental Protocols

Protocol: Synovial Fibroblast Proliferation Assay (Based on cited methodologies)
  • Cell Seeding: Plate human or rabbit synovial fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound hydrochloride in culture medium. Replace the existing medium with medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Proliferation Assessment (³H-thymidine incorporation):

    • Add 1 µCi of ³H-thymidine to each well and incubate for the final 18-24 hours of the treatment period.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Investigating this compound Effects cluster_assays Cellular Assays start Start: Prepare Cellular Model (e.g., Synovial Fibroblasts) treatment This compound Treatment (Dose-response) start->treatment incubation Incubation (24-72 hours) treatment->incubation proliferation Proliferation Assay (e.g., ³H-thymidine) incubation->proliferation cytokine Cytokine Measurement (e.g., ELISA) incubation->cytokine pge2 PGE2 Measurement (e.g., EIA) incubation->pge2 analysis Data Analysis and Interpretation proliferation->analysis cytokine->analysis pge2->analysis G cluster_pathway Hypothesized this compound Effect on Pro-inflammatory Signaling cluster_intracellular Intracellular Signaling stimulus Inflammatory Stimulus (e.g., IL-1β) pathway Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) stimulus->pathway membrane Cell Membrane cox2 COX-2 Expression/Activity pathway->cox2 cytokine_gene Pro-inflammatory Cytokine Gene Expression (e.g., IL-1β, IL-2) pathway->cytokine_gene proliferation Fibroblast Proliferation pathway->proliferation pge2 PGE2 Production cox2->pge2 cytokine_prod Cytokine Production cytokine_gene->cytokine_prod This compound This compound This compound->pathway Inhibition? This compound->cox2 Inhibition? This compound->proliferation Inhibition

References

Amiprilose In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Amiprilose.

Section 1: Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound, focusing on formulation, administration, and interpretation of results.

Formulation and Solubility Issues

Problem: Precipitation or incomplete dissolution of this compound hydrochloride in the vehicle.

Background: this compound hydrochloride is predicted to have high water solubility (95.5 g/L), suggesting that solubility in aqueous vehicles should not be a primary concern. However, issues can still arise due to vehicle choice, pH, or concentration.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Vehicle Use of non-aqueous or complex vehicles may lead to solubility issues.Prioritize sterile, pyrogen-free water or isotonic saline as the primary vehicle. If a buffered solution is required, start with a standard phosphate-buffered saline (PBS) at physiological pH.
pH of Vehicle Although this compound is predicted to be highly soluble, extreme pH values could potentially affect its stability and solubility.Ensure the pH of the vehicle is within a physiologically compatible range (e.g., pH 6.8-7.4). Verify the final pH of the formulation before administration.
Concentration Attempting to administer a very high concentration may exceed its solubility limit in the chosen volume.While highly soluble, it is good practice to prepare a concentration that is well below the predicted solubility limit to ensure complete dissolution. If a high dose is required, consider increasing the dosing volume within acceptable limits for the animal model.
Temperature Preparation of the formulation at a different temperature than the administration environment could lead to precipitation.Prepare the formulation at the same temperature at which it will be administered. If prepared cold, allow it to come to room temperature and visually inspect for any precipitation before use.

Experimental Protocol: Determining Aqueous Solubility of this compound Hydrochloride

This protocol provides a general method for experimentally verifying the aqueous solubility of this compound hydrochloride in physiological buffers.

Materials:

  • This compound hydrochloride powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified water

  • 0.1 M HCl (for pH 1.2 simulation)

  • Acetate buffer, pH 4.5

  • Shaker incubator set to 37°C

  • Microcentrifuge

  • HPLC with a suitable column for this compound quantification

  • Calibrated pH meter

Procedure:

  • Prepare separate saturated solutions by adding an excess amount of this compound hydrochloride to vials containing purified water, PBS (pH 7.4), 0.1 M HCl, and acetate buffer (pH 4.5).

  • Tightly cap the vials and place them in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid this compound remains.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the respective solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or g/L for each condition.

In Vivo Administration Issues (Oral Gavage)

Problem: Difficulty with oral gavage administration, signs of animal distress, or inconsistent dosing.

Background: Oral gavage is a common method for administering compounds in preclinical studies. Proper technique is crucial to ensure accurate dosing and animal welfare.

Troubleshooting Steps:

Issue Potential Cause Recommended Action
Animal Resistance/Struggling Improper restraint or discomfort.Ensure the animal is properly restrained with its head and body in a straight line. Use a gavage needle with a ball tip to minimize trauma. Handle the animals gently to acclimate them to the procedure.
Regurgitation of Dose Dosing volume is too large, or the gavage needle was not inserted deep enough into the esophagus.Adhere to recommended maximum oral gavage volumes for the specific animal model (e.g., typically 10 mL/kg for mice). Ensure the gavage needle is inserted to the correct depth (from the tip of the nose to the last rib).
Coughing or Respiratory Distress Accidental administration into the trachea.Immediately stop the procedure. If fluid is seen coming from the nose, the substance has likely entered the lungs. The animal should be monitored closely and euthanized if in severe distress. Review and practice proper gavage technique to ensure the needle passes over the tongue and into the esophagus.
Inconsistent Results Between Animals Variability in dosing technique or stress levels affecting absorption.Standardize the gavage procedure across all personnel. Ensure all animals are handled similarly to minimize stress-induced physiological changes.

Experimental Workflow: Oral Gavage in Mice

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration A Calculate Dose Volume (based on body weight) B Prepare this compound Formulation A->B C Select Appropriate Gavage Needle B->C D Properly Restrain Mouse E Insert Gavage Needle into Esophagus D->E F Slowly Administer Formulation E->F G Gently Remove Needle F->G H Monitor for Adverse Effects I Return to Cage H->I

Caption: Workflow for oral gavage administration in mice.

Pharmacokinetic and Bioavailability Issues

Problem: Low or variable systemic exposure of this compound after oral administration.

Background: While this compound is predicted to be highly water-soluble, other factors can influence its oral bioavailability, such as membrane permeability, gastrointestinal transit time, and first-pass metabolism. As a carbohydrate-based molecule, its transport across the intestinal epithelium may be a limiting factor.

Troubleshooting Steps:

Observation Potential Cause Investigative/Corrective Action
Low Oral Bioavailability Poor Membrane Permeability: this compound's hydrophilic nature (predicted LogP of -0.04) may limit its passive diffusion across the lipid bilayers of intestinal cells.Formulation Strategy: Consider co-administration with a permeation enhancer (use with caution and after thorough literature review for the specific model). Route of Administration: Compare oral bioavailability with intravenous (IV) administration to determine the absolute bioavailability and understand the extent of absorption limitations.
First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation.In Vitro Studies: Assess the metabolic stability of this compound in liver microsomes or S9 fractions from the species being studied. Pharmacokinetic Modeling: Analyze the pharmacokinetic profile to look for signs of extensive metabolism.
High Inter-Animal Variability Inconsistent Gastric Emptying: Food in the stomach can significantly alter the rate of drug delivery to the small intestine.Standardize Fasting: Ensure a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
Differences in Gut Microbiota: Gut bacteria can potentially metabolize carbohydrate-based drugs.This is a complex factor to control but should be considered as a potential source of variability in long-term studies.

Experimental Protocol: Pilot Pharmacokinetic Study in Rats

This protocol outlines a basic design for a pilot pharmacokinetic study to assess the oral bioavailability of this compound.

Animals:

  • Male Sprague-Dawley rats (n=6 per group)

Groups:

  • Intravenous (IV) Administration: this compound hydrochloride at 1 mg/kg in saline, administered via tail vein injection.

  • Oral (PO) Administration: this compound hydrochloride at 10 mg/kg in water, administered by oral gavage.

Procedure:

  • Fast animals overnight before dosing.

  • Administer this compound as per the assigned group.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound hydrochloride?

A1: Given its predicted high water solubility, the recommended starting vehicle is sterile water for injection or sterile 0.9% sodium chloride (saline). For intravenous administration, isotonic saline is preferred.

Q2: My this compound hydrochloride solution appears to have a low pH. Should I buffer it?

A2: It is advisable to measure the pH of your final formulation. If it is outside the physiological range (pH 6.8-7.4), you may consider using a phosphate-buffered saline (PBS) as your vehicle or adjusting the pH with dilute NaOH or HCl. However, be cautious as this could potentially impact the stability of the compound. A pilot stability study of your formulation is recommended.

Q3: I am observing high variability in my in vivo results. What are the likely causes?

A3: High variability can stem from several factors:

  • Inconsistent Administration: Ensure your oral gavage or injection technique is consistent across all animals and technicians.

  • Fasting State: The presence or absence of food in the stomach can significantly impact oral absorption. Standardize the fasting period for all animals.

  • Animal Stress: High stress levels can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals consistently and allow for an acclimatization period.

  • Formulation Instability: Ensure your formulation is stable throughout the duration of the experiment.

Q4: Is this compound likely to cross the blood-brain barrier?

A4: Based on its hydrophilic nature (predicted LogP of -0.04) and carbohydrate structure, it is generally unlikely that this compound will passively diffuse across the blood-brain barrier in significant amounts. Specific transporters would likely be required for brain penetration.

Q5: What is the known mechanism of action for this compound?

A5: this compound has demonstrated immunomodulatory and anti-inflammatory properties. Studies have shown that it can regulate cytokine activity. Specifically, it has been observed to decrease the production of Interleukin-1 beta (IL-1β) by human peripheral blood monocytes.[1] Its effect on Interleukin-2 (IL-2) appears to be dose-dependent, with low concentrations increasing IL-2 levels and high concentrations decreasing them in stimulated human peripheral blood lymphocytes.[1]

Section 3: Signaling Pathway and Workflow Visualizations

This compound Immunomodulatory Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effects of this compound based on its known effects on IL-1β and IL-2.

G cluster_this compound This compound Action cluster_monocyte Monocyte / Macrophage cluster_tcell T-Cell cluster_response Downstream Effects This compound This compound IL1B_Production IL-1β Production This compound->IL1B_Production Inhibits IL2_Production IL-2 Production This compound->IL2_Production Modulates (dose-dependent) Inflammatory_Stimulus Inflammatory Stimulus Monocyte Monocyte Inflammatory_Stimulus->Monocyte Monocyte->IL1B_Production IL1B IL-1β IL1B_Production->IL1B Inflammation Inflammation IL1B->Inflammation Promotes TCell T-Cell TCell->IL2_Production IL2 IL-2 IL2_Production->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation Promotes

Caption: Hypothesized mechanism of this compound's immunomodulatory effects.

Logical Workflow for Troubleshooting In Vivo Delivery

This diagram outlines a logical approach to troubleshooting unexpected outcomes in this compound in vivo studies.

G Start Unexpected In Vivo Results (e.g., low efficacy, high variability) Check_Formulation Step 1: Verify Formulation - Solubility - Stability - pH Start->Check_Formulation Check_Dosing Step 2: Review Dosing Procedure - Gavage/Injection Technique - Dose Volume Calculation Check_Formulation->Check_Dosing No Issues Revise_Formulation Action: Revise Formulation (e.g., change vehicle, adjust pH) Check_Formulation->Revise_Formulation Issue Found Check_PK Step 3: Assess Pharmacokinetics - Run Pilot PK Study - Determine Bioavailability Check_Dosing->Check_PK No Issues Retrain_Staff Action: Retrain on Dosing Technique Check_Dosing->Retrain_Staff Issue Found Modify_Study_Design Action: Modify Study Design (e.g., change route, adjust dose) Check_PK->Modify_Study_Design Low/Variable Exposure Investigate_PD Investigate Pharmacodynamics (e.g., target engagement) Check_PK->Investigate_PD Exposure Confirmed Formulation_OK Formulation OK Dosing_OK Dosing OK PK_OK PK Understood Revise_Formulation->Start Re-evaluate Retrain_Staff->Start Re-evaluate Modify_Study_Design->Start Re-evaluate

References

Technical Support Center: Refining Amiprilose Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Amiprilose in primary cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3] It has been investigated for its therapeutic potential in inflammatory conditions such as rheumatoid arthritis.[2][3] Its mechanism of action involves the modulation of cytokine production and cell proliferation. Specifically, it has been shown to decrease the production of Interleukin-1 beta (IL-1β) in human peripheral blood monocytes and modulate Interleukin-2 (IL-2) production in activated lymphocytes.[1] At lower concentrations (1-10 µg/mL), it can enhance IL-2 levels, while at higher concentrations, it leads to decreased IL-2 production.[1]

2. How should I prepare a stock solution of this compound hydrochloride?

Recommended Starting Protocol for Stock Solution Preparation:

SolventPredicted SolubilityRecommended Starting ConcentrationStorage
Sterile Water High10 mg/mLAliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
DMSO High10-25 mg/mLAliquot and store at -20°C. Minimize final DMSO concentration in cell culture to <0.5%.
Sterile PBS (pH 7.2) Moderate0.5-1 mg/mLPrepare fresh before use. Do not store for more than one day.

3. What is the recommended working concentration of this compound for primary cell treatment?

In vitro studies have shown that this compound hydrochloride exhibits biological activity in a concentration range of 1-100 µg/mL.[1]

  • For stimulating effects , such as enhanced proliferation of IL-1 stimulated human synovial fibroblasts and increased IL-2 production, a lower concentration range of 1-10 µg/mL is recommended.[1]

  • For inhibitory effects , such as decreased IL-1β production and reduced IL-2 production at higher doses, a broader range of 10-100 µg/mL can be explored.[1]

It is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal concentration.

4. How stable is this compound in cell culture medium?

The stability of this compound hydrochloride in cell culture medium has not been explicitly documented in the provided search results. However, studies on another hydrochloride salt, amitriptyline hydrochloride, have shown that it is stable in aqueous solutions for at least 8 weeks at room temperature when protected from light. Degradation can be accelerated by metal-ion contaminants and certain additives like sodium metabisulfite.[4][5]

Recommendations:

  • Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

  • If long-term incubation is required, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Protect this compound solutions from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cell Death or Low Viability - High concentration of this compound: Cytotoxicity may occur at higher concentrations. - Solvent toxicity: Final DMSO concentration may be too high (>0.5%). - Contamination: Bacterial or fungal contamination of stock solution or culture.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cells. Start with a range of 1-100 µg/mL. - Ensure the final DMSO concentration in your culture medium is below 0.5%. Use a vehicle control (medium with the same concentration of DMSO without this compound). - Filter-sterilize your this compound stock solution. Always use aseptic techniques.
No Observable Effect of this compound - Sub-optimal concentration: The concentration used may be too low to elicit a response. - Incorrect timing of treatment: The duration of treatment may be too short or too long. - Cell type is not responsive: The specific primary cells may not be sensitive to this compound.- Titrate the concentration of this compound in a dose-response experiment. - Perform a time-course experiment to determine the optimal treatment duration. - Confirm the expression of relevant receptors or signaling pathways in your primary cells.
Inconsistent Results Between Experiments - Variability in primary cell isolation: Primary cells from different donors or passages can have varied responses. - Inconsistent this compound preparation: Issues with stock solution concentration or degradation. - Variations in experimental conditions: Differences in cell density, incubation time, or reagent quality.- Use cells from the same donor and passage number for comparative experiments where possible. - Prepare fresh stock solutions regularly and store them properly in aliquots. - Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.

Experimental Protocols

Determining the Optimal Dose of this compound using an MTT Assay

This protocol is designed to assess the effect of a range of this compound concentrations on the viability and metabolic activity of primary cells.

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound hydrochloride in your complete cell culture medium. Recommended concentrations to test: 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL. Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, if applicable).

  • Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µg/mL)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability vs. Control
0 (Control)100%
1
5
10
25
50
75
100
Measuring Cytokine Production using ELISA

This protocol outlines the measurement of IL-1β and IL-2 in the supernatant of this compound-treated primary cells.

Methodology:

  • Cell Treatment: Treat primary cells (e.g., human peripheral blood mononuclear cells) with this compound at the desired concentrations (e.g., 1, 10, and 100 µg/mL) for a specified time (e.g., 24 hours). If necessary, include a stimulant (e.g., LPS for IL-1β, mitogen for IL-2).

  • Supernatant Collection: Centrifuge the cell culture plates/tubes and carefully collect the supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for IL-1β and IL-2 according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentThis compound (µg/mL)IL-1β Concentration (pg/mL)IL-2 Concentration (pg/mL)
Unstimulated0
Stimulated (Control)0
Stimulated + this compound1
Stimulated + this compound10
Stimulated + this compound100

Signaling Pathways and Experimental Workflows

Hypothesized this compound Signaling Pathway

This compound's immunomodulatory effects may be mediated through the NF-κB and JAK-STAT signaling pathways, which are central to inflammatory responses.

Amiprilose_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cytokine_Receptor Cytokine Receptor This compound->Cytokine_Receptor ? TLR Toll-like Receptor (TLR) This compound->TLR ? JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Complex TLR->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p50/p65) IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates STAT STAT JAK->STAT Phosphorylates STAT_n STAT Dimer STAT->STAT_n Dimerizes & Translocates Gene_Expression Inflammatory Gene Expression NFκB_n->Gene_Expression Regulates STAT_n->Gene_Expression Regulates

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow: Dose-Response Cytotoxicity Assay

The following diagram illustrates the key steps in determining the cytotoxic effects of this compound on primary cells.

Cytotoxicity_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with This compound Dilutions prepare_drug->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data & Plot Dose-Response Curve read_plate->analyze

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic inconsistent_results Inconsistent Results Observed check_cells Review Primary Cell Handling Procedures inconsistent_results->check_cells check_reagents Verify Reagent Preparation & Storage inconsistent_results->check_reagents check_protocol Examine Experimental Protocol Execution inconsistent_results->check_protocol cell_source Consistent Donor/ Passage Number? check_cells->cell_source cell_viability Viability Post-Thaw & Pre-Seeding? check_cells->cell_viability amiprilose_prep Fresh this compound Stock & Dilutions? check_reagents->amiprilose_prep media_quality Consistent Media & Supplement Lots? check_reagents->media_quality timing Consistent Incubation Times? check_protocol->timing density Consistent Seeding Density? check_protocol->density controls Appropriate Controls Included? check_protocol->controls

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

mitigating Amiprilose-induced experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential experimental artifacts when working with Amiprilose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Its primary mechanism involves the modulation of cytokine production and cellular proliferation in immune cells. Specifically, it has been shown to decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and regulate Interleukin-2 (IL-2) production.[1] It also affects the proliferation of various cell types, including thymocytes and synovial fibroblasts.[1]

Q2: We are observing unexpected changes in cell proliferation in our experiments with this compound. How can we troubleshoot this?

This compound has a dose-dependent effect on cell proliferation. Low concentrations (1-100 µg/mL) have been found to stimulate murine thymocyte proliferation, while also enhancing the proliferative response of human synovial fibroblasts stimulated with IL-1.[1] Conversely, at a concentration of 1 mg/ml, this compound has been shown to suppress the incorporation of ³H thymidine in cultured rabbit synovial fibroblasts by 78%. Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Potential Troubleshooting Steps:

  • Validate Cell Seeding Density: Ensure consistent cell seeding density across all wells, as variations can significantly impact proliferation rates.

  • Optimize this compound Concentration: Conduct a thorough dose-response study to identify the concentration that yields the desired effect without causing unintended cytotoxicity or excessive proliferation.

  • Control for Solvent Effects: If dissolving this compound in a solvent other than your culture medium, ensure you have a vehicle control to account for any effects of the solvent on cell proliferation.

  • Assess Cell Viability: Use a reliable method, such as Trypan Blue exclusion or a fluorescence-based viability assay, to distinguish between effects on proliferation and direct cytotoxicity.

Q3: Our ELISA results for cytokine production are inconsistent when using this compound. What could be the cause?

Inconsistencies in ELISA results could stem from the immunomodulatory nature of this compound itself or potential interference with the assay components. This compound has been shown to significantly decrease IL-1β production in cultures of human peripheral blood monocytes and has a concentration-dependent effect on IL-2 production by mitogen-activated peripheral blood lymphocytes.[1]

Potential Troubleshooting Steps:

  • Include Appropriate Controls:

    • Unstimulated Control: Cells in media alone to establish baseline cytokine levels.

    • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

    • Positive Control: A known inducer of the cytokine of interest to ensure the assay is working correctly.

  • Check for Assay Interference: To rule out direct interference of this compound with the ELISA, run a control where this compound is added to a known concentration of the cytokine standard. If the reading is altered, this suggests direct interference.

  • Optimize Incubation Time: The kinetics of cytokine production can be influenced by this compound. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

  • Confirm with an Alternative Method: If possible, validate your ELISA results with an alternative method, such as intracellular cytokine staining followed by flow cytometry or a multiplex bead-based assay.

Q4: Can the carbohydrate nature of this compound cause experimental artifacts?

While specific artifacts for this compound are not extensively documented, the carbohydrate structure could potentially lead to non-specific interactions. For instance, carbohydrate-based molecules can sometimes interact with lectins or other carbohydrate-binding proteins on the cell surface or in serum, which could lead to off-target effects.

Recommendations for Mitigation:

  • Use Serum-Free Media (if possible): If your experimental design allows, consider using serum-free media to reduce the presence of potentially interacting proteins.

  • Include Specificity Controls: Co-incubate with a non-active but structurally similar carbohydrate to demonstrate that the observed effects are specific to this compound.

  • Pre-clear Lysates: In applications like immunoprecipitation, pre-clearing the cell lysate with beads can help reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies with this compound.

Table 1: Effect of this compound on Cell Proliferation

Cell TypeConcentrationEffectReference
Murine Thymocytes1-100 µg/mLStimulated proliferation[1]
Human Synovial Fibroblasts (IL-1 stimulated)1-100 µg/mLEnhanced proliferative response[1]
Rabbit Synovial Fibroblasts1 mg/mL78% suppression of ³H thymidine incorporation

Table 2: Effect of this compound on Cytokine and Inflammatory Mediator Production

Cell TypeMediatorConcentrationEffectReference
Human Peripheral Blood MonocytesIL-1βVarying dosesSignificantly decreased production[1]
Mitogen Activated Human Peripheral Blood LymphocytesIL-21-10 µg/mLIncreased production[1]
Mitogen Activated Human Peripheral Blood LymphocytesIL-2High concentrationsDecreased production[1]
Rabbit SynoviocytesProstaglandin E2Dose-relatedUp to 73% reduction

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium in a 96-well plate.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Add the different concentrations of this compound to the respective wells. Include the following controls:

    • Unstimulated Control: Media only.

    • Vehicle Control: Vehicle (e.g., PBS) only.

    • Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL to stimulate IL-1β production.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of IL-1β and IL-2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Amiprilose_Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells PBMC_Isolation->Cell_Seeding Amiprilose_Prep Prepare this compound Dilutions Treatment Treat with this compound and Controls Amiprilose_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-48h) Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Proliferation Proliferation Assay (e.g., MTS/XTT) Incubation->Cell_Proliferation Cytokine_ELISA Cytokine Measurement (ELISA) Supernatant_Collection->Cytokine_ELISA Amiprilose_Signaling_Pathway Hypothesized this compound Signaling Interactions cluster_monocyte Monocyte / Macrophage cluster_tcell T Lymphocyte This compound This compound TLR Toll-like Receptor (Hypothesized) This compound->TLR ? IL2_Signaling IL-2 Signaling Pathway This compound->IL2_Signaling Modulates NFkB_Pathway NF-κB Signaling TLR->NFkB_Pathway Inhibition IL1b_Production IL-1β Production NFkB_Pathway->IL1b_Production Leads to TCR_Activation TCR Activation (Mitogen) TCR_Activation->IL2_Signaling IL2_Production IL-2 Production IL2_Signaling->IL2_Production TCell_Proliferation T Cell Proliferation IL2_Signaling->TCell_Proliferation

References

Amiprilose concentration optimization for anti-inflammatory effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amiprilose concentration optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for its anti-inflammatory effects in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in-vitro anti-inflammatory studies?

A1: The optimal concentration of this compound can vary depending on the cell type and the specific inflammatory stimulus used. Based on in-vitro studies, a good starting range to test is 1-100 µg/mL.[1] It has been observed that low concentrations (1-10 µg/mL) can stimulate thymocyte proliferation, while higher concentrations within this range can decrease IL-1β production in human peripheral blood monocytes.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q2: this compound is not showing a consistent anti-inflammatory effect in my cell culture experiments. What could be the reason?

A2: Inconsistent results can arise from several factors:

  • Cell Passage Number: High passage numbers can lead to altered cellular responses. It is advisable to use cells within a consistent and low passage range.

  • Cell Viability: Ensure that the concentrations of this compound used are not cytotoxic to your cells. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your anti-inflammatory assays.

  • Reagent Quality: The quality and consistency of your inflammatory stimulus (e.g., LPS) are crucial. Use a fresh, high-quality source and ensure consistent preparation.

  • This compound Solubility and Stability: Prepare fresh solutions of this compound for each experiment. Poor solubility or degradation can lead to inaccurate concentrations. See the troubleshooting guide below for more details.

Q3: What is the reported effective oral dose of this compound in clinical trials for rheumatoid arthritis?

A3: In a 12-week, double-blind, placebo-controlled clinical trial for rheumatoid arthritis, patients were administered 6 g/day of this compound hydrochloride (HCl).[2][3] Another study involving 103 patients also investigated an "optimal dose" in a 20-week trial.[4]

Q4: How does this compound exert its anti-inflammatory effects?

A4: this compound has been shown to modulate the production of key inflammatory cytokines. Specifically, it has been found to decrease the production of Interleukin-1 beta (IL-1β) by stimulated human peripheral blood monocytes.[1] Its effect on Interleukin-2 (IL-2) appears to be concentration-dependent, with lower concentrations increasing IL-2 levels and higher concentrations causing a decrease.[1] By modulating these cytokines, this compound can influence the inflammatory cascade.

Troubleshooting Guides

This section provides solutions to common problems encountered during in-vitro experiments with this compound.

Problem Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors when adding this compound or inflammatory stimulus.Use calibrated pipettes and be consistent with your technique.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS to maintain humidity.
No observable anti-inflammatory effect. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Inflammatory stimulus is too strong, overwhelming the effect of this compound.Titrate the concentration of your inflammatory stimulus (e.g., LPS) to induce a sub-maximal inflammatory response.
The chosen readout is not sensitive enough.Consider measuring multiple inflammatory markers (e.g., different cytokines, prostaglandins).
This compound has degraded.Prepare fresh this compound solutions for each experiment. Check for any visible precipitation.
Cell death observed at higher this compound concentrations. Cytotoxicity of this compound at those concentrations.Perform a cell viability assay to determine the non-toxic concentration range for your specific cell line.
Contamination of cell culture.Regularly check for signs of contamination (e.g., changes in media color, turbidity, microscopic observation).

Quantitative Data Summary

The following tables summarize the concentrations of this compound used in various studies.

Table 1: In-Vitro this compound Concentrations and Effects

Concentration RangeCell TypeObserved EffectReference
1-100 µg/mLMurine thymocytes, Human synovial fibroblastsStimulated proliferation[1]
1-10 µg/mLMitogen-activated human peripheral blood lymphocytesIncreased IL-2 production[1]
High concentrationsMitogen-activated human peripheral blood lymphocytesDecreased IL-2 production[1]
Varying dosesHuman peripheral blood monocytesSignificantly decreased IL-1β production[1]

Table 2: In-Vivo and Clinical this compound Dosages

Study TypeSubjectDosageIndicationReference
Clinical TrialHuman6 g/day (oral)Rheumatoid Arthritis[2][3]
Clinical TrialHuman"Optimal dose" (oral)Rheumatoid Arthritis[4]

Experimental Protocols

Protocol 1: In-Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate complete medium.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
  • Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
  • Incubate the cells for 1-2 hours.

3. Inflammatory Stimulation:

  • Prepare a working solution of LPS in cell culture medium. A final concentration of 100 ng/mL to 1 µg/mL is a common starting point.
  • Add the LPS solution to all wells except for the negative control wells (which should only contain medium and cells).
  • Incubate the plate for 18-24 hours.

4. Measurement of Inflammatory Markers:

  • Cytokine Measurement (e.g., IL-1β, TNF-α):
  • Collect the cell culture supernatant.
  • Measure the concentration of the desired cytokine using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
  • Nitric Oxide (NO) Measurement:
  • Collect the cell culture supernatant.
  • Measure the amount of nitrite (a stable product of NO) using the Griess reagent assay.
  • Prostaglandin E2 (PGE2) Measurement:
  • Collect the cell culture supernatant.
  • Measure the concentration of PGE2 using a specific ELISA kit.

5. Data Analysis:

  • Calculate the percentage inhibition of the inflammatory marker for each this compound concentration compared to the LPS-stimulated control.
  • Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the inflammatory response).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from Protocol 1.

2. Incubation:

  • Incubate the cells with this compound for the same duration as your anti-inflammatory assay (e.g., 24-26 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization:

  • Carefully remove the medium.
  • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound's Anti-Inflammatory Effect

Based on its known effect on cytokine production, this compound may indirectly influence major inflammatory signaling pathways such as NF-κB and MAPK. This diagram illustrates a hypothetical model of this interaction.

Amiprilose_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_Pathway IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines IL-1β, TNF-α Pro_inflammatory_Genes->Cytokines Translation This compound This compound This compound->Cytokines Inhibition AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Translocation

Caption: Hypothetical pathway of this compound's anti-inflammatory action.

Experimental Workflow for this compound Concentration Optimization

This workflow provides a logical sequence for determining the optimal concentration of this compound.

Experimental_Workflow Start Start: Define Cell Model and Inflammatory Stimulus Viability 1. Cell Viability Assay (MTT) Determine Non-Toxic Concentration Range Start->Viability DoseResponse 2. Dose-Response Experiment (e.g., 1-100 µg/mL this compound) Viability->DoseResponse Measure 3. Measure Key Inflammatory Markers (e.g., IL-1β, TNF-α, PGE2) DoseResponse->Measure Analyze 4. Data Analysis Calculate % Inhibition and IC50 Measure->Analyze Optimal 5. Identify Optimal Concentration (Effective with minimal cytotoxicity) Analyze->Optimal Further 6. Proceed with Further Mechanistic Studies Optimal->Further

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? CheckReplicates High Variability between Replicates? Start->CheckReplicates CheckControls Controls Behaving as Expected? CheckReplicates->CheckControls No Sol_Replicates Review cell seeding and pipetting techniques. Use consistent passage numbers. CheckReplicates->Sol_Replicates Yes CheckViability Cell Death Observed? CheckControls->CheckViability No Sol_Controls Check quality of LPS/stimulus. Validate positive/negative controls. CheckControls->Sol_Controls Yes CheckEffect No Anti-inflammatory Effect Observed? CheckViability->CheckEffect No Sol_Viability Perform MTT/viability assay. Lower this compound concentration. CheckViability->Sol_Viability Yes Sol_Effect Titrate inflammatory stimulus. Broaden this compound concentration range. Check this compound stability. CheckEffect->Sol_Effect Yes End Problem Resolved CheckEffect->End No Sol_Replicates->End Sol_Controls->End Sol_Viability->End Sol_Effect->End

Caption: Logic diagram for troubleshooting experiments.

References

Amiprilose Stock Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with Amiprilose, focusing on the common challenge of precipitation in stock solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your this compound solutions.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation in your this compound stock solutions can be a significant setback in your experiments. This guide provides a systematic approach to identifying and resolving this issue.

Problem: Precipitate observed in this compound stock solution.

Troubleshooting Workflow

cluster_solutions Potential Solutions A Precipitate Observed B Verify Solvent and Concentration A->B C Check Storage Conditions B->C If correct B_sol Use recommended solvent. Ensure concentration is within solubility limits. B->B_sol D Assess pH of the Solution C->D If correct C_sol Store at recommended temperature. Protect from light. C->C_sol E Sonication/Gentle Warming D->E If appropriate D_sol Adjust pH if necessary for stability. D->D_sol F Filter Sterilization E->F If precipitate persists E_sol Aids in re-dissolving precipitate. E->E_sol G Prepare Fresh Stock F->G If precipitate remains F_sol Removes insoluble particles. F->F_sol H Issue Resolved G->H G_sol Ensures solution integrity. G->G_sol

Caption: A stepwise guide to troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?

A1: While specific experimental data for this compound hydrochloride solubility in common organic solvents is limited in publicly available literature, a predicted high water solubility of 95.5 g/L suggests that sterile, deionized water is a suitable primary solvent.[1] For applications requiring an organic solvent, empirical testing with small quantities in DMSO or ethanol is recommended to determine optimal solubility without precipitation.

Q2: At what temperature should I store my this compound stock solution?

A2: For short-term storage (up to one day), aqueous solutions can be stored at 2-8°C. For long-term storage, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound solution has precipitated after storage. Can I still use it?

A3: It is not recommended to use a solution with a visible precipitate, as the exact concentration will be unknown. Attempt to redissolve the precipitate by gentle warming in a water bath (not exceeding 37°C) or sonication. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock.

Q4: How does pH affect the stability of this compound in solution?

Q5: Can I filter-sterilize my this compound stock solution?

A5: Yes, filter sterilization using a 0.22 µm syringe filter is a recommended method for sterilizing this compound stock solutions, especially if they are prepared in aqueous buffers for cell culture experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Aqueous Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water (or PBS, pH 7.2)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Aseptically weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL solution, weigh 10 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile, deionized water or PBS to the tube. For a 10 mg/mL solution, add 1 mL of solvent.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound hydrochloride in the public domain, a comprehensive table cannot be provided at this time. Researchers are encouraged to perform small-scale solubility and stability tests to determine the optimal parameters for their specific experimental needs. The predicted water solubility is a useful starting point for aqueous preparations.

ParameterValueSource
Predicted Water Solubility95.5 g/LALOGPS[1]

Signaling Pathway

The precise molecular mechanism of this compound's anti-inflammatory action is not fully elucidated in the available literature. However, based on its known immunomodulatory effects, a potential mechanism involves the modulation of key inflammatory signaling pathways. The following diagram illustrates a hypothetical pathway where this compound may exert its effects.

cluster_input Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB (Active) NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation DNA DNA pNFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) DNA->Cytokines Transcription This compound This compound This compound->Inhibition Inhibition->IKK

Caption: Hypothetical mechanism of this compound anti-inflammatory action.

References

long-term storage conditions for Amiprilose compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the long-term storage, handling, and stability testing of Amiprilose compounds based on established principles for carbohydrate-based pharmaceuticals and hydrochloride salts. Specific stability data for this compound is not publicly available. It is crucial to perform compound-specific stability studies to establish appropriate storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general long-term storage conditions for this compound powder?

A1: While specific studies on this compound are not available, for a carbohydrate-based hydrochloride salt, it is recommended to store the solid powder in a well-sealed container at controlled room temperature, protected from light and moisture. General long-term storage conditions as per ICH guidelines are 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1][2]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly capped vial, protected from light, at 2-8°C. The stability of this compound in various solvents has not been documented; therefore, it is advisable to conduct preliminary experiments to determine the stability in your specific solvent system.

Q3: Is this compound sensitive to light?

A3: Many pharmaceutical compounds are light-sensitive. Although specific photostability data for this compound is unavailable, it is best practice to store both the solid compound and its solutions in amber vials or containers that protect from light.[3]

Q4: What are the potential degradation pathways for this compound?

A4: As a carbohydrate derivative, this compound may be susceptible to hydrolysis.[][5] The presence of a hydrochloride salt suggests that it could be hygroscopic.[6] Potential degradation pathways could include oxidation and hydrolysis.[7] To understand the specific degradation pathways, it is necessary to conduct forced degradation studies.[7][8][9]

Q5: How can I tell if my this compound compound has degraded?

A5: Degradation may not always be visible. However, signs of degradation can include a change in color, clumping of the powder (indicating moisture uptake), or the presence of visible impurities. For solutions, precipitation or a change in color may indicate degradation. The most reliable way to assess purity and degradation is through analytical techniques such as HPLC.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility or precipitation in aqueous solution. The compound may have degraded, or the hydrochloride salt may be affecting the pH and solubility.Prepare a fresh solution. Consider adjusting the pH of the buffer. Perform a quick purity check using TLC or HPLC if possible.
Inconsistent experimental results. This could be due to the degradation of the this compound stock solution or improper storage of the solid compound.Always use freshly prepared solutions. Ensure the solid compound is stored under the recommended conditions. It is advisable to aliquot the solid upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Change in the physical appearance of the solid compound (e.g., color change, clumping). This may indicate degradation or moisture absorption.Do not use the compound if its physical appearance has changed. It is recommended to order a new batch.

Experimental Protocols

General Protocol for Stability Assessment of a New Compound (e.g., this compound)

This protocol outlines a general approach for conducting forced degradation studies to understand the stability of a compound like this compound, as recommended by ICH guidelines.[10][11]

1. Objective: To identify potential degradation products and significant degradation pathways for the compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

2. Materials:

  • This compound compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Temperature and humidity-controlled oven

3. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products.

  • This data will help in proposing a suitable storage condition and shelf-life for the compound.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table summarizes the standard conditions for stability testing as per ICH Q1A(R2) guidelines, which are applicable to new drug substances like this compound.[1][2]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Stability_Testing_Workflow Workflow for Determining Long-Term Storage Conditions cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Final Determination Compound Receive this compound Compound Characterization Physicochemical Characterization (pKa, solubility, hygroscopicity) Compound->Characterization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Characterization->Forced_Degradation Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Dev Method_Val Validate Analytical Method Method_Dev->Method_Val ICH_Studies ICH Stability Studies (Long-term, Accelerated, Intermediate) Method_Val->ICH_Studies Data_Analysis Analyze Samples at Specified Timepoints ICH_Studies->Data_Analysis Shelf_Life Establish Shelf-Life and Re-test Period Data_Analysis->Shelf_Life Storage_Conditions Define Long-Term Storage Conditions Shelf_Life->Storage_Conditions

Caption: Workflow for determining the long-term storage conditions of a new compound.

References

Technical Support Center: Amiprilose In Vitro Activity and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of serum proteins on the in vitro activity of Amiprilose. The following information is intended to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it important to consider the effect of serum proteins on this compound's in vitro activity?

A1: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding is a reversible equilibrium between the bound and unbound drug.[1] It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to interact with its target.[1][2][3] Therefore, the presence of serum proteins in in vitro assays can reduce the effective concentration of this compound, leading to an underestimation of its potency (e.g., a higher IC50 value). Understanding this interaction is crucial for accurately predicting the drug's in vivo efficacy.

Q2: What are the major serum proteins that can bind to this compound?

A2: The most common blood proteins that drugs bind to are human serum albumin (HSA), lipoprotein, glycoprotein, and α, β, and γ globulins.[1] Acidic and neutral drugs tend to bind primarily to albumin, while basic drugs may also bind to alpha-1-acid glycoprotein (AAG).[1]

Q3: How does protein binding affect the interpretation of my in vitro results?

A3: If your in vitro assay medium contains serum or albumin (e.g., Fetal Bovine Serum - FBS), a portion of the this compound will be bound and inactive. This means the total concentration of this compound added to the assay is not the same as the biologically active concentration. To accurately determine potency, it is essential to either measure or calculate the unbound concentration of this compound under your specific experimental conditions.[4][5]

Q4: Can I predict the impact of serum proteins on this compound's activity?

A4: Yes, by determining the fraction of this compound that remains unbound (fu) in the presence of a known concentration of serum protein, you can calculate the unbound concentration and better correlate it with the observed biological effect. This can be done experimentally using techniques like equilibrium dialysis or ultrafiltration.[2][6] An alternative method involves measuring the shift in the IC50 value in the presence and absence of serum proteins.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected IC50 value for this compound in the presence of serum. This compound is binding to serum proteins in the assay medium, reducing its free concentration.1. Determine the fraction of unbound this compound in your assay medium using equilibrium dialysis or ultrafiltration.2. Calculate the unbound concentration of this compound at each tested concentration.3. Re-plot your dose-response curve using the calculated unbound concentrations to determine the corrected IC50 value.[4][5]
High variability in results between experiments. 1. Inconsistent concentrations of serum proteins in the assay medium.2. Variability in the source or lot of serum (e.g., FBS).1. Ensure the percentage of serum in your medium is consistent across all experiments.2. Use the same lot of serum for a set of comparative experiments. If a new lot is used, consider re-validating key assay parameters.
This compound appears to have low activity in a cell-based assay with serum. High protein binding is significantly reducing the free fraction of this compound to sub-therapeutic levels.1. Increase the concentration range of this compound tested to ensure the unbound concentration reaches the expected effective range.2. Consider reducing the percentage of serum in the assay medium if the cell type can tolerate it, but be aware this may affect cell health and physiology.
Precipitation of this compound in the assay medium. This compound may have poor solubility, which can be exacerbated by interactions with proteins.1. Assess the solubility of this compound in your assay medium with and without serum proteins.2. Consider using a lower concentration of serum or a different formulation of the drug if solubility is a persistent issue.

Data Presentation

Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50 in a Cell-Based Proliferation Assay

HSA Concentration (%)This compound IC50 (µM)Fold Shift in IC50Calculated Fraction Unbound (fu)Corrected IC50 (µM) (Based on Unbound Concentration)
01.01.01.001.0
15.05.00.201.0
29.89.80.100.98
419.519.50.050.975

Disclaimer: The data presented in this table is illustrative and intended for educational purposes only. The actual protein binding and IC50 values for this compound must be determined experimentally.

Experimental Protocols

Protocol: Determination of this compound Protein Binding using Equilibrium Dialysis

Objective: To determine the fraction of unbound this compound in the presence of human serum albumin (HSA).

Materials:

  • This compound

  • Human Serum Albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of HSA in PBS at the desired concentration (e.g., 4% w/v).

  • Spike the this compound stock solution into the HSA solution to achieve the final desired concentration of this compound. Also, prepare a parallel sample of this compound in PBS without HSA.

  • Add the this compound-HSA solution to the donor chamber of the equilibrium dialysis device and PBS to the receiver chamber.

  • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined in preliminary experiments).

  • After incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound in both chambers using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare this compound Stock Solution add_drug_protein Incubate this compound with Serum Protein Solution prep_drug->add_drug_protein prep_protein Prepare Serum Protein Solution (e.g., HSA) prep_protein->add_drug_protein prep_assay Prepare Cell Culture or Biochemical Assay perform_assay Perform In Vitro Activity Assay (with and without serum) prep_assay->perform_assay add_drug_protein->perform_assay measure_binding Measure Protein Binding (e.g., Equilibrium Dialysis) add_drug_protein->measure_binding calc_ic50 Calculate IC50 Values perform_assay->calc_ic50 calc_fu Calculate Fraction Unbound (fu) measure_binding->calc_fu calc_corrected_ic50 Calculate Corrected IC50 (based on unbound concentration) calc_ic50->calc_corrected_ic50 calc_fu->calc_corrected_ic50 compare_results Compare and Interpret Results calc_corrected_ic50->compare_results

Caption: Workflow for assessing the impact of serum proteins on this compound activity.

Diagram 2: Troubleshooting Flowchart

G start Start: Unexpected In Vitro Activity Results check_serum Is serum or albumin present in the assay medium? start->check_serum high_ic50 Is the observed IC50 higher than expected? check_serum->high_ic50 Yes investigate_other Action: Investigate other experimental variables (e.g., cell health, reagent stability) check_serum->investigate_other No measure_binding Action: Measure protein binding (e.g., Equilibrium Dialysis) high_ic50->measure_binding Yes high_ic50->investigate_other No recalculate_ic50 Action: Recalculate IC50 based on unbound drug concentration measure_binding->recalculate_ic50 end_resolved End: Potency corrected for protein binding recalculate_ic50->end_resolved end_other End: Issue likely unrelated to protein binding investigate_other->end_other

Caption: Troubleshooting guide for unexpected this compound in vitro activity.

Diagram 3: Conceptual Pathway of Protein Binding's Impact

G Total_this compound Total this compound in Assay Medium Bound_this compound Protein-Bound this compound (Inactive) Total_this compound->Bound_this compound Unbound_this compound Unbound (Free) this compound (Active) Total_this compound->Unbound_this compound Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Bound_this compound Biological_Target Biological Target Unbound_this compound->Biological_Target Pharmacological_Effect Observed In Vitro Effect Biological_Target->Pharmacological_Effect

Caption: Impact of serum protein binding on this compound's effective concentration.

References

Technical Support Center: Controlling for Amiprilose's Effects on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cell viability when working with Amiprilose. This compound, a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties, may require specific considerations in standard cell viability assays.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is an experimental synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects.[1][3] As a carbohydrate derivative, it has the potential to interfere with cell viability assays that rely on metabolic indicators, such as the reduction of tetrazolium salts (MTT, MTS, XTT) or resazurin (Alamar Blue).[4][5] This interference can occur if this compound alters the basal metabolic rate of cells or directly interacts with the assay reagents.

Q2: My cell viability results show an unexpected increase in viability with this compound treatment, even at high concentrations. What could be the cause?

An unexpected increase in viability may not reflect true cell proliferation but rather an artifact of assay interference. Potential causes include:

  • Direct Reduction of Assay Reagent: this compound, being a carbohydrate, might directly reduce the assay reagent (e.g., MTS, resazurin), leading to a false positive signal.

  • Alteration of Cellular Metabolism: As an immunomodulatory agent, this compound could stimulate cellular metabolism, leading to an increased rate of reagent reduction that is independent of cell number.[6]

Q3: How can I test if this compound is directly interfering with my cell viability assay?

A cell-free control experiment is essential. This involves incubating this compound at the same concentrations used in your experiment with the assay reagent in cell culture medium, but without cells. If a color or fluorescence change is observed, it indicates direct interference.

Q4: Are there specific cell viability assays that are less prone to interference from compounds like this compound?

Assays that do not rely on cellular metabolism may be less susceptible to interference. Consider the following alternatives:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure cell viability based on the quantification of ATP, which is a direct indicator of metabolically active cells.[4]

  • DNA-binding dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on membrane integrity.

  • Protease-based viability assays: These measure the activity of specific proteases that are only active in viable cells.[4]

Q5: What are the critical controls to include in my cell viability experiments with this compound?

To ensure the reliability of your results, the following controls are mandatory:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

  • Untreated Control: Cells in culture medium alone.

  • Positive Control: A known cytotoxic agent to ensure the assay can detect a decrease in viability.

  • Cell-Free Control: this compound in medium with the assay reagent but without cells to check for direct chemical interference.

  • Media-Only Control: Culture medium with the assay reagent to determine the background signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High background signal in cell-free controls containing this compound. This compound is directly reducing the assay reagent.1. Switch to a non-metabolic assay (e.g., ATP-based or dye exclusion). 2. If continuing with a metabolic assay, subtract the background absorbance/fluorescence from the cell-containing wells. Note that this may not be accurate if this compound's reduction of the reagent is altered in the presence of cells.
Inconsistent results between replicate wells treated with this compound. 1. Uneven cell seeding. 2. this compound precipitation at high concentrations. 3. Edge effects on the microplate.1. Ensure a single-cell suspension before seeding and use a multichannel pipette. 2. Check the solubility of this compound in your culture medium. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
Cell viability decreases at low this compound concentrations but increases at high concentrations. This could be a combination of a true biological effect (cytotoxicity at low doses) and assay interference at higher concentrations.1. Perform a cell-free control experiment across the full concentration range. 2. Validate the results with an alternative, non-metabolic assay.
The IC50 value for this compound varies significantly between different cell viability assays. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound may have differential effects on these parameters.1. This may be a real biological phenomenon. Report the IC50 for each assay type. 2. Use a primary assay and confirm key findings with a secondary, orthogonal assay.

Experimental Protocols

Protocol: MTS Assay for Cell Viability with Controls for this compound Interference

This protocol is designed to assess cell viability using a colorimetric MTS assay while controlling for potential interference from this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle for this compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom microplates

  • Positive control cytotoxic agent

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Also prepare dilutions of the vehicle control and a positive control.

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Control Setup (on a separate plate or designated wells):

    • Cell-Free Controls: Add 100 µL of each this compound concentration, vehicle, and positive control to wells without cells.

    • Media-Only Control: Add 100 µL of complete medium to wells without cells.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well (including controls).

    • Incubate the plates for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized to be in the linear range of the assay.[4]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only control from all other readings.

    • For the cell-free controls, any absorbance above the media-only control indicates direct interference. Subtract this value from the corresponding cell-treated wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Quantitative Data Summary

The following table presents hypothetical data illustrating potential interference of this compound in an MTS assay and the corrected values after accounting for the interference.

This compound (µM)Raw Absorbance (with cells)Absorbance (cell-free control)Corrected Absorbance% Viability (Corrected)
0 (Vehicle)1.200.051.15100%
101.150.061.0994.8%
501.080.081.0087.0%
1001.120.150.9784.3%
2001.250.251.0087.0%
5001.500.401.1095.7%

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF MetabolicEnzymes Metabolic Enzymes TF->MetabolicEnzymes Upregulation Metabolism Increased Cellular Metabolism MetabolicEnzymes->Metabolism ViabilityAssay Redox-based Viability Assay (e.g., MTS) Metabolism->ViabilityAssay FalsePositive False Positive Signal ViabilityAssay->FalsePositive

Caption: Hypothetical signaling pathway of this compound leading to increased cellular metabolism and potential interference with redox-based viability assays.

G cluster_1 Troubleshooting Workflow for Assay Interference Start Start: Unexpected Viability Results CheckInterference Perform Cell-Free Control Experiment Start->CheckInterference InterferenceDetected Interference Detected? CheckInterference->InterferenceDetected NoInterference No Interference InterferenceDetected->NoInterference No Interference Interference InterferenceDetected->Interference Yes Validate Validate with Orthogonal Assay NoInterference->Validate SwitchAssay Switch to Non-Metabolic Assay (e.g., ATP-based) Interference->SwitchAssay CorrectData Correct Data by Subtracting Background Interference->CorrectData SwitchAssay->Validate CorrectData->Validate End End: Reliable Viability Data Validate->End

Caption: A workflow for identifying and mitigating potential interference from a test compound in cell viability assays.

G cluster_2 Relationship of Experimental Controls Experiment Main Experiment (Cells + this compound) Vehicle Vehicle Control (Cells + Vehicle) Experiment->Vehicle Compare for Drug Effect CellFree Cell-Free Control (this compound, No Cells) Experiment->CellFree Correct for Direct Interference Positive Positive Control (Cells + Cytotoxin) Experiment->Positive Validate Assay Sensitivity MediaOnly Media-Only Control (No Cells, No this compound) Vehicle->MediaOnly Determine Baseline Cell Signal CellFree->MediaOnly Compare for Reagent Reduction

Caption: Logical relationships between essential experimental controls for a cell viability assay with a potentially interfering compound.

References

Validation & Comparative

Amiprilose vs. Methotrexate: A Comparative Analysis for Rheumatoid Arthritis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of amiprilose and methotrexate in the management of rheumatoid arthritis.

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The management of RA aims to control disease activity, alleviate symptoms, and prevent long-term joint damage. For decades, methotrexate has been the cornerstone of RA therapy, considered the gold standard disease-modifying antirheumatic drug (DMARD). This compound, a synthetic carbohydrate, has also been investigated as a potential therapeutic agent for RA. This guide provides a detailed comparison of this compound and methotrexate, focusing on their clinical efficacy, safety profiles, and mechanisms of action, supported by experimental data.

Executive Summary

While methotrexate is a well-established and widely used treatment for rheumatoid arthritis, this compound has shown modest efficacy in clinical trials. Direct comparative studies between this compound and methotrexate are lacking. The available data suggests that methotrexate has a more pronounced and sustained effect on disease activity. This guide will delve into the specifics of the available clinical trial data for both compounds.

Clinical Efficacy

The clinical efficacy of this compound and methotrexate in treating rheumatoid arthritis has been evaluated in separate placebo-controlled trials. No head-to-head trials directly comparing the two drugs have been identified.

This compound Clinical Trial Data

Two key double-blind, placebo-controlled studies have assessed the efficacy of this compound in patients with active rheumatoid arthritis.

Table 1: Summary of this compound Efficacy Data

Endpoint12-Week Study (this compound vs. Placebo)[1][2]20-Week Study (this compound vs. Placebo)[3]
Overall Therapeutic Response 41% (this compound) vs. 21% (Placebo) (P = 0.003)Paulus Composite Score Improvement: Statistically significant for this compound (p ≤ 0.02)
Number of Swollen Joints Statistically significant improvement (P < 0.05)Statistically significant improvement (p ≤ 0.04)
Number of Painful Joints Statistically significant improvement (P < 0.05)Numeric trend favoring this compound
Joint Pain and Swelling Indices Statistically significant improvement (P < 0.05)Not reported
Grip Strength Statistically significant improvement (P < 0.05)Not reported
Investigator Global Assessment Statistically significant improvement (P < 0.05)Numeric trend favoring this compound
Patient Global Assessment Statistically significant improvement (P < 0.05)Numeric trend favoring this compound
Erythrocyte Sedimentation Rate (ESR) No significant differenceStatistically significant improvement (p ≤ 0.03)
C-Reactive Protein (CRP) No significant differenceNot reported
Rheumatoid Factor No significant differenceNot reported
Methotrexate Clinical Trial Data

Methotrexate's efficacy is well-documented in numerous studies, establishing it as a first-line therapy for RA.[4][5] Long-term studies have demonstrated its sustained effectiveness.[6][7]

Table 2: Summary of Methotrexate Efficacy Data (Representative Studies)

Endpoint18-Week Placebo-Controlled Trial[8]5-Year Prospective Study[6]Meta-Analysis of RCTs[9]
Joint Pain/Tenderness Statistically significant improvementMarked improvement in 71% of patients-
Joint Swelling Statistically significant improvementMarked improvement in 69% of patients-
Patient & Physician Global Assessment Statistically significant improvementSignificant improvement-
Erythrocyte Sedimentation Rate (ESR) Statistically significant improvementSignificant improvementHigher number of patients with DAS28-ESR ≤2.6
Radiographic Progression -Less radiographic progression compared to azathioprine in a comparator study[10]Retards radiographic joint damage[11]
Functional Status -Significant improvement-
Withdrawal due to Lack of Efficacy -7%-

Safety and Tolerability

The safety profiles of this compound and methotrexate differ significantly.

This compound Safety Profile

In clinical trials, this compound was generally well-tolerated. The incidence of adverse events was similar between the this compound and placebo groups.[1][2] One serious adverse event of thrombocytopenia of unknown cause was reported in a patient receiving this compound.[1]

Table 3: Adverse Events in this compound Clinical Trials

Adverse Event Profile12-Week Study[1][2]20-Week Study[3]
Incidence of Adverse Experiences 67% (this compound) vs. 63% (Placebo)No side effects clearly attributable to the drug were noted.
Serious Adverse Events One case of thrombocytopeniaNot reported
Methotrexate Safety Profile

Methotrexate is associated with a range of potential side effects, requiring regular monitoring.[4] Common adverse effects are often gastrointestinal.[10] More serious, though less common, toxicities can affect the liver, bone marrow, and lungs.[10]

Table 4: Common Adverse Events Associated with Methotrexate

SystemCommon Adverse Events
Gastrointestinal Nausea, vomiting, stomatitis
Hepatic Elevated liver enzymes
Hematologic Pancytopenia (rare)
Pulmonary Pneumonitis (rare)
Other Fatigue, alopecia

Mechanism of Action

The mechanisms by which this compound and methotrexate exert their anti-inflammatory and immunomodulatory effects in rheumatoid arthritis are distinct.

This compound Mechanism of Action

This compound is a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties.[1][2] Its precise mechanism of action in rheumatoid arthritis is not fully elucidated but is thought to involve the modulation of immune cell function.

Methotrexate Mechanism of Action

The mechanism of action of methotrexate in rheumatoid arthritis is multifaceted and not solely dependent on its role as a folate antagonist.[12][13] Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR): This leads to the inhibition of DNA and RNA synthesis.[12][14]

  • Adenosine Release: Methotrexate promotes the release of adenosine, which has potent anti-inflammatory effects.[13][15]

  • Inhibition of T-cell Activation: It suppresses intercellular adhesion molecule expression by T-cells.[12]

  • Down-regulation of B-cells. [12]

  • Inhibition of Transmethylation Reactions. [15]

Experimental Protocols

This compound Clinical Trial Protocol (12-Week Study)[1][2]
  • Study Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial.[1][2]

  • Patient Population: 201 patients with definite or classic rheumatoid arthritis (functional class I and II) who were previously untreated with disease-modifying antirheumatic drugs.[1][2]

  • Intervention: Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy. Those who experienced a disease flare were randomly assigned to receive either this compound hydrochloride (6 g/d) or a placebo for 12 weeks.[1][2] No concomitant anti-inflammatory or antirheumatic drugs were permitted.[1][2]

  • Outcome Measures: Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments, morning stiffness, walking time, ESR, C-reactive protein, and rheumatoid factor.[1][2]

G cluster_protocol This compound 12-Week Trial Workflow start Patient Screening (n=201, Functional Class I/II RA) washout NSAID Washout start->washout flare Disease Flare Assessment washout->flare randomization Randomization flare->randomization treatment_this compound This compound HCl (6 g/d) (12 Weeks) randomization->treatment_this compound Group A treatment_placebo Placebo (12 Weeks) randomization->treatment_placebo Group B assessment Efficacy & Safety Assessment (Weeks 4, 6, 12) treatment_this compound->assessment treatment_placebo->assessment end Study Completion assessment->end G cluster_pathway Methotrexate Anti-inflammatory Pathway MTX Methotrexate AICART AICAR Transformylase (ATIC) MTX->AICART inhibits AICAR AICAR Accumulation AICART->AICAR leads to Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase inhibits Adenosine Extracellular Adenosine Accumulation Adenosine_Deaminase->Adenosine leads to A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor activates cAMP Increased cAMP A2A_Receptor->cAMP Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6, IL-8) cAMP->Anti_inflammatory

References

comparing Amiprilose's anti-inflammatory activity to NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-inflammatory Activity of Amiprilose and NSAIDs

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of this compound, a novel synthetic carbohydrate, and nonsteroidal anti-inflammatory drugs (NSAIDs). This comparison is based on available clinical trial data and known mechanisms of action.

Executive Summary

This compound and NSAIDs both exhibit significant anti-inflammatory effects, but they operate through distinct mechanisms. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. This compound, on the other hand, appears to modulate the immune system, including the regulation of inflammatory cytokines. While direct comparative studies with quantitative data on their anti-inflammatory potency are not available in the reviewed literature, this guide provides a comprehensive overview based on existing clinical and preclinical data.

Mechanism of Action

This compound: Immunomodulation and Cytokine Regulation

This compound, a synthetic monosaccharide, has demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Its mechanism is not fully elucidated but is understood to involve the regulation of key inflammatory signaling pathways. In vitro studies have shown that this compound can influence cytokine production, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[3] This suggests a mechanism that targets the underlying cellular processes of inflammation rather than directly inhibiting enzymatic activity in the prostaglandin synthesis pathway.

NSAIDs: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory action of NSAIDs is well-established and primarily results from the inhibition of COX enzymes, COX-1 and COX-2.[4][5][6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking COX enzymes, NSAIDs reduce the synthesis of these pro-inflammatory molecules.[4][5] NSAIDs can be non-selective, inhibiting both COX-1 and COX-2, or COX-2 selective, which were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[7][9]

Signaling Pathway Diagrams

Amiprilose_Mechanism Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells Inflammatory Stimulus->Immune Cells Cytokine Production (e.g., IL-1, IL-2) Cytokine Production (e.g., IL-1, IL-2) Immune Cells->Cytokine Production (e.g., IL-1, IL-2) Inflammation Inflammation Cytokine Production (e.g., IL-1, IL-2)->Inflammation This compound This compound This compound->Immune Cells Modulates

Figure 1: Proposed Anti-inflammatory Pathway of this compound.

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Figure 2: Anti-inflammatory Pathway of NSAIDs.

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis. While these studies were placebo-controlled and not direct head-to-head comparisons with NSAIDs, they provide valuable insights into its anti-inflammatory activity.

This compound Clinical Trial Data
ParameterThis compound GroupPlacebo Groupp-valueReference
Overall Therapeutic Response41%21%0.003[1]
Reduction in Swollen JointsStatistically significant improvement-< 0.05[10]
Reduction in Painful JointsStatistically significant improvement-< 0.05[1]
Paulus Composite Score CriteriaStatistically significant improvement-≤ 0.02[10]
Mean Erythrocyte Sedimentation RateStatistically significant improvement-≤ 0.03[10]

Note: The data presented for this compound is from studies where patients were withdrawn from NSAID therapy before randomization to either this compound or placebo.[1][10]

NSAID Clinical Trial Data

A network meta-analysis of 21 randomized controlled trials on NSAIDs in rheumatoid arthritis provided the following insights:

NSAID and DosageOutcomeComparisonResultReference
Naproxen 1000 mg/dayPhysical function, pain, number of painful jointsvs. PlaceboImproved[11]
Etoricoxib 90 mg/dayNumber of painful jointsvs. PlaceboReduced[11]
Naproxen 750 mg/dayNumber of swollen jointsvs. PlaceboReduced[11]
Celecoxib 200 mg/dayAdverse eventsvs. other NSAIDsFewer[11]

Experimental Protocols

This compound Clinical Trial in Rheumatoid Arthritis

A key clinical trial evaluating this compound in rheumatoid arthritis followed this protocol:[1][10]

Amiprilose_Trial_Workflow start Patient Recruitment (Active RA) washout Washout from Disease-Modifying Antirheumatic Drugs start->washout flare Discontinuation of stable NSAID doses & monitoring for flare criteria washout->flare randomization Randomization flare->randomization This compound This compound HCl Treatment (e.g., 6 g/d for 12-20 weeks) randomization->this compound Group 1 placebo Placebo Treatment randomization->placebo Group 2 assessment Assessment of Efficacy and Safety: - Number of swollen/painful joints - Pain indices - Grip strength - Global assessments - ESR This compound->assessment placebo->assessment end End of Study assessment->end

Figure 3: Workflow of a Clinical Trial for this compound in RA.

Methodology:

  • Patient Selection: Patients with a confirmed diagnosis of active rheumatoid arthritis.

  • Washout Period: Patients underwent a washout period from any disease-modifying antirheumatic drugs.[10]

  • NSAID Discontinuation and Flare Assessment: Patients on stable doses of NSAIDs had their treatment discontinued. Those who experienced a flare of their arthritis within a specified period (e.g., 14 days) were eligible for randomization.[10]

  • Randomization: Eligible patients were randomly assigned to receive either this compound hydrochloride or a placebo in a double-blind manner.[10]

  • Treatment: The treatment period typically lasted for 12 to 20 weeks.[1][10]

  • Outcome Measures: Efficacy was assessed using various clinical and laboratory parameters, including the number of swollen and painful joints, joint pain and swelling indices, grip strength, physician and patient global assessments, and erythrocyte sedimentation rate (ESR).[1][10]

Safety and Tolerability

This compound: In clinical trials, this compound has been reported to have a favorable safety profile.[1] The incidence of adverse events was similar to that of the placebo group.[1]

NSAIDs: The use of NSAIDs is associated with a range of potential side effects, which can be serious. These include:

  • Gastrointestinal: Stomach ulcers, bleeding, and perforation.[5][12] The risk is higher with non-selective COX inhibitors.

  • Cardiovascular: Increased risk of heart attack, stroke, and high blood pressure.[12]

  • Renal: Can cause fluid retention and kidney damage.[5][12]

Conclusion

This compound and NSAIDs represent two distinct approaches to managing inflammation. NSAIDs are potent anti-inflammatory agents with a well-defined mechanism of action centered on the inhibition of prostaglandin synthesis. Their efficacy is well-documented, but their use is limited by a known profile of adverse effects.

This compound offers an alternative mechanism of action, likely through the modulation of immune responses and cytokine activity. Clinical studies in rheumatoid arthritis suggest it has significant anti-inflammatory effects with a favorable safety profile.

The absence of direct, head-to-head comparative trials makes it impossible to definitively compare the anti-inflammatory potency of this compound to that of specific NSAIDs. Future research, including direct comparative studies, is needed to fully elucidate the relative efficacy and safety of this compound versus NSAIDs in the management of inflammatory conditions. For drug development professionals, this compound's novel mechanism presents a promising avenue for the development of a new class of anti-inflammatory agents with a potentially improved safety profile.

References

Amiprilose: A Comparative Analysis of its Efficacy as an Immunomodulator in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiprilose, a synthetic carbohydrate with immunomodulatory properties, against established treatments for rheumatoid arthritis (RA). The following sections detail the available clinical trial data, experimental protocols, and mechanisms of action to facilitate an informed evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated modest efficacy in the treatment of rheumatoid arthritis in placebo-controlled clinical trials. As a novel synthetic carbohydrate, its mechanism of action involves the modulation of key cytokines, positioning it as a unique immunomodulatory agent. However, a direct comparison with current first-line and biologic therapies is lacking in the available literature. This guide presents an indirect comparison based on data from placebo-controlled trials of this compound and other widely used immunomodulators, including methotrexate, sulfasalazine, leflunomide, and the TNF inhibitor adalimumab. It is crucial to note that the absence of head-to-head trials necessitates a cautious interpretation of these comparative data.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and other immunomodulators in placebo-controlled clinical trials for rheumatoid arthritis.

Table 1: Efficacy of this compound in Rheumatoid Arthritis (Placebo-Controlled Trials)

TrialDurationKey Efficacy EndpointThis compoundPlacebop-value
McVay et al. (1993)[1]12 weeksOverall Therapeutic Response41%21%P = 0.003
Henderson et al. (1996)[2]20 weeksPaulus Composite Score ImprovementStatistically significant improvementWorseningp ≤ 0.02
Henderson et al. (1996)[2]20 weeks≥50% Reduction in Swollen JointsStatistically significant improvementNo significant changep ≤ 0.04
Henderson et al. (1996)[2]20 weeksMean Erythrocyte Sedimentation Rate (ESR)Statistically significant improvementNo significant changep ≤ 0.03

Table 2: Efficacy of Methotrexate in Rheumatoid Arthritis (Placebo-Controlled Trial)

TrialDurationKey Efficacy EndpointMethotrexate (7.5-15 mg/week)Placebop-value
Weinblatt et al. (1985)[3]24 weeksPhysician's Global Assessment (% Improved)Significant ImprovementNo significant change< 0.001
Weinblatt et al. (1985)[3]24 weeksTender Joint Count (% Improvement)Significant ImprovementNo significant change< 0.001
Weinblatt et al. (1985)[3]24 weeksSwollen Joint Count (% Improvement)Significant ImprovementNo significant change< 0.001

Table 3: Efficacy of Sulfasalazine in Rheumatoid Arthritis (Placebo-Controlled Trial)

TrialDurationKey Efficacy EndpointSulfasalazine (2-3 g/day )Placebop-value
Pinals et al. (1986)[4]15 weeksTender Joint ScoreSignificantly more improvement-< 0.05
Pullar et al. (1983)[5]24 weeksRitchie Articular IndexSignificant clinical and laboratory benefitNo significant changeNot specified

Table 4: Efficacy of Leflunomide in Rheumatoid Arthritis (Placebo-Controlled Trial)

TrialDurationKey Efficacy EndpointLeflunomide (20 mg/day)Placebop-value
Strand et al. (1999)[6]52 weeksACR20 Response Rate52%26%< 0.001
Smolen et al. (1999)[7]24 weeksACR20 Response Rate56%29%< 0.001

Table 5: Efficacy of Adalimumab in Rheumatoid Arthritis (Placebo-Controlled Trial)

TrialDurationKey Efficacy EndpointAdalimumab (40 mg every other week)Placebop-value
Keystone et al. (2004)[8]26 weeksACR20 Response Rate46%19.1%≤ 0.01
Weinblatt et al. (2003)[9]52 weeksACR20 Response Rate67.2%30.7%< 0.001

Experimental Protocols

This section provides an overview of the methodologies for the key clinical trials cited.

This compound Clinical Trials
  • McVay et al. (1993): A 12-week, multicenter, randomized, double-blind, placebo-controlled trial in 201 patients with active rheumatoid arthritis. Patients were randomized to receive either this compound hydrochloride (6 g/day ) or placebo. The primary efficacy measure was the proportion of patients meeting the criteria for an overall therapeutic response, which included improvements in the number of painful and swollen joints, joint pain and swelling indices, grip strength, and global assessments by both investigator and patient.[1]

  • Henderson et al. (1996): A 20-week, multicenter, randomized, double-blind, placebo-controlled trial in 218 patients with active rheumatoid arthritis. Patients were randomized to receive either this compound hydrochloride or placebo. Efficacy was assessed using the Paulus composite score, which includes measures of joint tenderness and swelling, patient and physician global assessments, and erythrocyte sedimentation rate (ESR).[2]

Comparator Immunomodulator Clinical Trials
  • Methotrexate (Weinblatt et al., 1985): A 24-week, randomized, double-blind, placebo-controlled, crossover study in 35 patients with refractory rheumatoid arthritis. Patients received either oral methotrexate (7.5-15 mg/week) or placebo for 12 weeks, followed by a crossover to the alternate treatment for another 12 weeks. Efficacy was evaluated based on changes in tender and swollen joint counts, duration of morning stiffness, and physician and patient global assessments.[3]

  • Sulfasalazine (Pinals et al., 1986): A 15-week, randomized, parallel, double-blind trial comparing sulfasalazine (3 gm daily) with placebo in patients with rheumatoid arthritis. The primary outcome measures included joint tenderness and swelling, morning stiffness, grip strength, and pain score.[4]

  • Leflunomide (Strand et al., 1999): A 12-month, randomized, double-blind, placebo- and active-controlled study in 482 patients with active RA. Patients received leflunomide (20 mg/d), placebo, or methotrexate (7.5-15 mg/wk). The primary outcome was the American College of Rheumatology (ACR) 20% response rate.[6]

  • Adalimumab (Keystone et al., 2004): A 26-week, double-blind, placebo-controlled, phase III trial in 544 patients with RA who had failed previous DMARD treatment. Patients were randomized to receive adalimumab (20 mg or 40 mg weekly or every other week) or placebo. The primary efficacy endpoint was the ACR20 response.[8]

Mechanism of Action and Signaling Pathways

This compound

This compound is a synthetic monosaccharide that exhibits immunomodulatory effects by targeting cytokine signaling. In vitro studies have shown that this compound can decrease the production of Interleukin-1 beta (IL-1β) by human peripheral blood monocytes.[10] IL-1β is a potent pro-inflammatory cytokine deeply implicated in the pathogenesis of rheumatoid arthritis. Furthermore, this compound has demonstrated a dose-dependent effect on Interleukin-2 (IL-2) production by mitogen-activated human peripheral blood lymphocytes. At low concentrations, it increases IL-2 levels, which may play a role in immune regulation, while at higher concentrations, it decreases IL-2 production.[10]

Amiprilose_Mechanism This compound This compound Monocyte Monocyte This compound->Monocyte Inhibits T_Lymphocyte Activated T-Lymphocyte This compound->T_Lymphocyte Modulates IL1b_Production IL-1β Production Monocyte->IL1b_Production IL2_Production IL-2 Production T_Lymphocyte->IL2_Production Inflammation Inflammation IL1b_Production->Inflammation Promotes IL2_Production->Inflammation Modulates

This compound's modulation of cytokine production.
Methotrexate

Methotrexate's primary mechanism of action in rheumatoid arthritis is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This leads to an accumulation of adenosine, which has potent anti-inflammatory effects.

Methotrexate_Mechanism Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Adenosine Adenosine Accumulation Methotrexate->Adenosine Leads to Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory

Methotrexate's anti-inflammatory pathway.
Sulfasalazine

The exact mechanism of sulfasalazine is not fully elucidated, but it is known to be cleaved by gut bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfapyridine is believed to be the active moiety in RA, possessing both anti-inflammatory and immunomodulatory properties, including the inhibition of TNF-α.

Sulfasalazine_Mechanism Sulfasalazine Sulfasalazine Gut_Bacteria Gut Bacteria Sulfasalazine->Gut_Bacteria Metabolized by Sulfapyridine Sulfapyridine Gut_Bacteria->Sulfapyridine TNFa TNF-α Inhibition Sulfapyridine->TNFa Anti_Inflammatory Anti-inflammatory Effects TNFa->Anti_Inflammatory

Metabolism and action of Sulfasalazine.
Leflunomide

Leflunomide is a pyrimidine synthesis inhibitor. Its active metabolite, A77 1726, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines. This leads to the inhibition of lymphocyte proliferation.

Leflunomide_Mechanism Leflunomide Leflunomide A771726 A77 1726 (active metabolite) Leflunomide->A771726 Converted to DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH Inhibits Lymphocyte_Proliferation Lymphocyte Proliferation A771726->Lymphocyte_Proliferation Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Pyrimidine_Synthesis->Lymphocyte_Proliferation

Leflunomide's inhibition of lymphocyte proliferation.
Adalimumab (TNF Inhibitor)

Adalimumab is a recombinant human IgG1 monoclonal antibody that binds specifically to tumor necrosis factor-alpha (TNF-α) and blocks its interaction with the p55 and p75 cell surface TNF receptors. This neutralizes the biological function of TNF-α, a key pro-inflammatory cytokine in rheumatoid arthritis.

Adalimumab_Mechanism Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa Binds to & Neutralizes Pro_Inflammatory_Signaling Pro-inflammatory Signaling Adalimumab->Pro_Inflammatory_Signaling Blocks TNF_Receptor TNF Receptor (p55/p75) TNFa->TNF_Receptor Binds to TNF_Receptor->Pro_Inflammatory_Signaling Activates

Adalimumab's neutralization of TNF-α.

Conclusion

This compound represents a novel approach to the treatment of rheumatoid arthritis with its unique carbohydrate structure and its modulatory effects on key inflammatory cytokines. The available placebo-controlled trial data suggest a modest but statistically significant efficacy in reducing the signs and symptoms of RA.[1][2] However, the lack of direct comparative trials against established DMARDs and biologic agents makes it difficult to definitively position this compound within the current treatment landscape.

The indirect comparisons presented in this guide, based on placebo-controlled trials of methotrexate, sulfasalazine, leflunomide, and adalimumab, highlight that these established therapies have demonstrated robust efficacy in treating rheumatoid arthritis. For drug development professionals, this compound's distinct mechanism of action may warrant further investigation, potentially in combination with other therapies or in specific patient subpopulations. Future research, including head-to-head comparative trials, is essential to fully elucidate the relative efficacy and safety of this compound and to determine its optimal role in the management of rheumatoid arthritis.

References

Reproducibility of Amiprilose's Effects: A Comparative Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the clinical data on Amiprilose, a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties, focusing on the reproducibility of its therapeutic effects in rheumatoid arthritis (RA). The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies from key studies.

Executive Summary

This compound has demonstrated potential as a treatment for rheumatoid arthritis in placebo-controlled clinical trials. This guide synthesizes the findings from two prominent studies to assess the consistency of its efficacy and safety profile. While a direct head-to-head comparison or a formal meta-analysis on the reproducibility of this compound's effects is not yet available, a side-by-side examination of the data reveals both consistent and divergent outcomes. Notably, this compound appears to exert its immunomodulatory effects through the modulation of key cytokines, including Interleukin-1 (IL-1) and Interleukin-2 (IL-2).

Comparative Analysis of Clinical Trial Data

Two key double-blind, placebo-controlled studies provide the primary basis for evaluating the reproducibility of this compound's effects in rheumatoid arthritis. The first was a 12-week trial (Study A), and the second was a 20-week trial (Study B).[1][2] Both studies enrolled patients with active RA who had been withdrawn from nonsteroidal anti-inflammatory drug therapy.

Efficacy Outcomes

The following tables summarize the key efficacy endpoints from both studies, allowing for a direct comparison of this compound's performance against placebo.

Table 1: Comparison of Primary Efficacy Outcomes

Efficacy ParameterStudy A (12-week)Study B (20-week)
Overall Therapeutic Response 41% of this compound patients vs. 21% of placebo patients (P = 0.003).[2][3]Not explicitly reported in the same terms.
Number of Swollen Joints Statistically significant difference from placebo within 4 to 6 weeks (P < 0.05).[2][3]Statistically significant improvement compared to placebo (p ≤ 0.04).[1]
Patients with ≥50% Reduction in Swollen Joints Not reported.Statistically significant improvement compared to placebo (p ≤ 0.04).[1]
Paulus Composite Score Criteria Not reported.Statistically significant improvement compared to placebo (p ≤ 0.02).[1]
Improvement in Functional Class Not explicitly reported.Statistically significant improvement in frequency distribution compared to placebo (p ≤ 0.01).[1]
Erythrocyte Sedimentation Rate (ESR) No statistically significant difference from placebo.[2][3]Statistically significant improvement in the mean ESR compared to placebo (p ≤ 0.03).[1]
Morning Stiffness No statistically significant difference from placebo.[2][3]Significant worsening in the placebo group but not in the this compound group (p ≤ 0.05).[1]
C-Reactive Protein (CRP) No statistically significant difference from placebo.[3]Not reported.
Rheumatoid Factor No statistically significant difference from placebo.[3]Not reported.

Observations on Efficacy Reproducibility:

There is a degree of consistency in the positive effect of this compound on reducing the number of swollen joints.[1][2][3] However, the two studies show divergent results regarding the effect on ESR and morning stiffness. Study B, being of a longer duration, demonstrated a statistically significant improvement in ESR, which was not observed in the shorter Study A.[1][2][3] This suggests that the therapeutic effects of this compound on certain inflammatory markers may become more apparent with longer treatment duration.

Safety and Tolerability

Table 2: Comparison of Safety and Tolerability

ParameterStudy A (12-week)Study B (20-week)
Adverse Experiences 67% in this compound group vs. 63% in placebo group (similar incidence).[2][3]No side effects clearly attributable to the drug were noted.[1]
Serious Adverse Events One patient on this compound developed thrombocytopenia of unknown cause.[2][3]Not reported.
Patient Completion Rate Not explicitly reported.73% in the this compound group and 66% in the placebo group.[1]

Observations on Safety Reproducibility:

Both studies suggest a favorable safety profile for this compound, with a similar incidence of adverse events compared to placebo in Study A and no clearly drug-attributable side effects in Study B.[1][2][3] The single case of thrombocytopenia in Study A appears to be an isolated event.[2][3]

Experimental Protocols

Study A: 12-Week, Double-Blind, Placebo-Controlled Trial
  • Design: A prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial.[2][3]

  • Participants: 201 patients with functional class I and II definite or classic rheumatoid arthritis, previously untreated with disease-modifying antirheumatic drugs (DMARDs).[2][3]

  • Intervention: Patients who flared after withdrawal from NSAID therapy were randomly assigned to receive this compound HCl (6 g/d) or a placebo for 12 weeks.[2][3]

  • Concomitant Medication: No other anti-inflammatory or antirheumatic drugs were permitted. Combination acetaminophen and propoxyphene napsylate was allowed as supplemental analgesia.[3]

  • Primary Efficacy Endpoints: Number of painful and swollen joints, joint pain and swelling indices, grip strength, and investigator and patient global assessments.[3]

Study B: 20-Week, Double-Blind, Placebo-Controlled Trial
  • Design: A double-blind, randomized, multi-center study.[1]

  • Participants: Patients with rheumatoid arthritis who met flare criteria after a washout period from DMARDs and NSAIDs. 103 patients were randomized to this compound HCl and 115 to placebo.[1]

  • Intervention: Patients received either an optimal dose of this compound HCl or a placebo for 20 weeks.[1]

  • Concomitant Medication: Glucocorticoid or NSAID use was not permitted.[1]

  • Primary Efficacy Endpoints: Number of swollen joints, proportion of patients with a ≥50% reduction in swollen joints, Paulus composite score, Functional Class distribution, and mean erythrocyte sedimentation rate.[1]

Proposed Mechanism of Action and Signaling Pathways

This compound is described as a synthetic carbohydrate with immunomodulatory properties.[3] In vitro studies have shown that this compound can modulate the production and activity of key cytokines involved in the inflammatory cascade of rheumatoid arthritis, specifically IL-1 and IL-2.[4]

At low concentrations (1-100 micrograms/ml), this compound stimulated thymocyte proliferation and enhanced the proliferative response of IL-1 stimulated human synovial fibroblasts.[4] Conversely, it significantly decreased IL-1 beta production in cultures of human peripheral blood monocytes.[4] The effect on IL-2 production was dose-dependent, with lower concentrations increasing and higher concentrations decreasing its levels.[4]

Based on these findings, a putative signaling pathway for this compound's immunomodulatory effects can be proposed.

Amiprilose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Monocyte, T-cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokines Cytokine Production This compound This compound Receptor Putative Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Modulates AP1 AP-1 Signaling_Cascade->AP1 Modulates STAT STAT Signaling_Cascade->STAT Modulates Gene_Expression Gene Expression NFkB->Gene_Expression AP1->Gene_Expression STAT->Gene_Expression IL1 ↓ IL-1β Production Gene_Expression->IL1 IL2 ↑↓ IL-2 Production (dose-dependent) Gene_Expression->IL2

Caption: Proposed signaling pathway of this compound in immune cells.

The following diagram illustrates the experimental workflow for a typical clinical trial evaluating this compound.

Experimental_Workflow Patient_Screening Patient Screening (Active RA) Washout Washout of NSAIDs/DMARDs Patient_Screening->Washout Randomization Randomization Washout->Randomization Treatment_this compound This compound Treatment Group Randomization->Treatment_this compound Treatment_Placebo Placebo Control Group Randomization->Treatment_Placebo Follow_Up Follow-Up Visits (e.g., Weeks 4, 8, 12, 20) Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up Efficacy_Assessment Efficacy Assessment (Joint counts, ESR, etc.) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

References

A Head-to-Head Comparison of Amiprilose and Other Synthetic Carbohydrates in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory agents, synthetic carbohydrates are emerging as a promising class of therapeutics for autoimmune diseases such as rheumatoid arthritis. This guide provides a detailed comparison of Amiprilose, a synthetic monosaccharide, with D-mannose, a naturally occurring monosaccharide with demonstrated immunomodulatory properties. Due to the limited availability of direct head-to-head clinical trial data, this comparison focuses on preclinical evidence, elucidating the mechanisms of action and effects on key inflammatory pathways.

Mechanism of Action and Preclinical Efficacy

This compound and D-mannose, while both being simple sugar derivatives, exert their immunomodulatory effects through distinct, yet partially overlapping, mechanisms. Both agents have been shown to modulate cytokine production and lymphocyte activity, key drivers of autoimmune pathology.

This compound has demonstrated a significant impact on the production of key inflammatory cytokines. Preclinical studies have shown that this compound can decrease the production of Interleukin-1 beta (IL-1β) by monocytes.[1] IL-1β is a potent pro-inflammatory cytokine deeply implicated in the pathogenesis of rheumatoid arthritis. Furthermore, this compound exhibits a dose-dependent effect on Interleukin-2 (IL-2) production by lymphocytes, with low concentrations increasing IL-2 levels, potentially promoting a regulatory T-cell environment, and high concentrations leading to a decrease.[1]

D-mannose , on the other hand, has been shown to suppress IL-1β production from macrophages, a cell type closely related to monocytes.[1][2][3] Its mechanism appears to involve the induction of regulatory T-cells (Tregs), which play a crucial role in maintaining immune tolerance.[4][5][6] D-mannose has also been found to inhibit the proliferation of T-cells, a critical step in the amplification of the autoimmune response.[3][4][5][6] This effect on T-cell proliferation is linked to a decrease in the production of IL-2, a key cytokine for T-cell growth and differentiation.[3]

The following table summarizes the preclinical effects of this compound and D-mannose on key immunomodulatory parameters.

ParameterThis compoundD-mannose
IL-1β Production Decreased (Monocytes)[1]Decreased (Macrophages)[1][2][3]
IL-2 Production Dose-dependent: Increased at low concentrations, decreased at high concentrations (Lymphocytes)[1]Decreased (via Treg induction)[3]
Lymphocyte Proliferation Stimulated thymocyte proliferation at low concentrations[1]Inhibited T-cell proliferation[3][4][5][6]
Regulatory T-cell (Treg) Induction Not explicitly reportedInduced Treg differentiation[4][5][6]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and D-mannose can be visualized through their impact on cellular signaling pathways.

amiprilose_pathway cluster_low_dose Low Dose cluster_high_dose High Dose This compound This compound Monocyte Monocyte This compound->Monocyte Inhibits T_cell T_cell This compound->T_cell Modulates IL1b IL-1β Monocyte->IL1b Produces IL2 IL-2 T_cell->IL2 Produces T_cell->IL2 Treg_activity Regulatory T-cell Activity T_cell->Treg_activity Promotes Inflammation Inflammation IL1b->Inflammation IL2->T_cell Proliferation

Fig. 1: Proposed signaling pathway for this compound.

dmannose_pathway D_mannose D-mannose Macrophage Macrophage D_mannose->Macrophage Inhibits T_cell T_cell D_mannose->T_cell Induces IL1b IL-1β Macrophage->IL1b Produces Treg Regulatory T-cell T_cell->Treg Differentiation Treg->T_cell Inhibits Proliferation IL2 IL-2 Treg->IL2 Reduces Immune_Suppression Immune Suppression Treg->Immune_Suppression Inflammation Inflammation IL1b->Inflammation

Fig. 2: Proposed signaling pathway for D-mannose.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on published placebo-controlled studies in rheumatoid arthritis, a typical protocol would involve the following key elements. The preclinical experimental protocols for cytokine and lymphocyte proliferation assays are based on standard laboratory methods.

In Vitro Cytokine Production Assay (Illustrative Protocol)
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture plates.

  • Cell Culture and Stimulation: Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are stimulated with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.

  • Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound or D-mannose. A vehicle control (placebo) is also included.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants are collected. The concentration of IL-1β is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

cytokine_assay_workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs purify_monocytes Purify monocytes by adherence isolate_pbmcs->purify_monocytes culture_stimulate Culture and stimulate monocytes with LPS purify_monocytes->culture_stimulate treat Treat with this compound, D-mannose, or placebo culture_stimulate->treat incubate Incubate for 24 hours treat->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant elisa Measure IL-1β concentration using ELISA collect_supernatant->elisa end End elisa->end

Fig. 3: Workflow for in vitro cytokine production assay.
Lymphocyte Proliferation Assay (Illustrative Protocol)

  • Cell Isolation: PBMCs are isolated from whole blood as described above.

  • Cell Staining (Optional): For flow cytometry-based assays, cells can be stained with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) which is diluted with each cell division.

  • Cell Culture and Stimulation: Lymphocytes are cultured in 96-well plates and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen to induce proliferation.

  • Treatment: Cells are simultaneously treated with various concentrations of this compound, D-mannose, or a placebo.

  • Assessment of Proliferation:

    • [3H]-Thymidine Incorporation: After 48-72 hours of culture, [3H]-thymidine is added to the wells. Proliferating cells incorporate the radioactive thymidine into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter.

    • Flow Cytometry: For CFSE-stained cells, the reduction in fluorescence intensity is measured by flow cytometry, allowing for the quantification of cell divisions.

  • Data Analysis: The proliferation index is calculated by comparing the proliferation in treated cells to that of the control cells.

Phase III Clinical Trial for an Oral Immunomodulator in Rheumatoid Arthritis (Generic Protocol Outline)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a confirmed diagnosis of active rheumatoid arthritis who have had an inadequate response to at least one conventional synthetic disease-modifying antirheumatic drug (csDMARD).

  • Intervention: Patients are randomized to receive either the investigational oral synthetic carbohydrate (e.g., this compound), a placebo, or an active comparator, in addition to their stable background csDMARD therapy.

  • Primary Endpoint: The proportion of patients achieving ACR20 response (a 20% improvement in the American College of Rheumatology criteria) at week 12.

  • Secondary Endpoints: Include changes from baseline in Disease Activity Score 28 (DAS28), Health Assessment Questionnaire-Disability Index (HAQ-DI), and safety and tolerability assessments.

  • Duration: A 24-week double-blind treatment period, potentially followed by an open-label extension phase.

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a logistic regression model.

Conclusion

While direct comparative clinical data between this compound and other synthetic carbohydrates remains to be established, preclinical evidence provides valuable insights into their distinct immunomodulatory profiles. This compound demonstrates a direct effect on monocyte and lymphocyte cytokine production, while D-mannose appears to exert its influence primarily through the induction of regulatory T-cells and inhibition of T-cell proliferation. Both molecules show promise in targeting key inflammatory pathways in autoimmune diseases. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety in a clinical setting. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of synthetic carbohydrates for immunomodulation.

References

A Comparative Analysis of Amiprilose for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amiprilose's Therapeutic Effects Against Alternative Treatments for Rheumatoid Arthritis, Supported by Experimental Data.

This guide provides a comprehensive cross-validation of the therapeutic effects of this compound, a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties, in the context of rheumatoid arthritis (RA) treatment. It offers a comparative analysis with established and contemporary therapeutic alternatives, supported by a review of available clinical and preclinical data.

Executive Summary

This compound hydrochloride demonstrated statistically significant anti-inflammatory activity in clinical trials for active rheumatoid arthritis, showing improvement in key clinical endpoints compared to placebo.[1] As a novel synthetic carbohydrate, it was investigated as a potential new class of disease-modifying antirheumatic drugs (DMARDs). This guide will compare its performance with the historical standard of care, methotrexate, and briefly contrast its proposed mechanism with modern biologic therapies.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials of this compound and comparative data for methotrexate, the standard of care in the 1990s when this compound was under investigation.

Table 1: Clinical Efficacy of this compound vs. Placebo in Rheumatoid Arthritis

EndpointThis compound HClPlacebop-valueStudy Duration
Overall Therapeutic Response41% of patients21% of patientsp = 0.00312 weeks
Improvement by Paulus Composite ScoreStatistically significant improvementWorsening of some criteriap ≤ 0.0220 weeks
Reduction in Swollen JointsStatistically significant improvement-p ≤ 0.0420 weeks
>50% Reduction in Swollen JointsStatistically significant number of patients-p ≤ 0.0420 weeks
Erythrocyte Sedimentation Rate (ESR)Statistically significant improvement-p ≤ 0.0320 weeks

Data compiled from published clinical trial abstracts.[1][2]

Table 2: Representative Clinical Efficacy of Methotrexate in Rheumatoid Arthritis (Early 1990s)

EndpointMethotrexateComparator/PlaceboStudy Details
Joint Tenderness Index Improvement (>50%)>50% of patientsPlacebo24-week, randomized, placebo-controlled crossover study.[3]
Joint Swelling Index Improvement (>50%)39% of patientsPlacebo24-week, randomized, placebo-controlled crossover study.[3]
Marked Improvement in Joint Pain/Tenderness71% of patientsAuranofin5-year prospective multicenter study.[4]
Marked Improvement in Joint Swelling69% of patientsAuranofin5-year prospective multicenter study.[4]
ACR20 Response Rate~77-85% (subcutaneous)-Varies by study and administration route; data from later analyses.[5]
ACR50 Response Rate~32% (for joint tenderness)PlaceboEarly pivotal trial data.[3]

Data compiled from various clinical trials and reviews of methotrexate's efficacy in the late 1980s and early 1990s.[3][4][5]

Experimental Protocols

This compound Clinical Trial Protocol

A representative Phase II/III clinical trial of this compound hydrochloride involved a prospective, multicenter, randomized, double-blind, placebo-controlled design.[1][2]

  • Patient Population: Adults with a diagnosis of definite or classic rheumatoid arthritis. Patients were often required to have failed or been withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.

  • Intervention: Patients were randomly assigned to receive either this compound HCl (e.g., 6 g/day ) or a matching placebo for a period of 12 to 20 weeks.[1][2]

  • Concomitant Medications: Generally, no other anti-inflammatory or antirheumatic drugs were permitted during the study. Limited analgesic use (e.g., acetaminophen) was often allowed.

  • Primary Efficacy Endpoints:

    • Number of painful and swollen joints.

    • Joint pain and swelling indices.

    • Investigator and patient global assessments.

    • Grip strength.

    • Paulus composite score for improvement.[2]

  • Paulus Composite Score: This composite measure requires improvement in at least four of the following six criteria: joint tenderness, joint swelling, physician's global assessment, patient's global assessment, erythrocyte sedimentation rate (ESR), and morning stiffness.

Methotrexate Clinical Trial Protocol (Representative of the Era)

Pivotal trials establishing methotrexate as a primary RA therapy were conducted in the 1980s and early 1990s.

  • Patient Population: Patients with active, classic, or definite RA who had an inadequate response to other treatments.

  • Intervention: Methotrexate administered orally or intramuscularly, typically in weekly doses ranging from 7.5 mg to 25 mg.[3] Comparator arms could include placebo or other DMARDs such as auranofin or azathioprine.[3][6]

  • Primary Efficacy Endpoints:

    • Joint tenderness and swelling scores.

    • Physician and patient global assessments of disease activity.

    • Duration of morning stiffness.

    • Erythrocyte sedimentation rate (ESR).

    • Later studies incorporated the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70).

Mechanism of Action and Signaling Pathways

This compound: Immunomodulation via Cytokine Regulation

Preclinical studies indicate that this compound exerts its effects through the modulation of key inflammatory cytokines. In vitro studies using human peripheral blood mononuclear cells have shown that this compound can decrease the production of Interleukin-1 beta (IL-1β).[7] At varying concentrations, it has also been shown to either decrease or increase the production of Interleukin-2 (IL-2).[7] This suggests a regulatory role in the cytokine cascade that drives inflammation in rheumatoid arthritis.

amiprilose_moa cluster_immune_cell Immune Cell (e.g., Monocyte) cluster_t_cell T-Cell This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits ProinflammatoryStimuli Pro-inflammatory Stimuli ProinflammatoryStimuli->NFkB_pathway IL1_gene IL-1β Gene Transcription NFkB_pathway->IL1_gene IL1_production IL-1β Production IL1_gene->IL1_production TCR_activation T-Cell Receptor Activation Calcineurin_pathway Calcineurin Pathway TCR_activation->Calcineurin_pathway IL2_gene IL-2 Gene Transcription Calcineurin_pathway->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production Amiprilose_T This compound Amiprilose_T->Calcineurin_pathway Modulates

Caption: Proposed mechanism of this compound's immunomodulatory effects.

Methotrexate: Broad Anti-proliferative and Anti-inflammatory Effects

Methotrexate's mechanism of action is multifactorial. It is a folate antagonist that inhibits dihydrofolate reductase, an enzyme crucial for DNA and RNA synthesis. This leads to the inhibition of lymphocyte proliferation. Additionally, methotrexate increases adenosine levels, which has potent anti-inflammatory effects.

methotrexate_moa Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Adenosine_release Adenosine Release Methotrexate->Adenosine_release Increases Purine_synthesis Purine Synthesis DHFR->Purine_synthesis Lymphocyte_proliferation Lymphocyte Proliferation Purine_synthesis->Lymphocyte_proliferation A2A_receptor A2A Receptor (on immune cells) Adenosine_release->A2A_receptor Activates Anti_inflammatory_effects Anti-inflammatory Effects A2A_receptor->Anti_inflammatory_effects

Caption: Dual mechanism of action of Methotrexate in rheumatoid arthritis.

Experimental Workflow

The general workflow for the clinical assessment of a novel therapeutic agent like this compound in rheumatoid arthritis follows a structured, multi-phase process.

clinical_trial_workflow Patient_screening Patient Screening (ACR Criteria for RA) Washout Washout of Prior Medications Patient_screening->Washout Randomization Randomization Washout->Randomization Treatment_arm Treatment Arm (e.g., this compound) Randomization->Treatment_arm Placebo_arm Placebo Arm Randomization->Placebo_arm Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_arm->Follow_up Placebo_arm->Follow_up Data_collection Data Collection (Joint counts, ESR, etc.) Follow_up->Data_collection Analysis Statistical Analysis (Comparison of Endpoints) Data_collection->Analysis

Caption: Generalized workflow for a placebo-controlled RA clinical trial.

Conclusion

This compound demonstrated a statistically significant, albeit modest, therapeutic effect in patients with active rheumatoid arthritis when compared to placebo.[1] Its unique mechanism as a synthetic carbohydrate offered a novel approach to immunomodulation. However, when viewed in the context of methotrexate, which became the cornerstone of RA therapy in the 1990s, the clinical data for this compound did not position it as a superior alternative. Methotrexate showed more robust and sustained efficacy across a range of clinical and radiographic endpoints.[4][8]

While this compound did not ultimately become a mainstream therapy for rheumatoid arthritis, the study of such novel compounds has been crucial in advancing the understanding of the complex inflammatory pathways in autoimmune diseases. This, in turn, has paved the way for the development of highly targeted and effective biologic and small molecule inhibitors that are the current standard of care. This comparative guide serves to contextualize the therapeutic potential of this compound within the historical and ongoing landscape of rheumatoid arthritis drug development.

References

Amiprilose: A Retrospective Benchmark Against Modern Autoimmune Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Amiprilose (also known as Therafectin®), a synthetic carbohydrate investigated for rheumatoid arthritis, against the current landscape of mainstream autoimmune therapies. It is important to note that the development of this compound appears to have been discontinued after Phase III trials in the late 1990s. Consequently, the available data is historical and lacks direct head-to-head comparisons with modern biologic and targeted synthetic drugs. This document, therefore, serves as a retrospective analysis, juxtaposing the understanding of a past therapeutic candidate with the advanced mechanisms and clinical performance of today's standard of care.

Executive Summary

This compound hydrochloride, a novel synthetic carbohydrate, demonstrated anti-inflammatory and immunomodulatory properties in early clinical trials for rheumatoid arthritis.[1][2][3] As a monotherapy, it showed statistically significant, albeit modest, improvements in joint swelling and pain compared to placebo.[1][2][3] However, its development was reportedly halted, and it has not entered the modern therapeutic arsenal.[4]

Current autoimmune therapies, including Tumor Necrosis Factor (TNF) inhibitors, Janus Kinase (JAK) inhibitors, B-cell targeted therapies, and Sphingosine-1-Phosphate (S1P) receptor modulators, represent a significant evolution in the management of autoimmune diseases. These agents are characterized by targeted mechanisms of action that interfere with specific inflammatory pathways, leading to substantial improvements in clinical outcomes for diseases like rheumatoid arthritis, lupus, and multiple sclerosis.

This guide will summarize the available clinical data for this compound and provide a detailed comparison with the mechanisms and performance of these contemporary drug classes.

Data Presentation: this compound vs. Current Therapies

The following tables summarize the available quantitative data for this compound from its historical clinical trials and contrast it with the general efficacy of major classes of current autoimmune therapies.

Table 1: Comparison of Clinical Efficacy in Rheumatoid Arthritis

Therapeutic ClassKey Efficacy EndpointsRepresentative Clinical Trial Outcomes
This compound ACR20 Response Rate 41% of patients on this compound achieved the protocol's definition of an overall therapeutic response, compared to 21% on placebo in a 12-week trial.[1][2]
Joint Swelling and Pain Statistically significant reduction in the number of swollen and painful joints compared to placebo.[1][2][3]
TNF Inhibitors ACR50 Response Rate A meta-analysis of 26 randomized controlled trials showed a pooled risk ratio of 4.07 for achieving ACR50 compared to controls.
JAK Inhibitors ACR20/50/70 Response Rates Have demonstrated non-inferiority and in some cases superiority to TNF inhibitors in clinical trials. For example, in one study, 66% of patients on a JAK inhibitor achieved ACR20 at 12 weeks, versus 31.1% for placebo.[5]
B-cell Targeted Therapies ACR Response Rates Effective in patients who have had an inadequate response to other DMARDs, including TNF inhibitors.

Table 2: Comparison of Mechanism of Action and Administration

Therapeutic ClassMechanism of ActionRoute of Administration
This compound Described as having broad anti-inflammatory and immunomodulatory properties. The precise signaling pathway was not fully elucidated.Oral
TNF Inhibitors Bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.Subcutaneous injection or intravenous infusion
JAK Inhibitors Inhibit the activity of Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), interfering with the JAK-STAT signaling pathway which is crucial for cytokine signaling.[6]Oral
B-cell Targeted Therapies Deplete B-cells by targeting cell-surface antigens like CD20, or block B-cell survival factors.Intravenous infusion or subcutaneous injection
S1P Receptor Modulators Bind to sphingosine-1-phosphate receptors, preventing lymphocytes from leaving lymph nodes and entering the central nervous system.[3]Oral

Experimental Protocols

This compound (Based on historical clinical trials)

The pivotal clinical trials of this compound in the 1990s for rheumatoid arthritis generally followed a similar protocol:

  • Study Design : Prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2][3]

  • Patient Population : Patients with a confirmed diagnosis of definite or classic rheumatoid arthritis (functional class I and II) who had not previously been treated with disease-modifying antirheumatic drugs (DMARDs).[1][2]

  • Intervention : Patients underwent a washout period from nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Upon experiencing a disease flare, they were randomized to receive either this compound hydrochloride (e.g., 6 g/day ) or a placebo for a period of 12 to 20 weeks.[1][3] No other anti-inflammatory or antirheumatic drugs were permitted.

  • Primary Efficacy Endpoints :

    • Number of painful and swollen joints.

    • Joint pain and swelling indices.

    • Investigator and patient global assessments.

    • Grip strength.

  • Secondary Endpoints :

    • Duration of morning stiffness.

    • Walking time.

    • Erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels.

    • Rheumatoid factor titers.

Current Autoimmune Therapies (Generalized Preclinical Models)

The development of modern autoimmune therapies relies on a variety of well-established preclinical models to assess efficacy and mechanism of action. A common example for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in rodents.

  • Model : Collagen-Induced Arthritis (CIA).

  • Animal Species : Mice or rats.

  • Induction : Immunization with an emulsion of type II collagen and complete Freund's adjuvant. This induces an autoimmune response targeting the joints, which shares pathological and immunological features with human rheumatoid arthritis.

  • Treatment : The test compound (e.g., a novel JAK inhibitor) is administered at various doses, typically starting before or at the onset of clinical signs of arthritis. A control group receives a vehicle.

  • Efficacy Assessment :

    • Clinical Scoring : Joints are scored for signs of inflammation (redness, swelling).

    • Paw Swelling : Measured using calipers.

    • Histopathology : Joint tissues are collected at the end of the study and examined for inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis : Blood and tissue samples are analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies.

Mandatory Visualizations

Signaling Pathways

amiprilose_pathway cluster_immune_cell Immune Cell This compound This compound Immune_Modulation Broad Immunomodulatory and Anti-Inflammatory Effects This compound->Immune_Modulation Mechanism not fully elucidated Pro_inflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production Immune_Modulation->Pro_inflammatory_Cytokines tnf_inhibitor_pathway cluster_tnf_signaling TNF-alpha Signaling Pathway TNF_alpha TNF-α TNF_Receptor TNF Receptor TNF_alpha->TNF_Receptor Binds to Inflammatory_Signaling Pro-inflammatory Signaling Cascade TNF_Receptor->Inflammatory_Signaling Activates Inflammation Inflammation and Tissue Damage Inflammatory_Signaling->Inflammation TNF_Inhibitor TNF Inhibitor TNF_Inhibitor->TNF_alpha Neutralizes jak_inhibitor_pathway cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds to JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits preclinical_workflow Start Start Model_Induction Induce Autoimmune Model (e.g., CIA in mice) Start->Model_Induction Randomization Randomize Animals into Treatment and Control Groups Model_Induction->Randomization Treatment_Administration Administer Test Compound or Vehicle Randomization->Treatment_Administration Monitoring Monitor Clinical Signs (e.g., joint swelling, scoring) Treatment_Administration->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint Data_Analysis Analyze and Compare Treatment vs. Control Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Assessing the Relative Potency of Amiprilose Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative potency of Amiprilose and its known analogs based on available experimental data. This compound hydrochloride (this compound HCl), a synthetic carbohydrate, has demonstrated anti-inflammatory and immunomodulatory properties, positioning it as a potential therapeutic agent for conditions such as rheumatoid arthritis.[1][2] Understanding the structure-activity relationship and the relative efficacy of its analogs is crucial for further drug development and optimization.

Quantitative Comparison of this compound and its Analogs

The following table summarizes the available quantitative data on the activity of this compound and its analogs.

CompoundChemical NameTherapeutic AreaKey FindingsQuantitative DataSource
This compound HCl (SM-1213) 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochlorideRheumatoid ArthritisDemonstrates significant anti-inflammatory activity.[1][2] Suppresses synovial fibroblast proliferation.[3] Reduces prostaglandin E2 levels.[3]Suppressed ³H thymidine incorporation in cultured rabbit synovial fibroblasts by 78% at 1 mg/ml.[3] Reduced rabbit synoviocyte supernatant prostaglandin E2 levels by up to 73%.[3][3]
SM-1211 Not specifiedRheumatoid ArthritisDid not alter collagen-induced arthritis in rats.[3] Inert in suppressing synovial fibroblast proliferation.[3]Not active in the described experimental models.[3][3]
SM-1212 Not specifiedRheumatoid ArthritisDid not alter collagen-induced arthritis in rats.[3]Not active in the described experimental models.[3][3]

Experimental Protocols

The assessment of this compound and its analogs involved both in vivo and in vitro experimental models to evaluate their anti-inflammatory and immunomodulatory effects.

In Vivo Model: Collagen-Induced Arthritis in Rats

A commonly used model for rheumatoid arthritis was employed to assess the in vivo efficacy of this compound and its analogs.

  • Animal Model: Louvain (LOU) and Sprague-Dawley (SD) rats were utilized.

  • Induction of Arthritis: Arthritis was induced by immunizing the rats with chick type II collagen.

  • Treatment: this compound HCl was administered in the drinking water at a concentration of 1 mg/ml. The analog groups received the same treatment protocol.

  • Evaluation Parameters: The primary endpoint was the incidence and prevalence of arthritis. Other parameters monitored included antibody titers to collagen and delayed-type hypersensitivity.[3]

In Vitro Model: Synovial Fibroblast Proliferation Assay

This assay was used to determine the direct effect of the compounds on the proliferation of synovial fibroblasts, which play a key role in the pathology of rheumatoid arthritis.

  • Cell Culture: Rabbit synovial fibroblasts were cultured.

  • Treatment: The cells were treated with this compound HCl at a concentration of 1 mg/ml. The same concentration was used for the analogs.

  • Assay: The proliferation of the fibroblasts was measured by assessing the incorporation of ³H thymidine.

  • Additional Analysis: The levels of prostaglandin E2 in the cell supernatant were also measured to evaluate the anti-inflammatory effect.[3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated. However, experimental evidence suggests that it exerts its anti-inflammatory effects through the modulation of synovial fibroblast activity and the reduction of pro-inflammatory mediators like prostaglandin E2.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound and the workflow for assessing its analogs.

G cluster_0 Proposed Mechanism of this compound Action This compound This compound SynovialFibroblast Synovial Fibroblast This compound->SynovialFibroblast Inhibits Proliferation Proliferation SynovialFibroblast->Proliferation PGE2 Prostaglandin E2 Production SynovialFibroblast->PGE2 Inflammation Inflammation Proliferation->Inflammation PGE2->Inflammation G cluster_1 Experimental Workflow for Analog Potency Assessment start Start: Synthesize Analogs in_vitro In Vitro Screening (Synovial Fibroblast Assay) start->in_vitro in_vivo In Vivo Testing (Collagen-Induced Arthritis Model) in_vitro->in_vivo Active Analogs data_analysis Data Analysis (Compare Potency to this compound) in_vitro->data_analysis Inactive Analogs in_vivo->data_analysis end End: Identify Lead Candidates data_analysis->end

References

Amiprilose in Rheumatoid Arthritis: A Review of Monotherapy Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Amiprilose as a standalone treatment for rheumatoid arthritis reveals promising efficacy and a favorable safety profile. However, a critical gap exists in the current body of research, as no clinical studies have been published evaluating this compound in combination with other disease-modifying antirheumatic drugs (DMARDs). This guide synthesizes the available data from monotherapy trials to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's performance and mechanism of action.

Clinical Efficacy of this compound Monotherapy

Two key multicenter, randomized, double-blind, placebo-controlled studies have evaluated the efficacy of this compound as a monotherapy in patients with active rheumatoid arthritis. In these trials, patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy and received either this compound hydrochloride (HCl) or a placebo.[1][2][3][4] Concomitant anti-inflammatory or antirheumatic drug therapy was not permitted during these studies.[1][2][3]

Study 1: 12-Week Trial

In a 12-week study involving 201 patients with definite or classic rheumatoid arthritis, this compound HCl demonstrated significant anti-inflammatory activity.[1][2][3]

Key Efficacy Endpoints:

ParameterThis compound GroupPlacebo GroupP-value
Overall Therapeutic Response 41% of patients21% of patients0.003
Supplemental Analgesic Use Approx. 0.5 fewer tablets/day-< 0.05 (at weeks 6 and 12)

Statistically significant improvements (P < 0.05) in favor of the this compound group were observed within 4 to 6 weeks for the following parameters:[1][2]

  • Number of painful joints

  • Number of swollen joints

  • Joint pain and swelling indices

  • Left and right grip strength

  • Investigator and patient global assessments

No statistically significant differences were noted between the groups for morning stiffness, walking time, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), or rheumatoid factor.[1][3]

Study 2: 20-Week Trial

A subsequent 20-week study with 103 patients receiving this compound HCl and 115 receiving placebo further confirmed its efficacy.[4]

Statistically Significant Improvements (this compound vs. Placebo):

ParameterP-value
Number of Swollen Joints ≤ 0.04
Patients with ≥50% Reduction in Swollen Joints ≤ 0.04
Improvement by Paulus Composite Score Criteria ≤ 0.02
Improvement in Functional Class Frequency Distribution ≤ 0.01
Improvement in Mean Erythrocyte Sedimentation Rate (ESR) ≤ 0.03

Notably, the placebo group experienced a significant worsening in the duration of morning stiffness (p ≤ 0.05) and in four of the five items on the clinical health assessment questionnaire (p ≤ 0.004), a deterioration not observed in the this compound group.[4]

Safety and Tolerability

Across the clinical trials, this compound HCl was found to have a favorable safety profile. The incidence of adverse events was similar between the this compound and placebo groups.[1][3] In the 12-week study, 67% of patients on this compound and 63% on placebo reported adverse experiences.[1][3] One serious adverse event, a case of thrombocytopenia of unknown cause, was reported in a patient receiving this compound.[1][3]

Experimental Protocols

The methodologies for the pivotal monotherapy studies were consistent in their core design.

Study Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled trials.[1][2][3][4]

Patient Population: Adult patients with definite or classic rheumatoid arthritis (functional class I and II) who were previously untreated with disease-modifying antirheumatic drugs.[1][2][3]

Intervention:

  • Washout Period: Patients were withdrawn from their existing NSAID therapy.[1][2][3][4]

  • Flare Criteria: Patients who experienced a flare-up of their arthritis were then eligible for randomization.[4]

  • Randomization: Eligible patients were randomly assigned to receive either this compound HCl (at a dose of 6 g/d in the 12-week study) or a matching placebo.[1][2][3]

  • Concomitant Medication: No other anti-inflammatory or antirheumatic drugs were permitted. A combination of acetaminophen and propoxyphene napsylate was allowed as supplemental analgesic medication.[1][2][3]

Duration: 12 weeks or 20 weeks.[1][4]

Proposed Mechanism of Action and Signaling Pathway

This compound is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties.[1][2][3] Preclinical studies have shed light on its potential mechanism of action, which appears to involve the modulation of key cytokines implicated in the pathophysiology of rheumatoid arthritis.[1]

  • Interleukin-1 (IL-1) Modulation: this compound HCl has been shown to decrease the production of IL-1β by stimulated human peripheral blood monocytes.[1] At low concentrations, it also stimulated the proliferation of murine thymocytes and enhanced the proliferative response of IL-1 stimulated human synovial fibroblasts.[1]

  • Interleukin-2 (IL-2) Modulation: The effects on IL-2 are concentration-dependent. At high concentrations, this compound HCl decreased IL-2 production by mitogen-activated human peripheral blood lymphocytes.[1] Conversely, at lower concentrations, it led to increased levels of IL-2.[1]

The following diagram illustrates the proposed immunomodulatory effects of this compound.

Amiprilose_Mechanism_of_Action cluster_immune_cells Immune Cells cluster_cytokines Cytokines Monocytes Monocytes IL-1β IL-1β Monocytes->IL-1β Production Lymphocytes Lymphocytes IL-2 IL-2 Lymphocytes->IL-2 Production Inflammation & Joint Destruction Inflammation & Joint Destruction IL-1β->Inflammation & Joint Destruction T-Cell Proliferation T-Cell Proliferation IL-2->T-Cell Proliferation This compound This compound This compound->Monocytes This compound->Lymphocytes This compound->IL-1β Decreases This compound->IL-2 Modulates (dose-dependent) Amiprilose_Trial_Workflow Patient_Population RA Patients (Functional Class I & II, DMARD-naïve) Washout Withdrawal from NSAID Therapy Patient_Population->Washout Flare_Assessment Assessment for Arthritis Flare Washout->Flare_Assessment Randomization Randomization Flare_Assessment->Randomization Flare Confirmed Treatment_this compound This compound HCl Randomization->Treatment_this compound Treatment_Placebo Placebo Randomization->Treatment_Placebo Follow_Up 12 or 20-Week Follow-Up Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up Efficacy_Safety_Analysis Efficacy & Safety Analysis Follow_Up->Efficacy_Safety_Analysis

References

Meta-analysis of Amiprilose Clinical Trial Data for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data on Amiprilose for the treatment of rheumatoid arthritis (RA). It is intended to offer an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and drug development efforts.

Executive Summary

This compound hydrochloride is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory properties in clinical trials for rheumatoid arthritis.[1][2][3] As a novel therapeutic agent, its mechanism of action involves the modulation of key cytokines, including Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1] Clinical studies have primarily evaluated this compound as a monotherapy against placebo, showing statistically significant improvements in several clinical endpoints for patients with active RA.[2][4] This document synthesizes the findings from these trials, presents the data in a comparative format, and details the experimental protocols. While direct head-to-head clinical trial data comparing this compound with other disease-modifying antirheumatic drugs (DMARDs) is not currently available, this guide will provide an indirect comparison to contextualize its potential therapeutic positioning.

Data Presentation: this compound vs. Placebo in Rheumatoid Arthritis

The following tables summarize the quantitative data from two key double-blind, randomized, placebo-controlled clinical trials of this compound in patients with rheumatoid arthritis.

Table 1: Efficacy of this compound in a 12-Week, Double-Blind, Placebo-Controlled Trial [3]

Outcome MeasureThis compound HCl (6 g/d)Placebop-value
Overall Therapeutic Response 41% of patients21% of patients0.003
Number of Painful Joints Statistically significant difference from placebo within 4-6 weeks-< 0.05
Number of Swollen Joints Statistically significant difference from placebo within 4-6 weeks-< 0.05
Joint Pain Index Statistically significant difference from placebo within 4-6 weeks-< 0.05
Joint Swelling Index Statistically significant difference from placebo within 4-6 weeks-< 0.05
Grip Strength (Left and Right) Statistically significant difference from placebo within 4-6 weeks-< 0.05
Investigator Global Assessment Statistically significant difference from placebo within 4-6 weeks-< 0.05
Patient Global Assessment Statistically significant difference from placebo within 4-6 weeks-< 0.05
Supplemental Analgesic Use Approx. 0.5 fewer tablets/day at weeks 6 and 12-< 0.05
Morning Stiffness No statistically significant difference-NS
Walking Time No statistically significant difference-NS
Erythrocyte Sedimentation Rate (ESR) No statistically significant difference-NS
C-Reactive Protein (CRP) No statistically significant difference-NS
Rheumatoid Factor (RF) No statistically significant difference-NS

Table 2: Efficacy of this compound in a 20-Week, Double-Blind, Placebo-Controlled Trial [4]

Outcome MeasureThis compound HClPlacebop-value
Number of Swollen Joints Statistically significant improvement-≤ 0.04
Patients with ≥50% Reduction in Swollen Joints Statistically significant improvement-≤ 0.04
Paulus Composite Score Criteria Improvement Statistically significant improvement-≤ 0.02
Functional Class Frequency Distribution Statistically significant improvement-≤ 0.01
Mean Erythrocyte Sedimentation Rate (ESR) Statistically significant improvement-≤ 0.03
Duration of Morning Stiffness No significant worseningSignificant worsening≤ 0.05 (for placebo worsening)
Clinical Health Assessment Questionnaire (4 of 5 items) No significant worseningSignificant worsening≤ 0.004 (for placebo worsening)

Table 3: Safety and Tolerability of this compound [3]

Adverse EventsThis compound HCl (6 g/d)Placebo
Percentage of Patients Reporting Adverse Events 67%63%
Serious Adverse Events One patient developed thrombocytopenia of unknown cause.Not specified.

Experimental Protocols

Key Clinical Trial Methodologies

The clinical trials for this compound in rheumatoid arthritis followed a prospective, multicenter, randomized, double-blind, placebo-controlled design.[3][4]

  • Patient Population : Patients enrolled were functional class I and II with definite or classic rheumatoid arthritis and had not been previously treated with disease-modifying antirheumatic drugs.[3]

  • Intervention : Patients were withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy. Those who experienced a disease flare were then randomly assigned to receive either this compound HCl (at doses such as 6 g/d) or a placebo for a duration of 12 or 20 weeks.[3][4]

  • Concomitant Medications : No other anti-inflammatory or antirheumatic drugs were permitted during the study. Supplemental analgesics, such as a combination of acetaminophen and propoxyphene napsylate, were allowed.[3]

  • Efficacy Assessments : A range of clinical and laboratory parameters were measured, including the number of painful and swollen joints, joint pain and swelling indices, grip strength, global assessments by both investigator and patient, duration of morning stiffness, walking time, and levels of ESR, CRP, and RF.[3][4]

Mandatory Visualization

Signaling Pathway of this compound in Immune Modulation

The following diagram illustrates the proposed mechanism of action of this compound based on in vitro studies, highlighting its influence on cytokine production.

Amiprilose_Mechanism_of_Action This compound This compound HCl Monocytes Human Peripheral Blood Monocytes This compound->Monocytes Exposure Lymphocytes Mitogen-Activated Human Peripheral Blood Lymphocytes This compound->Lymphocytes Exposure Thymocytes Murine Thymocytes This compound->Thymocytes Low Concentrations (1-100 µg/ml) Synovial_Fibroblasts Human Synovial Fibroblasts This compound->Synovial_Fibroblasts IL1b_Production IL-1β Production Monocytes->IL1b_Production Decreased IL2_Production IL-2 Production Lymphocytes->IL2_Production Modulated (Dose-dependent) Proliferation Proliferation Thymocytes->Proliferation Stimulated Synovial_Fibroblasts->Proliferation Enhanced

Caption: Proposed immunomodulatory mechanism of this compound.

Experimental Workflow for a Randomized Controlled Trial of this compound

The diagram below outlines the typical workflow of the clinical trials conducted for this compound in rheumatoid arthritis.

Amiprilose_Clinical_Trial_Workflow Patient_Screening Patient Screening (Functional Class I/II RA, DMARD-naïve) NSAID_Washout NSAID Washout Period Patient_Screening->NSAID_Washout Flare_Assessment Assessment for Disease Flare NSAID_Washout->Flare_Assessment Randomization Randomization Flare_Assessment->Randomization Amiprilose_Arm This compound HCl Treatment (e.g., 6 g/d for 12 weeks) Randomization->Amiprilose_Arm Group A Placebo_Arm Placebo Treatment (for 12 weeks) Randomization->Placebo_Arm Group B Efficacy_Assessment Efficacy & Safety Assessment (Regular Intervals) Amiprilose_Arm->Efficacy_Assessment Placebo_Arm->Efficacy_Assessment Final_Analysis Final Data Analysis Efficacy_Assessment->Final_Analysis

Caption: Workflow of this compound clinical trials.

Comparative Analysis with Other Rheumatoid Arthritis Therapies

Direct comparative clinical trial data between this compound and other established DMARDs such as methotrexate or sulfasalazine are not publicly available. Therefore, an indirect comparison is provided below based on the known efficacy of these agents from separate placebo-controlled trials.

Table 4: Indirect Comparison of Efficacy of Oral DMARDs in Rheumatoid Arthritis

FeatureThis compound HClMethotrexateSulfasalazine
Mechanism of Action Immunomodulatory, affects IL-1 and IL-2 production.[1]Dihydrofolate reductase inhibitor, affects purine metabolism and has anti-inflammatory effects.[5]Aminosalicylate with anti-inflammatory and immunomodulatory effects.[6][7]
Monotherapy vs. Placebo Statistically significant improvement in multiple clinical endpoints.[4]Statistically significant improvement in clinical variables compared to placebo.[8]Statistically significant benefit for tender and swollen joints, pain, and ESR.
Onset of Action Clinical improvements observed within 4 to 6 weeks.Onset of action is typically 3 to 6 weeks.Onset of action is generally within 1 to 3 months.[9]
Key Efficacy Findings Improved joint counts, pain, and global assessments.[3][4]Improvement in joint pain/tenderness, swelling, and rheumatoid nodules.[8]Reduction in tender and swollen joint scores, pain, and ESR.
Effect on Radiographic Progression Not reported in the provided studies.Can slow radiographic progression.[5]May retard the development of joint erosions, but evidence is not consistently significant.[9]

Important Note: This is an indirect comparison. The patient populations, study designs, and outcome measures may differ across the trials for each drug, limiting the direct comparability of these results.

Conclusion

This compound hydrochloride has demonstrated significant anti-inflammatory activity and a favorable safety profile in placebo-controlled clinical trials for active rheumatoid arthritis.[3] Its mechanism of action, involving the modulation of key cytokines, presents a novel approach to the treatment of inflammatory and autoimmune diseases.[1] While the absence of direct comparative trials with other DMARDs makes it challenging to definitively position this compound within the current treatment landscape, the existing data suggests it is an effective monotherapy for some patients. Further research, including head-to-head trials, would be beneficial to fully elucidate its comparative efficacy and role in the management of rheumatoid arthritis.

References

Safety Operating Guide

Proper Disposal of Amiprilose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Amiprilose and this compound hydrochloride.

This compound and its hydrochloride salt are known to be hazardous. Based on available safety information, these compounds are toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1]. Due to the lack of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following procedures are based on general best practices for the disposal of toxic and irritating chemical waste.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Safety goggles or a face shield.
Respiratory Protection A properly fitted respirator is necessary if handling powders or creating aerosols.
Lab Coat A lab coat should be worn to protect from skin contact.

Spill and Accidental Release Measures

In the event of a spill, the area should be evacuated of all non-essential personnel. Trained and properly equipped individuals should then proceed with the cleanup. Spilled solid material should be carefully swept up to avoid creating dust and placed in a sealed, labeled container for disposal. The spill area should then be decontaminated.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary recommended method is incineration by a licensed professional waste disposal service.

  • Containerization: Carefully place the waste this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "this compound Hydrochloride"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. It is often recommended to dissolve or mix the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with regulatory requirements.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste assess_hazards Assess Hazards (Toxic, Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Respirator) assess_hazards->select_ppe containerize Securely Containerize and Label as 'Hazardous Waste' select_ppe->containerize store Store in Designated Hazardous Waste Area containerize->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal incineration Incineration at a Permitted Facility contact_disposal->incineration

Figure 1. This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Amiprilose

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Amiprilose, a synthetic carbohydrate with anti-inflammatory and immunomodulatory properties. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate PPE is mandatory to mitigate these risks.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.
Acute Toxicity, Dermal Toxic in contact with skin.
Acute Toxicity, Inhalation Toxic if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change outer glove immediately upon contamination.Protects against skin contact. Double-gloving provides an extra layer of safety.
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye irritation from airborne particles or splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Protects against inhalation of the powdered form of the compound.
Body Protection A disposable, solid-front laboratory coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin.

Experimental Workflow for Handling this compound

The following workflow outlines the essential steps for safely handling this compound powder in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare Designated Work Area in Chemical Fume Hood a->b c Weigh this compound Powder b->c d Dissolve in Appropriate Solvent c->d e Perform Experimental Procedure d->e f Decontaminate Work Surface e->f g Dispose of Contaminated PPE in Hazardous Waste f->g h Dispose of this compound Waste in Designated Hazardous Waste Container g->h i Remove and Dispose of Gloves h->i j Wash Hands Thoroughly i->j

Figure 1: Experimental workflow for handling this compound.

Mechanism of Action: Modulation of Inflammatory Signaling

This compound has been shown to possess anti-inflammatory and immunomodulatory properties. While the exact mechanism is not fully elucidated, it is known to affect cytokine production, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2). The following diagram illustrates a simplified, representative inflammatory signaling pathway that this compound may modulate.

G cluster_pathway Representative Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Receptor Toll-like Receptor (TLR) Stimulus->Receptor Cell Immune Cell (e.g., Macrophage) Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1, TNF-α) Signaling->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound This compound->Signaling Modulates

Figure 2: Potential modulation of inflammatory signaling by this compound.

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Evacuate the immediate area.

  • Wear full PPE, including respiratory protection.

  • Cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Carefully collect the spilled material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal:

  • All waste materials contaminated with this compound, including gloves, wipes, and disposable lab coats, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols, researchers and scientists can minimize their risk of exposure to this compound and ensure a safe laboratory environment. This proactive approach to safety is paramount in the responsible development of novel therapeutics.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiprilose
Reactant of Route 2
Reactant of Route 2
Amiprilose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.